molecular formula C6H7FN2 B591784 (6-Fluoropyridin-2-YL)methanamine CAS No. 205744-18-9

(6-Fluoropyridin-2-YL)methanamine

Cat. No.: B591784
CAS No.: 205744-18-9
M. Wt: 126.134
InChI Key: VZKASTPCSJWJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoropyridin-2-YL)methanamine is a fluorinated pyridine derivative that serves as a high-value building block in medicinal chemistry and drug discovery research. The strategic incorporation of a fluorine atom on the pyridine ring is a well-established strategy to fine-tune the properties of a molecule, as it can significantly enhance metabolic stability and influence bioavailability, thereby improving the pharmacokinetic profile of potential drug candidates . This compound is particularly valued for its utility as a key intermediate in the synthesis of more complex bioactive molecules. The aminomethyl group attached to the pyridine ring provides a versatile handle for synthetic chemists, allowing for a wide range of transformations and facilitating the construction of targeted libraries for high-throughput screening and lead optimization campaigns . Research into similar fluoropyridine scaffolds has demonstrated their relevance in developing compounds with diverse biological activities, including potential applications in anticancer, antimicrobial, and central nervous system (CNS) therapeutics . The presence of both the fluorine atom and the functionalized side chain makes this compound a critical scaffold for probing structure-activity relationships (SAR) and for the design of molecules with enhanced binding affinity and selectivity for specific biological targets . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(6-fluoropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKASTPCSJWJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663774
Record name 1-(6-Fluoropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205744-18-9
Record name 1-(6-Fluoropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-Fluoropyridin-2-YL)methanamine: Properties, Synthesis, and Applications

This compound, also known as 2-aminomethyl-6-fluoropyridine, is a fluorinated heterocyclic compound of significant interest to researchers in drug discovery and chemical synthesis. Its structure, which combines a reactive primary amine with a 6-fluoropyridine core, offers a unique combination of properties that are highly advantageous for the development of novel therapeutic agents. The strategic placement of the fluorine atom significantly modulates the electronic properties of the pyridine ring, influencing its pKa, metabolic stability, and potential for specific molecular interactions, such as hydrogen bonding and dipole interactions. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this versatile building block.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be considered as such.

PropertyValueSource
IUPAC Name This compound-
Synonyms 2-Aminomethyl-6-fluoropyridine, 6-Fluoro-2-pyridinemethanamine[1][2]
CAS Number 205744-18-9[1][2][3]
Molecular Formula C₆H₇FN₂[2]
Molecular Weight 126.13 g/mol [2]
Appearance Not specified (likely colorless to pale yellow liquid)-
Boiling Point 198 °C (Predicted)[2]
Density 1.18 g/cm³ (Predicted)[2]
Flash Point 74 °C (Predicted)[2]
Refractive Index 1.526 (Predicted)[2]
InChI Key VZKASTPCSJWJIG-UHFFFAOYSA-N[4]
Spectroscopic Signature Analysis

While publicly available spectra for this compound are limited, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following is an expert analysis of the expected spectral data, based on the compound's structure and data from analogous molecules[5][6][7].

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aminomethyl protons and the three aromatic protons on the pyridine ring.

    • Aromatic Region (δ 6.5-8.0 ppm): Three signals are expected. The proton at C5 (para to the fluorine) will likely appear as a triplet due to coupling with both the C4 and C3 protons. The protons at C3 and C4 will appear as doublets or doublet of doublets. The fluorine atom will introduce additional long-range coupling (JHF), further splitting these signals.

    • Aminomethyl Protons (-CH₂NH₂): A singlet or a broad singlet is expected around δ 3.8-4.0 ppm for the methylene (-CH₂-) protons.

    • Amine Protons (-NH₂): A broad singlet, whose chemical shift is concentration and solvent-dependent, is expected for the amine protons, typically in the δ 1.5-2.5 ppm range.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals.

    • Aromatic Carbons (δ 100-165 ppm): Five signals corresponding to the pyridine ring carbons. The carbon bearing the fluorine (C6) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and appear significantly upfield around δ 160-165 ppm. The other carbons will show smaller two- and three-bond couplings to fluorine.

    • Aliphatic Carbon (δ ~45 ppm): One signal for the methylene carbon (-CH₂-).

  • IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

    • N-H Stretching: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group will be just below 3000 cm⁻¹.

    • C=N and C=C Stretching: Strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the pyridine ring.

    • C-F Stretching: A strong, characteristic absorption band in the 1200-1250 cm⁻¹ region, confirming the presence of the C-F bond.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

    • Molecular Ion (M⁺): A prominent peak is expected at m/z = 126, corresponding to the molecular weight.

    • Fragmentation: A key fragmentation pattern would be the loss of the amino group (-NH₂) to give a fragment at m/z = 110, or the loss of the aminomethyl group (-CH₂NH₂) to give the 6-fluoropyridinium cation at m/z = 96.

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of this compound involves the reduction of the corresponding nitrile, 6-fluoro-2-cyanopyridine. This precursor is accessible from commercially available materials. Catalytic hydrogenation is a preferred method due to its clean conversion and operational simplicity.

Experimental Protocol: Catalytic Hydrogenation of 6-Fluoro-2-cyanopyridine

Causality: This protocol uses Raney Nickel, a highly active and cost-effective catalyst for nitrile reduction. The use of ethanolic ammonia minimizes side reactions, such as the formation of secondary amines, by providing a large excess of ammonia to compete with the product amine for reaction with any intermediates.

  • Reactor Setup: To a 500 mL stainless steel autoclave, add 6-fluoro-2-cyanopyridine (12.2 g, 100 mmol) and ethanol (200 mL).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 2.5 g, ~20% by weight, as a 50% slurry in water) to the solution under a nitrogen atmosphere.

  • Ammonia Saturation: Cool the mixture to 0-5 °C and bubble ammonia gas through the solution for 30 minutes until saturation is achieved.

  • Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL). Caution: The Raney Nickel filter cake is pyrophoric and should not be allowed to dry. Quench it carefully with water immediately after filtration.

  • Purification: Concentrate the combined filtrate under reduced pressure to remove the ethanol. The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product A 6-Fluoro-2-cyanopyridine E Catalytic Hydrogenation (50-60 °C, 50 psi) A->E B H₂ Gas B->E C Raney Ni Catalyst C->E D Ethanolic Ammonia D->E F Catalyst Filtration (Celite®) E->F G Solvent Evaporation F->G H Vacuum Distillation G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its two key functional groups: the primary amine and the activated fluoropyridine ring.

  • Reactions of the Aminomethyl Group: The primary amine is a versatile nucleophile and a base. It readily undergoes standard amine reactions such as:

    • Acylation/Amide Formation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reactivity of the 6-Fluoropyridine Ring: The fluorine atom at the 2-position, along with the ring nitrogen, strongly activates the C6 position towards nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in this context.[8] This allows for the displacement of the fluoride ion by a variety of nucleophiles, a key strategy for building molecular complexity.

    • Displacement with O-nucleophiles: Reaction with alkoxides or phenoxides (e.g., sodium methoxide, sodium phenoxide) yields the corresponding 6-alkoxy or 6-aryloxy-2-aminomethylpyridines.

    • Displacement with N-nucleophiles: Reaction with primary or secondary amines, often at elevated temperatures, can replace the fluorine with a new amino substituent.[9]

    • Displacement with S-nucleophiles: Thiolates can readily displace the fluoride to form 6-thioether derivatives.

G cluster_amine Amine Reactivity cluster_snar SNAr Reactivity (at C6) center This compound Amide Amide center->Amide RCOCl SecAmine Secondary Amine center->SecAmine 1. RCHO 2. NaBH(OAc)₃ Sulfonamide Sulfonamide center->Sulfonamide RSO₂Cl Alkoxy 6-Alkoxy Derivative center->Alkoxy NaOR' Amino 6-Amino Derivative center->Amino R'₂NH, Δ Thioether 6-Thioether Derivative center->Thioether NaSR'

Caption: Key reactivity pathways of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Fluorinated heterocycles are cornerstones of modern drug design, and this compound is a prime example of a high-value building block.[10] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the basicity (pKa) of the pyridine nitrogen, which can be critical for optimizing pharmacokinetic properties.[10]

Case Study: Inhibitors of Lysyl Oxidase-Like 2 (LOXL2)

A compelling application of this scaffold is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression of fibrosis.[11] Dysregulation of LOXL2 leads to excessive cross-linking of collagen and elastin in the extracellular matrix, a hallmark of fibrotic diseases.

Researchers developed a series of potent and selective LOXL2 inhibitors based on a substituted aminomethyl-pyridine core. The clinical candidate PAT-1251 incorporates a closely related (4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy moiety.[11] In these structures, the aminomethyl pyridine portion serves as a crucial pharmacophore that likely interacts with the enzyme's active site. The strategic placement of substituents on the pyridine ring, enabled by synthetic handles like the fluorine in this compound, is critical for achieving potency and selectivity. This work underscores the value of this scaffold in generating clinical candidates for challenging disease targets.

G LOXL2 LOXL2 Upregulation ECM Increased Extracellular Matrix Cross-linking (Collagen, Elastin) LOXL2->ECM Fibrosis Tissue Stiffening & Organ Dysfunction (Fibrosis) ECM->Fibrosis Inhibitor (Aminomethyl)-pyridyl Inhibitor (e.g., PAT-1251) Inhibitor->LOXL2 Block Blockade

Caption: Role of LOXL2 in fibrosis and its inhibition.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling by trained professionals in a laboratory setting. While a specific, comprehensive safety profile is not available, data from closely related fluorinated and chlorinated aminopyridines provide a strong basis for safe handling protocols.[12][13][14][15]

  • GHS Hazard Classification (Anticipated):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions for Safe Handling:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

      • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[13]

      • Skin and Body Protection: Wear a lab coat and ensure full skin coverage.[12]

    • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

  • Storage:

    • Keep the container tightly closed.[13]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[14]

References

  • Sunway Pharm Ltd. (n.d.). This compound.
  • Molbase. (n.d.). This compound.
  • Daan, F. H., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Chem-Tools. (n.d.). This compound.
  • Harrison, C. L., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters.
  • Supporting Information for referenced article. (n.d.).
  • PubChem. (n.d.). (6-Fluoropyridin-2-yl)methanol.
  • PubChem. (n.d.). 6-Fluoropyridin-2-amine.
  • ResearchGate. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine.
  • Cabeza, J. A., et al. (1992). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions.
  • Crain, E. J., et al. (2020). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • IS NIR Spectra. (n.d.). NIR Spectra Collection.
  • Chemsrc. (2025). (6-Bromopyridin-2-yl)methanamine.
  • PubChemLite. (2025). (2-bromo-6-fluoropyridin-3-yl)methanamine hydrochloride.
  • PubMed. (2025). FDA-Approved Fluorine-Containing Molecules in 2024.
  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.
  • MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
  • PubMed. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir.

Sources

An In-depth Technical Guide to (6-Fluoropyridin-2-YL)methanamine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (6-Fluoropyridin-2-YL)methanamine dihydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, handling, and strategic applications, with an emphasis on the scientific rationale behind its use.

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into heterocyclic scaffolds has become a cornerstone of contemporary drug design.[1] Fluorine's unique electronic properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—impart significant advantages to bioactive molecules.[2] When incorporated into a pyridine ring, fluorine can modulate the basicity (pKa) of the nitrogen atom, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2]

This compound dihydrochloride, in particular, offers a trifecta of desirable features for drug discovery: a fluorinated pyridine ring for enhanced metabolic stability and modulated basicity, a primary amine for versatile chemical derivatization, and its formulation as a dihydrochloride salt to improve solubility and handling.[3] This guide will explore the multifaceted nature of this compound and its role in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound dihydrochloride is paramount for its effective utilization in synthesis and drug development.

PropertyValueSource(s)
CAS Number 1257535-08-2[1]
Molecular Formula C₆H₉Cl₂FN₂[4]
Molecular Weight 199.05 g/mol [4]
Appearance Solid[1]
Melting Point 138 to 140°C[1]
Purity Typically ≥95%[4]
Topological Polar Surface Area (TPSA) 38.91 Ų[4]
logP 1.523[4]

The presence of the fluorine atom significantly influences the electronic properties of the pyridine ring, making the nitrogen atom less basic compared to its non-fluorinated analog. This can be a critical factor in modulating off-target effects, particularly for kinase inhibitors where interactions with the hinge region are crucial.[5] The primary amine serves as a key handle for a wide array of chemical transformations, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis and Purification

The synthesis of this compound typically proceeds from a commercially available precursor, 6-fluoropyridine-2-carbonitrile. The following protocol outlines a robust and scalable synthetic route.

Synthetic Workflow

G A 6-Fluoropyridine-2-carbonitrile B Reduction A->B e.g., H₂, Pd/C or LiAlH₄ C This compound (Free Base) B->C D Salt Formation C->D HCl in organic solvent E This compound dihydrochloride D->E G A This compound B Coupling with Carboxylic Acid A->B C Amide Intermediate B->C D Further Functionalization C->D E Kinase Inhibitor Candidate D->E

Sources

The Strategic Application of (6-Fluoropyridin-2-yl)methanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of (6-fluoropyridin-2-yl)methanamine, a key building block for researchers, scientists, and drug development professionals. We will explore its chemical identity, strategic importance in medicinal chemistry, synthesis, and safe handling protocols.

Core Chemical Identity and Physicochemical Properties

This compound, a substituted picolylamine, is a critical reagent in the synthesis of complex pharmaceutical agents. Its structure is characterized by a pyridine ring functionalized with a fluorine atom at the 6-position and a methanamine group at the 2-position.

IUPAC Name: this compound Synonyms: 2-(Aminomethyl)-6-fluoropyridine, 6-Fluoro-2-picolylamine CAS Number: 205744-18-9 Molecular Formula: C₆H₇FN₂ Molecular Weight: 126.13 g/mol

The strategic placement of the fluorine atom and the reactive primary amine group imparts unique physicochemical properties that are highly advantageous in drug design.

PropertyValue/InformationSource
Molecular Weight 126.13 g/mol
Molecular Formula C₆H₇FN₂
Appearance Colorless to pale yellow liquidInferred from related compounds
Boiling Point Estimated 201-203°C (for 3-yl isomer)Smolecule
Density Estimated 1.165 g/cm³ (for 3-yl isomer)Smolecule
Polar Surface Area (TPSA) 38.91 Ų
logP 0.6794

The Fluorine Advantage: Strategic Importance in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 6-fluoro substituent on the pyridine ring of this methanamine offers several key benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme and receptor targets, potentially increasing the potency of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen and the aminomethyl group, influencing the compound's ionization state at physiological pH. This can impact cell permeability and target engagement.

  • Improved Selectivity: The unique electronic and steric properties of fluorine can contribute to higher selectivity for the intended biological target over off-targets, reducing the potential for side effects.

The primary amine of the methanamine group provides a versatile handle for synthetic elaboration, allowing for the construction of a wide array of derivatives, such as amides, ureas, and sulfonamides, to explore structure-activity relationships (SAR).

Synthesis and Chemical Reactivity

The synthesis of this compound is not widely detailed in readily available literature, but a logical and commonly employed synthetic route can be inferred from the preparation of analogous compounds. A plausible pathway involves the reduction of the corresponding nitrile, 6-fluoro-2-cyanopyridine.

Figure 1: A proposed synthetic pathway to this compound.

Protocol: Hypothetical Synthesis via Nitrile Reduction

This protocol is based on established chemical transformations for similar structures and serves as a guiding framework.

Step 1: Fluorination of 6-Chloro-2-cyanopyridine

  • Reagents and Setup: In a dry reaction vessel, combine 6-chloro-2-cyanopyridine, a spray-dried potassium fluoride (KF) source, and a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

  • Reaction Conditions: Heat the mixture to a high temperature (typically 150-220°C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The high temperature is necessary to facilitate the nucleophilic aromatic substitution (Halex reaction).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and quench with water. Extract the product, 6-fluoro-2-cyanopyridine, with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Step 2: Reduction of 6-Fluoro-2-cyanopyridine

  • Reagents and Setup: Dissolve 6-fluoro-2-cyanopyridine in a suitable solvent such as methanol or ethanol. Add a catalytic amount of Raney nickel or another suitable hydrogenation catalyst.

  • Reaction Conditions: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen gas atmosphere (typically 50-100 psi). Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or conversion to a hydrochloride salt followed by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for constructing inhibitors of various enzymes and modulators of receptors. Its utility is demonstrated in its incorporation into molecules targeting a range of diseases.

Case Study: A Building Block for Enzyme Inhibitors

While specific examples naming this compound as a starting material are not prevalent in publicly accessible databases, the closely related 2-aminomethylpyridine and other fluorinated pyridine cores are featured in numerous patents for enzyme inhibitors, including but not limited to:

  • Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

  • Metalloenzyme Inhibitors: The nitrogen atoms of the pyridine and the primary amine can coordinate with metal ions in the active sites of metalloenzymes.[1]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Derivatives of aminomethylpyridines have been explored for their potential in managing type 2 diabetes.

The workflow for incorporating this building block into a drug discovery program typically follows these steps:

Drug_Discovery_Workflow cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization cluster_2 Preclinical Development start This compound lib_gen Amide/Urea/Sulfonamide Library Synthesis start->lib_gen Acylation/ Sulfonylation hts High-Throughput Screening (HTS) lib_gen->hts Compound Library hit_val Hit Validation hts->hit_val sar SAR Studies hit_val->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling lead_opt->adme Optimized Leads in_vivo In Vivo Efficacy adme->in_vivo candidate Candidate Selection in_vivo->candidate

Sources

Preparation of (6-Fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (6-Fluoropyridin-2-YL)methanamine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound, also known as 2-(aminomethyl)-6-fluoropyridine, is a pivotal structural motif in modern medicinal chemistry and drug development. Its utility stems from the unique combination of a pyridine scaffold, a reactive primary amine for further derivatization, and a strategically placed fluorine atom. The fluorine substituent is particularly significant; its high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets, without introducing significant steric bulk.[1] This makes the title compound a highly sought-after building block for creating novel therapeutics, particularly those targeting neurological disorders.[1]

This guide provides an in-depth exploration of the prevalent and most efficient synthetic strategies for preparing this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, justify the selection of reagents and conditions, and present validated protocols to ensure reproducibility and success in the laboratory.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. For this compound, the most direct and industrially viable disconnection is at the aminomethyl group, identifying the nitrile functionality as a robust and reliable precursor.

G target This compound (Target Molecule) precursor 6-Fluoropicolinonitrile (Key Precursor) target->precursor C-N Disconnection (Reduction of Nitrile) start Commercially Available Starting Materials precursor->start Synthesis or Commercial Source

Caption: Retrosynthetic analysis of this compound.

This analysis points to the reduction of 6-fluoropicolinonitrile (also known as 6-fluoropyridine-2-carbonitrile) as the most prominent synthetic route. This strategy is advantageous due to the high-yielding and clean nature of nitrile reductions and the commercial availability of the precursor.[2][3] Alternative routes, such as the functionalization of 6-fluoro-2-picoline, are generally less efficient as they involve multiple steps, including harsh free-radical halogenation and subsequent amination, which can suffer from lower yields and more complex purification challenges.[4]

Part 2: The Primary Pathway: Synthesis via Nitrile Reduction

The conversion of 6-fluoropicolinonitrile to this compound is the most widely adopted and scalable method. The success of this approach hinges on the selective reduction of the nitrile group without affecting the fluorinated pyridine ring. Two primary methodologies are employed: catalytic hydrogenation and chemical reduction with hydride reagents.

Key Precursor: 6-Fluoropicolinonitrile

The starting material, 6-fluoropicolinonitrile (CAS No: 3939-15-9), is a stable, crystalline solid. It is commercially available from numerous suppliers, making this synthetic route highly accessible.[2][3][5] Its synthesis is typically achieved from corresponding 6-halopicolinonitriles and is well-documented in the chemical literature.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and often preferred method for nitrile reduction due to its high efficiency, atom economy, and the generation of clean products, which simplifies downstream processing.[6] The general transformation involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst.

Mechanism & Causality: The reaction proceeds via adsorption of the nitrile and hydrogen onto the catalyst surface. The π-bonds of the nitrile are sequentially hydrogenated, passing through an imine intermediate which is then further reduced to the primary amine.

The choice of catalyst is critical to prevent a common side reaction: dehalogenation (hydrogenolysis of the C-F bond). While highly active catalysts like Palladium on Carbon (Pd/C) are excellent for many reductions, they can sometimes promote the undesired removal of the fluorine atom.[7][8] Catalysts such as Raney Nickel (Ra-Ni) or Platinum group metals are often employed to balance reactivity with selectivity. The inclusion of ammonia in the reaction medium is a field-proven technique to suppress the formation of secondary amine impurities, which can arise from the reaction of the intermediate imine with the final amine product.

G sub 6-Fluoropicolinonitrile prod This compound sub->prod H₂, Catalyst (e.g., Ra-Ni) Solvent (e.g., Methanolic NH₃) Pressure, Temperature

Caption: General workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 6-fluoropicolinonitrile (1.0 eq).

  • Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (5-10 wt% of the substrate) as a slurry in methanol. Add a 7N solution of ammonia in methanol as the reaction solvent. The use of methanolic ammonia is crucial for minimizing secondary amine formation.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like HPLC or GC-MS.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Table 1: Comparison of Catalytic Hydrogenation Systems

CatalystSolventPressure (psi)Temperature (°C)Typical Yield (%)Reference(s)
Raney NickelMethanolic Ammonia50 - 15050 - 80>90%[8][9]
Pd/CEthanol / Ammonia45 - 6025 - 5085-95%[7]
Rh/Al₂O₃Methanol / Ammonia100 - 20060 - 100~90%[8]
Pt/CAcetic Acid / H₂O502580-90%[8]

Note: Yields are highly dependent on specific substrate and reaction scale.

Method B: Electrocatalytic Hydrogenation

A modern, milder alternative to high-pressure hydrogenation is electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor.[6] This technology generates monoatomic hydrogen species directly on the cathode surface from a proton source like water or humidified hydrogen gas, avoiding the need for high-pressure H₂.[6] This method offers enhanced safety and control.

Principle of Operation: In a PEM reactor, protons migrate from the anode, through the membrane, to the cathode catalyst layer. Here, they are reduced to adsorbed hydrogen atoms (H_ad), which then act as the reducing agent for the substrate flowing through the cathodic chamber.[6] This technique often results in high yields under ambient temperature and pressure.

Part 3: Purification and Spectroscopic Characterization

Purification: The crude this compound obtained from the reaction is typically a liquid. Purification is most commonly achieved by:

  • Vacuum Distillation: For larger scales, this is an effective method to obtain high-purity material.

  • Column Chromatography: For smaller scales or to remove persistent impurities, silica gel chromatography using a solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing) is effective.

Characterization: The identity and purity of the final compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: The carbon NMR will show distinct signals for the six carbons, with the C-F carbon exhibiting a large coupling constant (¹J_CF).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Conclusion: A Versatile Building Block Made Accessible

The synthesis of this compound is most reliably and efficiently achieved through the catalytic hydrogenation of its nitrile precursor, 6-fluoropicolinonitrile. This method is scalable, high-yielding, and utilizes a readily available starting material. The choice of catalyst, particularly Raney Nickel, in a methanolic ammonia solution provides an excellent balance of reactivity and selectivity, effectively preventing the undesirable side reactions of secondary amine formation and dehalogenation. With the detailed protocols and mechanistic insights provided in this guide, researchers and drug development professionals are well-equipped to produce this valuable synthetic intermediate for the advancement of new chemical entities.

References

  • Kurobe, H., et al. (2021). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. [Link]
  • Bayer Cropscience AG (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
  • Bayer Cropscience AG (2008). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
  • Save My Exams. Synthetic Routes (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]
  • LG Life Sciences, Ltd. (2006). Process for preparing 2-aminopyridine derivatives.

Sources

An In-depth Technical Guide to the Solubility of (6-Fluoropyridin-2-YL)methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (6-Fluoropyridin-2-YL)methanamine, a compound of significant interest in pharmaceutical and agrochemical research. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and draws parallels with structurally similar compounds. Crucially, this guide details a robust, step-by-step experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution for process optimization, formulation development, and scalable synthesis.

Introduction: The Critical Role of Solubility in Research and Development

This compound is a fluorinated pyridine derivative with a primary amine functionality. Such structures are prevalent in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in various intermolecular interactions. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in a multitude of applications, from reaction kinetics and purification strategies to the formulation of the final product. A comprehensive understanding of its solubility profile is paramount for:

  • Optimizing Reaction Conditions: Ensuring the compound remains in the solution phase for efficient chemical transformations.

  • Developing Purification Protocols: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.

  • Formulation and Drug Delivery: Designing stable and bioavailable formulations for pharmaceutical applications.[1]

Due to the limited availability of specific experimental data for this compound, this guide provides a foundational understanding of its expected solubility and a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound provides key insights into its likely solubility behavior.

PropertyValue/PredictionSource
Molecular FormulaC₆H₇FN₂Inferred
Molecular Weight126.13 g/mol [2]
AppearancePredicted to be a colorless to pale yellow liquid or low-melting solidInferred from similar compounds
XLogP3~0.1[2]

The presence of a pyridine ring, a fluorine atom, and a primary amine group suggests a molecule with a moderate degree of polarity. The nitrogen atoms in the pyridine ring and the primary amine can act as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor.[3] The fluorine atom, while electronegative, contributes less to hydrogen bonding than the amine group.

Based on these structural features, the following solubility profile is predicted:

  • High Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol are expected to be excellent solvents for this compound. These solvents can engage in hydrogen bonding with the amine and pyridine nitrogen, facilitating dissolution.

  • Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile should also effectively dissolve the compound due to dipole-dipole interactions.

  • Moderate to Limited Solubility in Nonpolar Solvents: Solvents such as toluene, hexane, and diethyl ether are anticipated to be poorer solvents. While some dissolution may occur due to van der Waals forces, the lack of strong intermolecular interactions with the polar functional groups of the solute will limit solubility.

This qualitative prediction is supported by data for the related compound, (6-Fluoropyridin-3-yl)methanamine, which is reported to be soluble in water, ethanol, and various organic solvents.[2] Similarly, 6-Chloropyridin-3-amine is noted to have greater solubility in organic solvents like ethanol and methanol compared to water.[4]

Intermolecular Interactions and Solubility: A Deeper Dive

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Figure 2. Workflow for the isothermal saturation method.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution process has reached equilibrium.

  • Sample Collection and Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and any potential decomposition temperature of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried residue.

      • The mass of the dissolved solute can be determined by the difference in weight. The solubility can then be expressed in terms of g/L or mg/mL.

    • Chromatographic/Spectroscopic Method (Recommended for Higher Accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing these standards using an appropriate analytical technique (e.g., HPLC-UV).

      • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Data Validation and Reporting:

  • Each solubility measurement should be performed in triplicate to ensure reproducibility.

  • The final solubility should be reported as the mean ± standard deviation.

  • It is good practice to characterize the solid phase before and after the experiment (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred. [5]

Safety Precautions

This compound and the organic solvents used in solubility studies may pose health and safety risks. It is imperative to consult the Safety Data Sheet (SDS) for the compound and each solvent before commencing any experimental work. [6][7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All handling of the compound and solvents should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. [6][10]In case of contact, rinse the affected area immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for a reliable prediction of its solubility profile in common organic solvents. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed and robust experimental protocol for the empirical determination of its solubility. By following the outlined procedures, researchers can generate the critical data needed to advance their work in drug discovery, process chemistry, and materials science. The principles and methodologies described herein are fundamental to good laboratory practice and will enable the successful application of this compound in a wide range of scientific endeavors.

References

  • Benchchem. An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents. Accessed January 10, 2026.
  • Smolecule. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8. Accessed January 10, 2026.
  • Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
  • Moorpark College. Experiment 13 – Properties of Amines and Amides. Accessed January 10, 2026.
  • ResearchGate.
  • AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. Accessed January 10, 2026.
  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Accessed January 10, 2026.
  • PubChem. 6-Fluoropyridin-2-amine | C5H5FN2 | CID 2761399. Accessed January 10, 2026.
  • PubChem. 1-(6-Fluoropyridin-3-yl)methanamine | C6H7FN2 | CID 21714708. Accessed January 10, 2026.
  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Accessed January 10, 2026.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Accessed January 10, 2026.
  • Protocols.io. In-vitro Thermodynamic Solubility. Accessed January 10, 2026.
  • CymitQuimica.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 10, 2026.
  • MedchemExpress.com.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed January 10, 2026.
  • Fisher Scientific.
  • Apollo Scientific.
  • AK Scientific, Inc. (2-Bromo-6-fluoropyridin-3-yl)methanamine;hydrochloride. Accessed January 10, 2026.
  • BLD Pharm. 205744-18-9|this compound. Accessed January 10, 2026.
  • Smolecule. Buy (6-Chloropyridin-2-yl)methanamine | 188637-75-4. Accessed January 10, 2026.
  • Benchchem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Accessed January 10, 2026.
  • PubChem. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263. Accessed January 10, 2026.
  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. Accessed January 10, 2026.
  • ChemScene. 1511582-33-4 | (2,6-Difluoropyridin-3-yl)methanamine. Accessed January 10, 2026.

Sources

(6-Fluoropyridin-2-YL)methanamine 1H NMR spectral analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of (6-Fluoropyridin-2-YL)methanamine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical characterization. The document moves beyond a simple data report, offering insights into the theoretical underpinnings, experimental best practices, and detailed interpretation of the spectral data, grounded in established scientific principles.

This compound is a substituted pyridine derivative, a class of compounds frequently encountered in medicinal chemistry and materials science. The precise arrangement of its atoms is critical to its function. ¹H NMR spectroscopy is an indispensable, non-destructive technique that provides detailed information about the molecular structure by probing the magnetic environments of hydrogen nuclei (protons).[1]

This guide will deconstruct the ¹H NMR spectrum of this molecule, focusing on three key parameters:

  • Chemical Shift (δ): The position of a signal, which indicates the electronic environment of a proton.

  • Integration: The area under a signal, which is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting of a signal into a multiplet, which reveals information about adjacent, magnetically active nuclei.

Theoretical Considerations for this compound

The structure of this compound presents several interesting features that directly influence its ¹H NMR spectrum. The pyridine ring is an electron-deficient aromatic system, and the substituents—a fluorine atom and an aminomethyl group—exert significant electronic effects.

  • The Pyridine Ring: Protons on a pyridine ring typically resonate at lower fields (higher ppm values) compared to benzene due to the deshielding effect of the electronegative nitrogen atom.[2]

  • The Fluorine Substituent: The highly electronegative fluorine atom at the C6 position strongly influences the electronic environment of the entire ring. It deshields adjacent protons (lowering their field) and, crucially, engages in through-bond spin-spin coupling with nearby protons (¹H-¹⁹F coupling).[3][4] This coupling can extend over several bonds, providing valuable structural confirmation.[5]

  • The Aminomethyl Group (-CH₂NH₂): The methylene (-CH₂) protons are adjacent to the aromatic ring and will appear as a distinct signal. The amine (-NH₂) protons are exchangeable and their signal can be broad, sometimes not showing clear coupling, depending on the solvent and sample conditions (e.g., presence of water).

Experimental Protocol: From Sample to Spectrum

Acquiring a high-quality ¹H NMR spectrum is contingent on meticulous experimental technique.[1] The following protocol outlines a self-validating system for obtaining reliable data.

Sample Preparation

The goal of sample preparation is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities.[6][7]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[8]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[6] The use of a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H spectrum.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl to dissolve the compound completely.

  • Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[8] Cotton wool should be avoided as it can introduce contaminants.

  • Internal Standard: Although the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can provide a more accurate chemical shift reference.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition and Processing Workflow

The following workflow illustrates the key stages from sample insertion to the final, interpretable spectrum.

G cluster_Acquisition Data Acquisition cluster_Processing Data Processing A Insert Sample into Spectrometer B Lock & Shim (Optimize Magnetic Field Homogeneity) A->B C Acquire Free Induction Decay (FID) (Co-add multiple transients) B->C D Fourier Transform (FT) (Time Domain -> Frequency Domain) C->D Raw Data E Phase Correction D->E F Baseline Correction E->F G Integration & Referencing F->G H Spectral Analysis G->H Processed Spectrum

Caption: Experimental workflow for NMR data acquisition and processing.

Causality in Processing:

  • Fourier Transform (FT): This mathematical process is fundamental for converting the raw time-domain signal (FID) into the familiar frequency-domain spectrum.[9][10]

  • Phase and Baseline Correction: These steps are crucial for ensuring that the signals have the correct shape and that the baseline is flat, which is essential for accurate integration.[11][12][13]

  • Referencing: The chemical shift scale is calibrated relative to a known standard (e.g., TMS or the residual solvent peak) to ensure data is comparable across experiments.[11]

Predicted ¹H NMR Spectrum: Interpretation and Analysis

Based on established principles of chemical shifts and coupling constants for fluoropyridines and related structures, a predicted ¹H NMR spectrum for this compound in CDCl₃ can be constructed.[3][14][15]

Molecular Structure and Proton Designations

Caption: Molecular structure with proton and key atom designations.

Predicted Spectral Data

The following table summarizes the expected chemical shifts, multiplicities, coupling constants (J), and integration values for each proton signal.

Proton DesignationPredicted δ (ppm)IntegrationMultiplicityCoupling Constants (J) in Hz
H-4 ~7.7 - 7.91Hddd³J(H4-H5) ≈ 8-9, ³J(H4-H3) ≈ 7-8, ⁴J(H4-F6) ≈ 1-2
H-3 ~7.2 - 7.41Hdd³J(H3-H4) ≈ 7-8, ⁴J(H3-H5) ≈ 1-2
H-5 ~6.8 - 7.01Hdd³J(H5-H4) ≈ 8-9, ³J(H5-F6) ≈ 6-8
-CH₂- ~3.9 - 4.12HsN/A
-NH₂ ~1.6 - 2.52Hbr sN/A (exchangeable)
Detailed Signal Analysis
  • Aromatic Region (δ 6.8 - 7.9 ppm):

    • H-4 (Pyridyl): This proton is expected to be the most downfield of the ring protons. It is coupled to H-3 and H-5. Additionally, a small four-bond coupling to the fluorine (⁴JHF) is anticipated, resulting in a complex triplet of doublets or doublet of doublets of doublets (ddd) pattern.

    • H-3 (Pyridyl): This proton is coupled to H-4 and shows a smaller four-bond coupling to H-5, appearing as a doublet of doublets (dd). Its chemical shift is influenced by the adjacent aminomethyl group.

    • H-5 (Pyridyl): This proton is adjacent to the fluorine atom. It will be coupled to H-4 and will also exhibit a significant three-bond coupling to the fluorine (³JHF) of approximately 6-8 Hz.[5][16] This results in a characteristic doublet of doublets (dd) and is a key diagnostic signal.

  • Aliphatic Region (δ 3.9 - 4.1 ppm):

    • -CH₂- (Methylene): The two protons of the methylene group are chemically equivalent and are adjacent to the pyridine ring. They are not coupled to any other protons, so they are expected to appear as a sharp singlet (s). Their position is downfield due to the electron-withdrawing nature of the aromatic ring.

  • Exchangeable Proton Region (δ 1.6 - 2.5 ppm):

    • -NH₂ (Amine): The two amine protons typically appear as a broad singlet (br s). Their chemical shift can vary significantly depending on concentration, solvent, and temperature. Due to rapid chemical exchange, coupling to the methylene protons is not usually observed. This signal can be confirmed by a D₂O exchange experiment, where the -NH₂ peak disappears upon addition of a drop of D₂O.

Visualizing Coupling Interactions

The diagram below illustrates the key spin-spin coupling relationships within the molecule, which are responsible for the observed splitting patterns.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in the aromatic system.

Conclusion

The ¹H NMR spectral analysis of this compound provides a definitive fingerprint for its structural verification. The key diagnostic features are the three distinct signals in the aromatic region, whose chemical shifts and multiplicities are heavily influenced by the fluorine substituent. Specifically, the characteristic doublet of doublets for H-5, showing both ³JHH and a significant ³JHF coupling, combined with the singlet for the methylene protons, provides unambiguous confirmation of the structure. This guide outlines the necessary theoretical knowledge and practical steps to confidently acquire, process, and interpret this data, ensuring scientific rigor in chemical research and development.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation.
  • Morris, G. A. (2007). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • University of Notre Dame. (n.d.). NMR Sample Preparation.
  • University of Ottawa. (n.d.). Sample preparation.
  • ResearchGate. (n.d.). NMR Data Processing.
  • Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • Yeh, H. J. C., et al. (2010). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Beilstein Journal of Organic Chemistry, 6, 23.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.
  • Baronti, L., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 132(23), 8036–8043.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1813.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants.
  • University of California, Davis. (n.d.). Supplementary Information.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
  • University of Cambridge. (n.d.). Electronic Supporting Information.
  • PubChem. (n.d.). 1-(6-Fluoropyridin-3-yl)methanamine.

Sources

Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR Chemical Shifts of (6-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and scientists engaged in drug development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. (6-Fluoropyridin-2-yl)methanamine, a substituted pyridine, represents a scaffold of significant interest due to the prevalence of fluorinated pyridines in pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, provides an indispensable tool for the unambiguous characterization of such molecules. This in-depth technical guide offers a comprehensive analysis of the ¹³C NMR chemical shifts for this compound, blending theoretical principles with practical, field-proven insights for accurate spectral interpretation and acquisition.

Understanding the ¹³C NMR Spectrum of this compound: A Grounded Prediction

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in major databases, a robust prediction of its chemical shifts can be formulated based on established principles of NMR spectroscopy and data from analogous structures. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.[1][2] In the case of this compound, the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, coupled with the electron-donating character of the aminomethyl group, creates a distinct electronic landscape across the molecule.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from analysis of substituent effects on the pyridine ring and are presented to guide researchers in their spectral assignments.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~160Directly bonded to the electronegative fluorine, this carbon is expected to be significantly deshielded and appear far downfield. The carbon-fluorine coupling (¹JCF) will result in a doublet.
C6~158Attached to the aminomethyl group and adjacent to the ring nitrogen, this carbon is also in an electron-poor environment, leading to a downfield shift.
C4~140This carbon is para to the fluorine and meta to the aminomethyl group. The mesomeric effect of fluorine and the inductive effect of the substituents will influence its position.
C3~110Positioned meta to the fluorine and ortho to the aminomethyl group, this carbon will experience a moderate shielding effect compared to the unsubstituted pyridine.
C5~108Located ortho to the fluorine and meta to the aminomethyl group, this carbon will be significantly shielded by the fluorine atom, resulting in an upfield shift. This signal will also likely appear as a doublet due to carbon-fluorine coupling (²JCF).
-CH₂NH₂~45The chemical shift for the methylene carbon is typical for an alkyl carbon attached to a nitrogen atom and an aromatic ring.

Causality Behind Experimental Choices: Interpreting the Substituent Effects

The predicted chemical shifts are a direct consequence of the interplay between inductive and resonance effects of the substituents on the pyridine ring.[3]

  • Fluorine Substituent: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which deshields adjacent carbon atoms (C2). Conversely, through resonance, it can donate electron density to the ring, particularly at the ortho and para positions (C3, C5, and C4), leading to shielding. The magnitude of these effects dictates the final chemical shift.

  • Aminomethyl Substituent: The -CH₂NH₂ group is generally considered to be electron-donating. The nitrogen's lone pair can participate in resonance, increasing electron density at the ortho and para carbons of the pyridine ring, leading to their shielding (upfield shift).

  • Pyridine Nitrogen: The nitrogen atom within the pyridine ring is more electronegative than carbon, leading to a general deshielding of all ring carbons compared to benzene.

The interplay of these factors results in a unique fingerprint in the ¹³C NMR spectrum, allowing for the confident identification of this compound.

A Self-Validating System: Experimental Protocol for High-Quality ¹³C NMR Acquisition

To ensure the acquisition of a high-fidelity ¹³C NMR spectrum, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing data quality.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, so consistency is crucial for comparative analysis.[4][5][6][7][8] For this compound, DMSO-d₆ is a good starting choice due to its ability to dissolve polar compounds and its relatively unobtrusive solvent peaks.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹³C NMR, good shimming is essential for resolving small coupling constants and obtaining sharp lines.

  • Acquisition Parameters (for a 400 MHz Spectrometer):

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom (unless coupled to fluorine).[1]

    • Spectral Width (SW): Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a sufficient number of scans is required to achieve an adequate signal-to-noise ratio. Start with 1024 scans and adjust as needed based on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei between pulses, ensuring more accurate signal integration.

    • Referencing: Chemical shifts should be referenced internally to the solvent peak (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).[7]

  • Data Processing and Analysis:

    • Apply an exponential multiplication function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the spectrum using the solvent peak as a reference.

    • Integrate the peaks. While ¹³C NMR peak integrals are not always perfectly quantitative without specific experimental setups, they can provide a rough estimate of the number of carbons represented by each signal.

    • Identify and label the peaks, paying close attention to the expected chemical shift ranges and the characteristic doublet splitting patterns caused by carbon-fluorine coupling.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Lock, Shim, and Tune insert->setup acquire Acquire Spectrum (Set Parameters) setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference analyze Peak Picking & Integration reference->analyze

Sources

An In-Depth Technical Guide to the FT-IR Spectroscopy of (6-Fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Fluoropyridin-2-yl)methanamine is a key building block in medicinal chemistry and drug development, valued for the unique physicochemical properties imparted by its fluorinated pyridine core. As with any high-value synthetic intermediate, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative technique for verifying the functional group identity of such molecules. This guide serves as a comprehensive technical resource for researchers, providing a predictive FT-IR analysis of this compound, a detailed protocol for acquiring high-quality spectra, and an expert framework for spectral interpretation. By synthesizing data from analogous structures and foundational spectroscopic principles, this document equips scientists with the necessary tools to confidently characterize this compound and troubleshoot potential analytical challenges.

Introduction: The Significance of this compound

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability. The fluoropyridine scaffold, in particular, is a privileged structure found in numerous therapeutic agents. This compound combines this critical scaffold with a reactive primary amine, making it an invaluable synthon for constructing more complex molecular architectures.

Given its role as a foundational precursor, ensuring the purity and structural integrity of this compound is a critical first step in any synthetic campaign. FT-IR spectroscopy provides a molecular "fingerprint," offering definitive evidence for the presence of the key functional groups: the primary amine (-NH₂), the pyridine ring, the carbon-fluorine (C-F) bond, and the aliphatic methylene (-CH₂-) bridge. This guide will deconstruct the expected FT-IR spectrum of this molecule and outline the best practices for its empirical validation.

Theoretical FT-IR Profile: A Predictive Analysis

The relationship between the molecule's structure and its expected FT-IR absorption regions is visualized below.

G cluster_molecule This compound Structure cluster_regions Predicted FT-IR Spectral Regions (cm⁻¹) mol Structure (C₆H₇FN₂) region1 N-H Stretch (3500-3250) mol->region1 -NH₂ Group region2 C-H Stretch (3100-2850) mol->region2 -CH₂- & Aryl C-H region3 N-H Bend & C=C/C=N Stretch (1650-1450) mol->region3 -NH₂ & Pyridine Ring region4 Fingerprint Region (C-N, C-F, Ring Modes) (1400-650) mol->region4 Entire Molecule

Caption: Molecular components and their corresponding FT-IR regions.

Table 1: Predicted Vibrational Modes for this compound

Vibrational ModePredicted Range (cm⁻¹)IntensityRationale and Authoritative Justification
N-H Asymmetric Stretch 3450 - 3380MediumPrimary aromatic amines typically exhibit two distinct N-H stretching bands.[1][2] The asymmetric stretch occurs at a higher frequency. The aromatic nature of the attached pyridine ring tends to shift these absorptions to slightly higher wavenumbers compared to aliphatic amines.[3]
N-H Symmetric Stretch 3360 - 3290MediumThis second band of the primary amine doublet is characteristic and confirms the -NH₂ group.[1][2] Its presence, along with the asymmetric stretch, is a key diagnostic feature.
Aromatic C-H Stretch 3100 - 3010Weak-MediumThese absorptions, occurring just above 3000 cm⁻¹, are characteristic of C-H bonds on an aromatic ring.[4][5]
Aliphatic C-H Stretch 2960 - 2850Weak-MediumAsymmetric and symmetric stretches from the methylene (-CH₂-) linker group will appear just below 3000 cm⁻¹.
N-H Bending (Scissoring) 1650 - 1580Medium-StrongThis in-plane bending vibration is characteristic of primary amines and can sometimes be mistaken for a C=C double bond if not carefully considered.[1][6][7]
Pyridine Ring C=C & C=N Stretches 1610 - 1450StrongAromatic rings, including pyridine, display a series of sharp, strong bands in this region due to ring stretching vibrations.[4][8][9] Substitution can influence the exact positions and intensities of these peaks.
C-N Stretch (Aromatic Amine) 1335 - 1250StrongThe stretching vibration of the C-N bond where the carbon is part of the aromatic system is typically strong and falls in this range.[1][3][6] This is a key peak for confirming the aminomethyl-pyridine structure.
C-F Stretch 1250 - 1150StrongThe C-F stretch is typically a very strong and prominent absorption. Its position can be influenced by the electronic environment of the aromatic ring.[10]
N-H Wagging 910 - 665Broad, StrongThis out-of-plane bending vibration is characteristic of primary and secondary amines and often appears as a broad, strong feature.[1][6][7]
Aromatic C-H Out-of-Plane Bending 900 - 700StrongThe pattern of these strong bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic ring. For a 2,6-disubstituted pyridine, specific patterns can be expected.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

Acquiring a clean, interpretable spectrum requires meticulous attention to sample preparation and instrument setup. The following protocol outlines a robust methodology using Attenuated Total Reflectance (ATR), a modern technique ideal for liquid or solid samples that minimizes preparation time.[11][12]

Principle of the Method

Attenuated Total Reflectance (ATR) FT-IR spectroscopy works by placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or germanium).[12] An infrared beam is passed through the crystal in such a way that it reflects internally. At the point of reflection, an evanescent wave protrudes a few micrometers beyond the crystal surface and into the sample.[11] The sample absorbs energy at specific frequencies from this wave, and the attenuated beam is then reflected back to the detector. This technique is advantageous as it requires minimal to no sample preparation and ensures excellent sample-to-sample reproducibility.[13]

Materials and Equipment
  • This compound sample

  • FT-IR Spectrometer with an ATR accessory (e.g., single-reflection diamond ATR)

  • Solvent for cleaning (e.g., Isopropanol or Ethanol, reagent grade)

  • Lint-free laboratory wipes

  • Spatula

  • Personal Protective Equipment (PPE): safety glasses, gloves

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Confirm the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Expert Insight):

    • This is the most critical step for data quality. Moisten a lint-free wipe with isopropanol.

    • Gently but firmly wipe the surface of the ATR crystal. Repeat with a second clean, dry wipe to remove any residual solvent.

    • Causality: An unclean crystal will contribute spectral artifacts from previous samples or cleaning solvents, leading to a contaminated and uninterpretable spectrum.

  • Background Spectrum Acquisition (Self-Validation):

    • With the clean, empty ATR crystal in place, initiate a background scan. This scan measures the spectrum of the atmosphere and the instrument itself.

    • The instrument software will automatically store this spectrum and subtract it from the subsequent sample spectrum.

    • Trustworthiness: A valid background correction is essential. The resulting background should be a flat line. If significant peaks from water (broad, ~3400 cm⁻¹) or CO₂ (sharp, ~2350 cm⁻¹) are visible, the purge is insufficient, and you should wait or troubleshoot the purge system before proceeding.

  • Sample Application:

    • This compound is often supplied as a liquid or low-melting solid.

    • Place a small amount (1-2 drops or a few milligrams) of the sample directly onto the center of the ATR crystal using a clean spatula or pipette.

    • Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Good contact is crucial for a strong signal.[14]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typical parameters for a high-quality spectrum are:

      • Spectral Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • The software will perform the Fourier transform, ratio the result against the background, and display the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • Raise the press arm and remove the bulk of the sample with a wipe.

    • Thoroughly clean the ATR crystal with isopropanol and dry it as described in step 2. This prevents cross-contamination of future analyses.[15]

Spectral Interpretation and Data Validation Workflow

Interpreting the spectrum is a systematic process of correlating the observed absorption bands with the predicted vibrational modes from Table 1.

Caption: Workflow for FT-IR spectral analysis and validation.

  • High-Frequency Check (3500-2800 cm⁻¹): Immediately look for the two characteristic N-H stretching bands of the primary amine.[16] Their presence is a strong indicator of a successful synthesis. Also, confirm the weaker C-H stretches for both the aromatic ring (>3000 cm⁻¹) and the methylene group (<3000 cm⁻¹).

  • Double Bond Region Check (1700-1450 cm⁻¹): Identify the N-H bending vibration.[6] Then, locate the series of sharp, strong peaks corresponding to the pyridine ring C=C and C=N vibrations.[9] The complexity of these peaks is a hallmark of the aromatic system.

  • Fingerprint Region Deep Dive (1400-650 cm⁻¹): This region is dense but highly diagnostic.

    • Priority 1: Locate the two strongest peaks in this region. These will likely correspond to the C-N and C-F stretches.[1][10] Their presence and high intensity are critical for structural confirmation.

    • Priority 2: Analyze the remaining patterns. The broad N-H wag and the sharp C-H out-of-plane bending modes provide further confirmation of the amine group and the pyridine substitution pattern, respectively.

  • Final Validation: A successful spectrum for this compound must contain evidence for all key functional groups. The absence of a key peak (e.g., the C-F stretch or one of the N-H stretches) would indicate either a failed synthesis or a misidentified compound. Conversely, the presence of unexpected strong peaks (e.g., a broad -OH stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹) would indicate impurities or degradation.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]
  • Drawell. (n.d.).
  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. [Link]
  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
  • International Journal of Academic Research and Development. (2019). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 4(1), 42-45. [Link]
  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]
  • University of Colorado Boulder. (n.d.). Amines. Department of Chemistry. [Link]
  • Chemist-Daniel. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy [Video]. YouTube. [Link]
  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.
  • Drawell. (n.d.).
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. [Link]
  • Specac Ltd. (n.d.).
  • Mettler Toledo. (n.d.).
  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–462. [Link]
  • Kaur, G., et al. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions.
  • Balachandran, V., & Karunathan, R. (2012). FT-IR, FT-Raman spectra, density functional theory and ab initio calculations on 2-(2-chloro carbonyl phenyl) pyridine. Elixir Vib. Spec., 48, 9663-9668. [Link]
  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]
  • Lee, Y.-L., et al. (2017). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 19(34), 23149-23159. [Link]

Sources

Methodological & Application

Application Note: (6-Fluoropyridin-2-YL)methanamine in Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the application of (6-Fluoropyridin-2-YL)methanamine in reductive amination reactions. This versatile primary amine is a valuable building block in medicinal chemistry, largely due to the strategic incorporation of a fluorine atom on the pyridine ring. This document outlines the strategic advantages of this reagent, details the underlying reaction mechanisms, provides validated, step-by-step protocols for its use with carbonyl compounds, and offers insights into reaction optimization and troubleshooting. The protocols are designed for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of secondary amines, which are key intermediates in the development of novel therapeutics.

Introduction: Strategic Value of the 6-Fluoropyridin-2-yl Moiety

This compound has emerged as a critical synthon in modern drug discovery. Its utility stems from the unique physicochemical properties imparted by the fluorinated pyridine ring. The pyridine scaffold itself is a prevalent structural unit in pharmaceuticals, involved in crucial biological redox reactions and found in numerous FDA-approved drugs.[1] The strategic placement of a fluorine atom offers several distinct advantages for medicinal chemists:

  • Modulation of pKa: The high electronegativity of the fluorine atom lowers the pKa of the pyridine nitrogen, which can influence the binding affinity of a drug candidate to its biological target.[2][3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] This can block sites of metabolic oxidation, prolonging the half-life and improving the pharmacokinetic profile of a drug.[2][3]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve bioavailability.[3]

  • Bioisosteric Replacement: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for fine-tuning of steric and electronic properties to optimize drug-receptor interactions.[2]

Reductive amination is one of the most robust and widely used methods for forming carbon-nitrogen bonds, providing a more controlled alternative to direct alkylation of amines, which often suffers from overalkylation.[4][5] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in the same pot to the target amine.[5][6]

Structure of this compound

Caption: Structure of this compound.

The Reductive Amination Reaction: Mechanism and Key Parameters

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting carbonyl compound.[7][8][9][10]

Reaction Mechanism

The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[4][5][6]

  • Hydride Reduction: A mild hydride reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), selectively delivers a hydride to the iminium carbon, yielding the final secondary amine product.[7][11]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Amine R¹-NH₂ (Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl R²(R³)C=O (Aldehyde/Ketone) Carbonyl->Hemiaminal Imine R¹-N=C(R²)R³ (Imine) Hemiaminal->Imine - H₂O Iminium [R¹-NH=C(R²)R³]⁺ (Iminium Ion) Imine->Iminium + H⁺ (Acid) Product R¹-NH-CH(R²)R³ (Secondary Amine) Iminium->Product + Hydride (H⁻) ReducingAgent NaBH(OAc)₃ (Reducing Agent) ReducingAgent->Product

Caption: General mechanism of reductive amination.

Key Parameter Selection

Choice of Reducing Agent:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[12][13] It is a mild and selective reducing agent that tolerates a wide variety of functional groups.[5][7][14] Its reduced reactivity compared to reagents like NaBH₄ prevents significant reduction of the starting aldehyde or ketone.[4][7] The steric bulk and electron-withdrawing acetate groups stabilize the B-H bond, making it less reactive but ideal for reducing the more electrophilic iminium ion.[7][8] It is also safer than Sodium Cyanoborohydride (NaBH₃CN) as it does not generate toxic cyanide byproducts.[5][9][12]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, it offers excellent selectivity for iminium ions over carbonyls, especially under mildly acidic conditions (pH 6-7).[4][12] However, its high toxicity and the potential to release hydrogen cyanide gas in acidic solutions are significant drawbacks.[9][12]

  • Sodium Borohydride (NaBH₄): A powerful, inexpensive reducing agent.[12] Its lack of selectivity often requires a two-step procedure where the imine is formed first, before the reductant is added, to prevent competitive reduction of the carbonyl starting material.[4][12][14]

Solvent:

  • 1,2-Dichloroethane (DCE): Often the preferred solvent as it is aprotic and effectively solubilizes a wide range of substrates.[7][13][14] Reactions are typically faster in DCE.[15]

  • Tetrahydrofuran (THF): Another excellent aprotic solvent for this reaction.[14][15]

  • Acetonitrile (ACN): Can be used but is sometimes less effective than DCE or THF.[7][13][14]

  • Methanol (MeOH): Primarily used in two-step procedures with NaBH₄, where it facilitates imine formation.[5][14]

Acid Catalyst:

  • Acetic Acid (AcOH): Often used in stoichiometric amounts. It serves multiple roles: it catalyzes the formation of the imine by protonating the carbonyl group and facilitates the final dehydration step.[16] Crucially, it ensures the formation of the highly reactive iminium ion, which is the species reduced by the hydride reagent.[7][8][16] For reactions involving ketones, which are less reactive than aldehydes, the addition of acetic acid is often essential.[7][13][14]

Experimental Protocols & Workflow

General Workflow

The following diagram illustrates the typical one-pot procedure for reductive amination using this compound.

G start Start reagents 1. Combine Amine & Carbonyl in Anhydrous Solvent (DCE) under N₂ Atmosphere start->reagents acid 2. Add Acetic Acid (if required, esp. for ketones) reagents->acid stir 3. Stir for 20-60 min at Room Temperature acid->stir reductant 4. Add NaBH(OAc)₃ in Portions stir->reductant monitor 5. Monitor Reaction (TLC / LC-MS) reductant->monitor quench 6. Quench Reaction (e.g., sat. NaHCO₃) monitor->quench Reaction Complete extract 7. Aqueous Workup & Extraction quench->extract purify 8. Dry, Concentrate & Purify (Chromatography) extract->purify end Final Product purify->end

Caption: One-pot reductive amination workflow.

Protocol: Reductive Amination of an Aldehyde with this compound

This protocol describes a general procedure for the reaction of an aromatic or aliphatic aldehyde using Sodium Triacetoxyborohydride (STAB).

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.0-1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 equiv) and this compound (1.05 equiv).

  • Solvent Addition: Add anhydrous DCE (to make a ~0.1-0.2 M solution with respect to the aldehyde). Stir the mixture at room temperature.

  • Imine Formation: Allow the mixture to stir for 20-30 minutes to facilitate the formation of the imine intermediate.

    • Scientist's Note: Pre-forming the imine before adding the reducing agent can improve yields, especially with less reactive carbonyls. The formation can be monitored by TLC or LC-MS.

  • Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (1.4 equiv) to the mixture in small portions over 5-10 minutes.

    • Scientist's Note: STAB can react with moisture. Ensure it is handled quickly in a dry environment. Portion-wise addition helps to control any mild exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the disappearance of the starting materials and the imine intermediate by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.

Data Summary and Optimization

The choice of reagents and conditions can be adapted based on the reactivity of the carbonyl substrate. The following table provides general guidelines.

Parameter Aliphatic Aldehyde Aromatic Aldehyde Ketone (Acyclic/Cyclic) Rationale & Scientist's Notes
Amine Equiv. 1.0 - 1.11.0 - 1.11.1 - 1.2A slight excess of the amine can help drive imine formation to completion.
NaBH(OAc)₃ Equiv. 1.3 - 1.51.3 - 1.51.5 - 2.0Ketones are less electrophilic and form iminium ions more slowly; a greater excess of the reducing agent may be needed.
Acetic Acid Generally not requiredGenerally not required1.0 - 2.0 equivEssential for catalyzing imine/iminium formation with less reactive ketones.[13][14][15]
Reaction Time 1 - 6 hours2 - 12 hours8 - 24 hoursAldehydes are more reactive than ketones. Reaction times are approximate and should be guided by reaction monitoring.
Temperature Room TemperatureRoom TemperatureRoom Temp to 40 °CGentle heating can sometimes be beneficial for sluggish reactions with hindered ketones, but may increase side products.

Conclusion

This compound is a highly effective reagent for the synthesis of secondary amines via reductive amination. Its strategic design, incorporating a fluorinated pyridine ring, makes it an invaluable tool for introducing this pharmaceutically relevant scaffold into target molecules. The use of Sodium Triacetoxyborohydride (STAB) provides a mild, selective, and safe one-pot method that is applicable to a wide range of aldehydes and ketones. The protocols and guidelines presented here offer a robust starting point for researchers, enabling the efficient and predictable synthesis of key intermediates for drug discovery and development.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. (2024). Brainly.com.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
  • Myers, A. C-N Bond-Forming Reactions: Reductive Amination.
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Amine synthesis by reductive amination (reductive alkyl
  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2015).
  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
  • Hussain, Z., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim.
  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]
  • Reductive Amination With Sodium Triacetoxyborohydride. (1996). Scribd. [Link]
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022).
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress. [Link]
  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. [Link]
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

Sources

Application of (6-Fluoropyridin-2-YL)methanamine in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fluorinated Pyridines in FGFR Inhibitor Design

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling pathways is implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention.[1] Small molecule inhibitors that target the ATP-binding site of FGFRs have emerged as a promising class of anti-cancer agents.

The incorporation of fluorinated pyridine moieties into the molecular scaffold of kinase inhibitors is a well-established strategy in medicinal chemistry. The fluorine atom, with its unique electronic properties and small size, can significantly enhance binding affinity, metabolic stability, and pharmacokinetic profiles of drug candidates. Specifically, the 6-fluoropyridin-2-yl motif offers a privileged scaffold for interaction with the hinge region of the kinase domain, a critical area for inhibitor binding. This application note provides a detailed overview and a representative protocol for the utilization of (6-Fluoropyridin-2-YL)methanamine as a key building block in the synthesis of potent and selective FGFR inhibitors.

The Strategic Advantage of this compound

This compound serves as a versatile synthon, providing a fluorinated pyridine core linked to a reactive primary amine. This combination allows for its facile incorporation into various heterocyclic scaffolds commonly found in FGFR inhibitors. The key advantages of using this building block include:

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions within the ATP-binding pocket of FGFR, leading to increased inhibitor potency.

  • Improved Metabolic Stability: The C-F bond is exceptionally stable, rendering the pyridine ring less susceptible to oxidative metabolism, which can prolong the inhibitor's half-life in vivo.

  • Modulation of Physicochemical Properties: The introduction of fluorine can favorably modulate properties such as lipophilicity and pKa, leading to improved cell permeability and oral bioavailability.

  • Synthetic Tractability: The primary amine functionality provides a convenient handle for a variety of chemical transformations, including amidation, reductive amination, and participation in the construction of nitrogen-containing heterocycles.

Signaling Pathway and Experimental Workflow

The development of FGFR inhibitors targeting the ATP-binding site is a cornerstone of precision oncology. The binding of these inhibitors prevents the downstream signaling cascades that drive tumor growth and survival.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression FGF FGF Ligand FGF->FGFR Binds Inhibitor This compound -based Inhibitor Inhibitor->FGFR Inhibits ATP Binding

Caption: FGFR Signaling Pathway Inhibition.

The general workflow for the synthesis and evaluation of FGFR inhibitors derived from this compound involves several key stages, from initial chemical synthesis to biological characterization.

experimental_workflow A Synthesis of Core Scaffold B Coupling with this compound A->B C Purification and Characterization (HPLC, NMR, MS) B->C D Biochemical Assay (FGFR Kinase Inhibition) C->D E Cell-based Assays (Proliferation, Apoptosis) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F

methanone + 2,6-dichloro-3,5-dimethoxyaniline → Intermediate A Intermediate A + 3-(4-Acryloylpiperazin-1-yl)propylamine → PRN1371 (Final Product)

Sources

Application Note: A Versatile Three-Component Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives Utilizing (6-Fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient one-pot, three-component protocol for the synthesis of highly functionalized dihydropyrazolo[1,5-a]pyrimidine derivatives. By leveraging the Biginelli-type condensation reaction, this methodology employs 5-amino-3-(trifluoromethyl)-1H-pyrazole, a versatile aldehyde, and the key building block, (6-Fluoropyridin-2-YL)methanamine. The resulting pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and other therapeutic activities. This guide provides a comprehensive, step-by-step experimental procedure, explains the underlying chemical principles, and offers insights into the characterization of the synthesized compounds.

Introduction: The Significance of Pyrazolo-Triazolopyrimidine Scaffolds

The fusion of pyrazole and pyrimidine rings creates a class of heterocyclic compounds with significant therapeutic potential. Pyrazolo[1,5-a]pyrimidines, in particular, are recognized as purine bioisosteres and have been extensively investigated as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2] Their rigid, planar structure provides an excellent scaffold for interacting with the ATP-binding sites of various kinases, making them a focal point in modern drug discovery. The introduction of a substituted pyridinylmethyl group, such as the (6-fluoropyridin-2-yl)methyl moiety, offers a vector for modulating solubility, cell permeability, and target engagement, thereby fine-tuning the pharmacological profile of the final compound.

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry for the rapid generation of molecular diversity from simple starting materials in a single step.[3] The Biginelli reaction and its variants are classic examples of MCRs that efficiently construct the dihydropyrimidine core.[4] This application note adapts the principles of the Biginelli-type reaction to incorporate a primary amine, this compound, providing a direct and atom-economical route to novel N-substituted pyrazolo[1,5-a]pyrimidine derivatives.

Proposed Synthetic Pathway

The described protocol is based on a well-established three-component condensation reaction. The proposed mechanism involves the initial formation of an enamine from the reaction of the β-ketoester (ethyl acetoacetate) and the primary amine (this compound). Concurrently, the aldehyde reacts with the aminopyrazole to form a Schiff base. A subsequent Michael addition of the enamine to the Schiff base, followed by intramolecular cyclization and dehydration, yields the final dihydropyrazolo[1,5-a]pyrimidine product.

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aminopyrazole 5-Amino-3-(trifluoromethyl)-1H-pyrazole Schiff_Base Schiff Base Intermediate Aminopyrazole->Schiff_Base + Aldehyde Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Schiff_Base Amine This compound Enamine Enamine Intermediate Amine->Enamine + Ketoester Ketoester Ethyl Acetoacetate Ketoester->Enamine Product 7-((6-Fluoropyridin-2-yl)methyl)-5-methyl-2-(trifluoromethyl)- 4,7-dihydro-1H-pyrazolo[1,5-a]pyrimidin-6-carboxylate Enamine->Product Michael Addition & Cyclization Schiff_Base->Product caption Proposed three-component reaction pathway.

Figure 1: Proposed three-component reaction pathway.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
This compound205744-18-9126.13Sigma-Aldrich
5-Amino-3-(trifluoromethyl)-1H-pyrazole1391733-71-3165.09Combi-Blocks
Ethyl acetoacetate141-97-9130.14Acros Organics
Benzaldehyde (or other substituted aldehyde)100-52-7106.12Alfa Aesar
Ethanol (anhydrous)64-17-546.07Fisher Scientific
Glacial Acetic Acid64-19-760.05VWR Chemicals

Safety Precautions:

  • This compound: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Aldehydes: Can be irritants and sensitizers. Handle in a well-ventilated fume hood.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

Experimental Protocol

One-Pot Synthesis of Ethyl 7-((6-fluoropyridin-2-yl)methyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-(trifluoromethyl)-1H-pyrazole (1.65 g, 10 mmol).

  • Add the desired aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) to the flask.

  • Add ethyl acetoacetate (1.30 g, 10 mmol).

  • Add this compound (1.26 g, 10 mmol).

  • Add 20 mL of anhydrous ethanol as the solvent.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • A precipitate may form upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the crude dihydropyrazolo[1,5-a]pyrimidine derivative.

  • For further purification, recrystallization from ethanol or column chromatography on silica gel can be employed.

Experimental_Workflow Start Combine Reactants & Solvent Catalyst Add Acetic Acid Catalyst Start->Catalyst Reflux Heat to Reflux (6-8h) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Isolate Isolate Product (Filtration/Concentration) Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash Dry Dry Under Vacuum Wash->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify caption Experimental workflow for synthesis.

Figure 2: Experimental workflow for synthesis.

Characterization of the Synthesized Product

The structure and purity of the synthesized pyrazolo[1,5-a]pyrimidine derivative should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Characteristic signals for the dihydropyrimidine ring protons and carbons, as well as signals corresponding to the substituents, should be observed.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing an accurate mass measurement.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid) is typically employed.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the ester carbonyl and N-H bonds.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time. Consider using a different catalyst, such as a Lewis acid (e.g., Yb(OTf)₃).
Product loss during workupOptimize the recrystallization solvent or use column chromatography for purification.
Formation of ByproductsSide reactions (e.g., self-condensation of reactants)Adjust the stoichiometry of the reactants. Add the aldehyde slowly to the mixture of the other components.
Difficulty in PurificationProduct and impurities have similar polaritiesEmploy a different eluent system for column chromatography. Consider derivatization to aid separation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives using this compound. This three-component, one-pot method is efficient, versatile, and allows for the rapid generation of a library of compounds for further investigation in drug discovery and medicinal chemistry. The resulting scaffold holds significant promise for the development of new therapeutic agents, particularly in the area of oncology.

References

  • Kolosov, M. A., Beloborodov, D. A., Orlov, V. D., & Dotsenko, V. V. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Advances, 6(73), 69025-69034. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • El Hafi, M., Anouar, E. H., Lahmidi, S., Boulhaoua, M., Loubidi, M., Alanazi, A. S., ... & Essassi, E. M. (2024).
  • National Center for Biotechnology Information. (2012). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2016). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)
  • National Center for Biotechnology Information. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.). Biginelli reaction. [Link]
  • Sciforum. (n.d.).
  • Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]
  • National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. PubMed Central. [Link]
  • PubChem. (n.d.). 1-(6-Fluoropyridin-3-yl)methanamine. [Link]
  • MDPI. (2024).
  • PubChem. (n.d.). 6-Fluoropyridin-2-amine. [Link]
  • MDPI. (2024).
  • Chem-Tools. (n.d.). This compound. [Link]

Sources

Harnessing the Reactivity of (6-Fluoropyridin-2-YL)methanamine: Protocols and Applications in Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

(6-Fluoropyridin-2-YL)methanamine is a pivotal building block in contemporary drug discovery and medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic primary amine tethered to a 2-substituted pyridine ring bearing an electron-withdrawing fluorine atom, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this amine with a range of common electrophiles. We present detailed, field-proven protocols for key transformations including acylation, sulfonylation, and reductive amination, while delving into the mechanistic rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their synthetic campaigns.

Introduction: Understanding the Core Reactivity

This compound has emerged as a valuable intermediate in the synthesis of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3] Its utility stems from the predictable and robust reactivity of the primary aminomethyl group.

The molecule's reactivity is governed by two principal features:

  • The Primary Amine: The -CH₂NH₂ group is the primary center of nucleophilicity. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, making it the focal point for reactions with electrophiles.[4]

  • The Fluoropyridine Ring: The pyridine ring itself is electron-deficient, and the presence of a highly electronegative fluorine atom at the 6-position further withdraws electron density. This electronic effect slightly reduces the basicity of the primary amine compared to a simple alkylamine but does not impede its nucleophilic character in the essential reactions discussed herein. The pyridine nitrogen can act as a base or a ligand but is significantly less nucleophilic for C-N bond formation than the exocyclic primary amine.

This guide will focus on the most common and synthetically useful reactions involving the aminomethyl moiety.

Acylation: The Gateway to Amide Synthesis

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[5][6] The reaction of this compound with acylating agents provides a direct and efficient route to a diverse range of amide-containing targets.

Causality Behind the Protocol:

The reaction proceeds via nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). To drive the reaction to completion and neutralize the acidic byproduct (HCl in the case of acyl chlorides), a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential. Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent. The reaction is often initiated at 0 °C to control the initial exothermic reaction before being allowed to warm to room temperature.

Experimental Protocol: General Procedure for Acylation with an Acyl Chloride
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2–1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Add the desired acyl chloride (1.0–1.1 eq) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

G cluster_workflow Acylation Workflow start Dissolve Amine & Base in Anhydrous DCM cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Stir at Room Temp (2-16h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (NaHCO₃, H₂O, Brine) monitor->workup Reaction Complete purify Dry, Concentrate & Purify (Chromatography) workup->purify product Isolated Amide Product purify->product G amine This compound R-NH₂ product Sulfonamide Product R-NH-SO₂R' amine->product sulfonyl_chloride Sulfonyl Chloride R'-SO₂Cl sulfonyl_chloride->product reagents Base (e.g., Pyridine, TEA) Anhydrous Solvent (DCM) 0 °C to RT reagents->product Reaction Conditions G cluster_reductive_amination Reductive Amination Protocol start Mix Amine, Aldehyde/Ketone & Acetic Acid in DCE form_imine Stir 30-60 min at RT (Imine Formation) start->form_imine add_stab Add NaBH(OAc)₃ (Portion-wise) form_imine->add_stab reduce Stir 6-24h at RT (Reduction Step) add_stab->reduce quench Quench with sat. NaHCO₃ reduce->quench extract Extract with DCM/EtOAc quench->extract purify Purify via Chromatography extract->purify product Isolated Secondary Amine purify->product

Sources

The Strategic Utility of (6-Fluoropyridin-2-YL)methanamine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

(6-Fluoropyridin-2-YL)methanamine is a versatile and highly valuable building block in the synthesis of a diverse array of bioactive heterocyclic compounds. Its strategic importance stems from the unique interplay of its constituent functional groups: a nucleophilic aminomethyl moiety and a pyridine ring activated by a fluorine atom at the 6-position. The presence of the fluorine atom not only enhances the reactivity of the pyridine core but can also impart favorable pharmacokinetic properties to the final bioactive molecule, such as increased metabolic stability and enhanced binding affinity to biological targets. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the construction of medicinally relevant heterocyclic scaffolds.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound is primarily dictated by two key reactive sites: the aminomethyl group and the C-F bond on the pyridine ring.

  • The Aminomethyl Group: This primary amine serves as a potent nucleophile and a handle for a wide range of chemical transformations. It can readily participate in reactions such as amide bond formation, reductive amination, and the construction of nitrogen-containing heterocycles.

  • The 6-Fluoro Substituent: The highly electronegative fluorine atom significantly influences the electronic properties of the pyridine ring, rendering the 2- and 4-positions susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various substituents at the 2-position, providing a powerful tool for structure-activity relationship (SAR) studies.

Below, we delve into specific applications of this compound in the synthesis of prominent classes of bioactive heterocycles.

Application I: Synthesis of Substituted 2-Aminopyridine Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 6-position of the pyridine ring makes the 2-position highly susceptible to nucleophilic attack. This allows for the displacement of the fluoride ion by a variety of nucleophiles, a key strategy for introducing molecular diversity.

Mechanistic Rationale

The SNAr reaction on 2-fluoropyridines proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of the fluoride ion, which is a good leaving group in this context. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom stabilizes the Meisenheimer intermediate, thus facilitating the reaction.

sn_ar_mechanism start This compound intermediate Meisenheimer Complex start->intermediate + Nu-H nucleophile Nu-H product Substituted 2-Aminomethylpyridine intermediate->product - H+ fluoride F- intermediate->fluoride - F-

Caption: Generalized workflow for SNAr on this compound.

Experimental Protocol: Synthesis of N-((6-(Morpholin-4-yl)pyridin-2-yl)methyl)acetamide

This protocol exemplifies the displacement of the fluorine atom with a secondary amine, followed by acylation of the primary aminomethyl group.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • SNAr Reaction:

    • To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product, (6-(morpholin-4-yl)pyridin-2-yl)methanamine, can be used in the next step without further purification or purified by column chromatography if necessary.

  • Acetylation:

    • Dissolve the crude (6-(morpholin-4-yl)pyridin-2-yl)methanamine in DCM and cool the solution to 0 °C.

    • Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-((6-(morpholin-4-yl)pyridin-2-yl)methyl)acetamide.

Application II: Synthesis of Bioactive Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] this compound can serve as a key precursor for the synthesis of these valuable scaffolds.

Synthetic Strategy

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine with an α-haloketone. The aminomethyl group of this compound can be transformed into the required 2-amino functionality through a multi-step sequence.

imidazopyridine_synthesis start This compound step1 Protection (e.g., Boc) start->step1 step2 Oxidation step1->step2 step3 Deprotection step2->step3 intermediate 6-Fluoro-2-aminopyridine step3->intermediate step4 Condensation with α-haloketone intermediate->step4 product 6-Fluoro-imidazo[1,2-a]pyridine Derivative step4->product

Caption: Proposed synthetic workflow for imidazo[1,2-a]pyridines.

Exemplary Protocol: Synthesis of a 6-Fluoro-imidazo[1,2-a]pyridine Derivative

This protocol outlines a plausible route to a 6-fluoro-substituted imidazo[1,2-a]pyridine.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • α-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • Protection of the Amine:

    • To a solution of this compound (1.0 eq) and TEA (1.5 eq) in DCM, add Boc₂O (1.1 eq) at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to obtain the Boc-protected amine.

  • Oxidation to the Imine:

    • Dissolve the Boc-protected amine in DCM and add activated MnO₂ (5-10 eq).

    • Stir the suspension vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite®, washing with DCM.

    • Concentrate the filtrate to yield the crude imine.

  • Hydrolysis and Deprotection:

    • Treat the crude imine with a mixture of TFA and DCM (e.g., 1:1) at room temperature for 1-2 hours to effect both hydrolysis of the imine and removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM to yield crude 2-amino-6-fluoropyridine.

  • Imidazo[1,2-a]pyridine Formation:

    • To a solution of the crude 2-amino-6-fluoropyridine in ethanol, add α-bromoacetophenone (1.0 eq) and NaHCO₃ (2.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and EtOAc.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-fluoro-2-phenylimidazo[1,2-a]pyridine.

Application III: Synthesis of Bioactive Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines are another important class of nitrogen-fused heterocycles with a broad spectrum of biological activities, including antiviral and anticancer properties.[2][3]

Synthetic Approach

A common method for the synthesis of pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne. The aminomethyl group of this compound can be converted to an N-amino group to serve as a precursor for this reaction.

pyrazolopyridine_synthesis start This compound step1 Conversion to N-aminopyridine derivative start->step1 intermediate N-amino-(6-fluoropyridin-2-yl)methane derivative step1->intermediate step2 [3+2] Cycloaddition with an alkyne intermediate->step2 product Substituted Pyrazolo[1,5-a]pyridine step2->product

Sources

Application Notes and Protocols: Strategic Amine Protection for (6-Fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6-Fluoropyridin-2-YL)methanamine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into complex molecular architectures. The presence of a primary amine necessitates a robust protection strategy to ensure chemoselectivity during multi-step synthetic sequences. This guide provides a comprehensive overview of protecting group strategies for this key intermediate, with a focus on the widely used tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. We will delve into the rationale for selecting a particular protecting group, provide detailed, validated protocols for their installation and removal, and discuss their orthogonal compatibility in the context of modern synthetic challenges.

Introduction: The Imperative for Amine Protection

In the intricate landscape of multi-step organic synthesis, the primary amine of this compound presents a dual challenge and opportunity. Its nucleophilicity is essential for forming desired bonds, yet it can also lead to unwanted side reactions if left exposed. Protecting group chemistry provides a temporary mask for this reactive functionality, allowing chemists to perform transformations on other parts of the molecule with precision and control.[1]

The choice of a protecting group is a critical strategic decision, dictated by the downstream reaction conditions the molecule must endure. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily removed in high yield under mild conditions that do not affect other functional groups.

This application note will explore three of the most reliable and versatile carbamate-based protecting groups—Boc, Cbz, and Fmoc—and their specific application to this compound.

Strategic Selection of a Protecting Group

The selection of an appropriate protecting group for this compound hinges on the planned synthetic route. The electronic properties of the 6-fluoropyridine ring, being electron-withdrawing, can influence the basicity and nucleophilicity of the primary amine, as well as the stability of the protected intermediate. A key consideration is the principle of orthogonality , where each protecting group in a molecule can be removed selectively without affecting the others.[1]

Below is a decision-making workflow to guide the selection process:

G start Start: Need to protect this compound q1 Will the downstream synthesis involve strong basic conditions? start->q1 q2 Are acidic conditions planned for subsequent steps? q1->q2 Yes fmoc Select Fmoc Group (Base-labile) q1->fmoc No q3 Is catalytic hydrogenation compatible with other functional groups? q2->q3 Yes boc Select Boc Group (Acid-labile) q2->boc No cbz Select Cbz Group (Hydrogenolysis) q3->cbz Yes q3->fmoc No

Caption: Decision workflow for protecting group selection.

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability under a wide range of non-acidic conditions.[2]

Rationale and Mechanism

The Boc group is installed by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O, typically in the presence of a base. The resulting tert-butyl carbamate is stable to basic, nucleophilic, and reductive conditions. Deprotection is readily achieved under acidic conditions, which trigger the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation of the intermediate carbamic acid.[2][3]

Experimental Protocols

Protocol 3.2.1: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either neat or as a solution in the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 3.2.2: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected this compound (1.0 eq) in DCM (0.1-0.5 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent like toluene to remove residual TFA.

  • Isolation: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. The aqueous layer can be extracted with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the free amine. Alternatively, for isolation as the TFA salt, the crude product can be precipitated with a non-polar solvent like diethyl ether.[4]

The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Mediated Deprotection

The Cbz group is a classic and highly effective protecting group for amines, valued for its stability and clean removal via catalytic hydrogenation.[5][6]

Rationale and Mechanism

The Cbz group is introduced by treating the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[7][8] The resulting benzyl carbamate is stable to both acidic and basic conditions. Deprotection is achieved by catalytic hydrogenolysis, which cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.[5][9]

Experimental Protocols

Protocol 4.2.1: Cbz Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v) or in DCM.

  • Base Addition: Cool the solution to 0 °C and add a base such as sodium bicarbonate (2.0 eq) or TEA (1.5 eq).

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the stirred mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: If using an aqueous system, extract the product with an organic solvent like ethyl acetate. If using DCM, wash the reaction mixture with water. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Protocol 4.2.2: Cbz Deprotection (Catalytic Hydrogenolysis)

  • Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, 5-10 mol% Pd) to the solution.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (typically 2-16 hours), as monitored by TLC or LC-MS. Transfer hydrogenation using ammonium formate as a hydrogen source is also a viable alternative.[10]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is a cornerstone of solid-phase peptide synthesis and is increasingly used in solution-phase synthesis due to its base-labile nature, which provides orthogonality to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[11][12]

Rationale and Mechanism

The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[11] Deprotection is achieved by treatment with a mild base, such as piperidine, which abstracts the acidic proton on the fluorenyl ring, initiating an E1cB elimination to release the free amine and dibenzofulvene.[13][14]

Experimental Protocols

Protocol 5.2.1: Fmoc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a solvent mixture such as dioxane and aqueous sodium bicarbonate solution (1:1 v/v) or in DMF.[15]

  • Reagent Addition: Cool the solution to 0 °C and add Fmoc-Cl (1.05 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 5.2.2: Fmoc Deprotection

  • Dissolution: Dissolve the Fmoc-protected amine (1.0 eq) in DMF or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.

  • Reaction: Stir at room temperature for 15-30 minutes. The progress of the deprotection can often be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.

  • Isolation: Redissolve the residue in an organic solvent and wash with water to remove any remaining piperidine and its adduct. Dry the organic layer and concentrate to obtain the free amine.

Comparative Summary and Orthogonality

The choice between Boc, Cbz, and Fmoc protection for this compound should be guided by the overall synthetic strategy. The table below provides a comparative overview to aid in this selection process.

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityOrthogonality
Boc (Boc)₂O, base (TEA, DIPEA), DCM/THFStrong acid (TFA, HCl)[2][3]Stable to base, nucleophiles, hydrogenolysisOrthogonal to Cbz and Fmoc
Cbz Cbz-Cl, base (NaHCO₃, TEA), aq. THF/DCMCatalytic hydrogenolysis (H₂, Pd/C)[5][9]Stable to acid and baseOrthogonal to Boc and Fmoc
Fmoc Fmoc-Cl, base (NaHCO₃), aq. dioxane/DMFMild base (20% piperidine in DMF)[13][14]Stable to acid and hydrogenolysisOrthogonal to Boc and Cbz

Conclusion

The successful synthesis of complex molecules containing the this compound moiety is critically dependent on a well-defined protecting group strategy. The Boc, Cbz, and Fmoc groups offer a versatile and orthogonal toolkit for the temporary masking of the primary amine. By understanding the specific conditions for their introduction and cleavage, as detailed in this guide, researchers can confidently navigate challenging synthetic pathways, ensuring high yields and purity in their target compounds.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Chem-Supply. (n.d.). Benzyl Chloroformate. Common Organic Chemistry.
  • Wikipedia. (2023, October 27). Benzyl chloroformate. In Wikipedia.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Jaime-Figueroa, S., et al. (2007). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group.
  • Lipshutz, B. H., et al. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry, 19(1), 170-174.
  • Organic Chemistry Tube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wikipedia. (2023, November 15). Tert-Butyloxycarbonyl protecting group. In Wikipedia.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Organic Chemistry Tube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
  • Pitsch, S., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(15), 3798–3801.
  • American Chemical Society. (2021, April 26). 9-Fluorenylmethyloxycarbonyl chloride.
  • Sajiki, H., et al. (2005). Selective Cleavage of Cbz-Protected Amines. Tetrahedron Letters, 46(39), 6699-6702.
  • Fields, G. B., & Noble, R. L. (1990). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Vanier, G. S. (2007).
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl?
  • Brian, P. M., & Musau, P. (2014). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Journal of Chemical and Pharmaceutical Research, 6(7), 2001-2008.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(19), 4499.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-29). Humana Press.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments.
  • Baran, P. S., et al. (2009). Chemoselectivity: the mother of invention in total synthesis. Accounts of chemical research, 42(4), 505–518.
  • Baran, P. S., et al. (2009). Chemoselectivity: The Mother of Invention in Total Synthesis. PMC.
  • Matouš, J., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(4), 3045–3055.
  • Wang, Y., et al. (2015).
  • El-Zaria, M. E. (2012). 2-(6-Bromopyridin-2-yl)-6-methyl-[1][5][7][16]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897.
  • Harnden, M. R., et al. (1993). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. Journal of Medicinal Chemistry, 36(10), 1357-1364.

Sources

Application Notes & Protocols: Scale-up Synthesis of (6-Fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (6-Fluoropyridin-2-YL)methanamine in Medicinal Chemistry

This compound is a critical building block in contemporary drug discovery and development. The strategic incorporation of a fluorine atom onto the pyridine ring significantly modulates the physicochemical properties of derivative molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This fluorinated pyridine moiety is a common feature in a variety of pharmacologically active agents. Consequently, robust and scalable synthetic access to this intermediate is of paramount importance for advancing pharmaceutical research and manufacturing.

This document provides a detailed guide to the considerations and protocols for the scale-up synthesis of this compound, focusing on the catalytic hydrogenation of 6-fluoropicolinonitrile. This route is often favored in industrial settings due to its efficiency and cost-effectiveness.[1] We will delve into the mechanistic underpinnings of the reaction, process optimization, safety protocols, and analytical quality control, offering a comprehensive framework for researchers and process chemists.

Synthetic Strategy: Catalytic Hydrogenation of 6-Fluoropicolinonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[2][3] For the large-scale production of this compound, catalytic hydrogenation of the corresponding nitrile, 6-fluoropicolinonitrile, stands out as the most economically viable and atom-efficient method.[1]

Reaction Scheme:

Caption: High-level workflow for the scale-up synthesis.

Safety Considerations Flowchart

Safety_Flowchart cluster_hazards Primary Hazards cluster_controls Engineering & Procedural Controls start Start Hydrogenation H1 Hydrogen Gas Flammable & Explosive start->H1 H2 Raney Nickel Catalyst Pyrophoric start->H2 H3 Exothermic Reaction Thermal Runaway Risk start->H3 C1 Inert Atmosphere - Nitrogen Purge - Grounded Equipment H1->C1 Mitigation C2 Safe Catalyst Handling - Keep Catalyst Wet - Charge as Slurry H2->C2 Mitigation C3 Thermal Management - Jacketed Reactor - Cooling System - Pressure Relief H3->C3 Mitigation safe_op safe_op C1->safe_op Safe Operation C2->safe_op C3->safe_op

Caption: Key hazards and their mitigation strategies.

References

  • Wikipedia. Nitrile reduction. [Link]
  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2008(15), 94-101.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
  • Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-21.
  • Stanford Environmental Health & Safety.
  • University of Rochester.
  • Piramal Pharma Solutions. SAFETY PRECAUTION Safety Precaution of Hydrogen. [Link]
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-21. [Link]
  • Scriven, E. F. V. (Ed.). (2013).
  • Wikipedia. Pyridine. [Link]
  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Chemistry Steps. Reactions of Nitriles. [Link]
  • Unacademy. JEE 2022: Chemistry- Topic Reduction of Nitriles. [Link]

Sources

Application Note: Strategic Use of (6-Fluoropyridin-2-YL)methanamine for the Synthesis of Potent and Selective MRGPRX2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in drug development for its central role in mediating IgE-independent mast cell activation, neurogenic inflammation, pain, and pruritus.[1][2][3][4] Developing potent and selective antagonists for MRGPRX2 is a promising therapeutic strategy for a range of conditions, including chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions.[5][6][7] This guide details the strategic application of the key building block, (6-Fluoropyridin-2-YL)methanamine, in the synthesis of a novel class of MRGPRX2 inhibitors. We provide a representative synthetic protocol, a robust in vitro biological evaluation workflow using a calcium mobilization assay, and an analysis of the structure-activity relationship rationale.

Introduction: The Therapeutic Promise of MRGPRX2 Inhibition

MRGPRX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[1][3][8] Its activation by a wide array of ligands—including neuropeptides like Substance P, antimicrobial peptides, and certain FDA-approved drugs—triggers mast cell degranulation and the release of inflammatory mediators such as histamine and tryptase.[3][9][10][11] This process is a key driver of neurogenic inflammation, a feedback loop between the nervous and immune systems that perpetuates inflammation, pain, and itch.[2]

Unlike classic allergic reactions mediated by IgE, MRGPRX2 provides an alternative pathway for mast cell activation, implicated in pseudo-allergic or anaphylactoid reactions to various drugs.[9][12] Consequently, the development of small molecule antagonists that block the MRGPRX2 receptor is a highly sought-after therapeutic goal.[6][13]

The incorporation of fluorinated heterocyclic scaffolds is a well-established strategy in medicinal chemistry. The fluorine atom can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein by participating in favorable intermolecular interactions.[14][15] The pyridine moiety is a privileged structure in drug discovery, known for its ability to form key hydrogen bonds and its versatile synthetic chemistry.[16][17][18] this compound combines these advantageous features, making it an ideal starting material for building potent MRGPRX2 inhibitors.

A Representative Synthetic Route

The synthesis of MRGPRX2 inhibitors often involves the construction of a central scaffold decorated with various functional groups to optimize potency and pharmacokinetic properties. Based on structures disclosed in recent patent literature[6][19], a common approach involves the formation of an amide bond. Here, we present a representative, field-proven protocol for the synthesis of a putative MRGPRX2 inhibitor, Compound 1 , via amide coupling of this compound with a suitable carboxylic acid partner.

Experimental Workflow: Synthesis of Compound 1

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Purification A This compound C HATU, DIPEA, DMF A->C B Carboxylic Acid Partner (e.g., 4-tert-butylbenzoic acid) B->C D Intermediate Amide (Compound 1) C->D rt, 12h E Crude Reaction Mixture D->E F Silica Gel Column Chromatography (EtOAc/Hexanes) E->F G Pure Compound 1 F->G G cluster_0 Cellular Exterior cluster_1 Cellular Interior Ligand Agonist (e.g., Substance P) MRGPRX2 MRGPRX2 Receptor Ligand->MRGPRX2 Activates Gq Gαq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 Diacylglycerol (DAG) PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Triggers Degranulation Mast Cell Degranulation Ca_release->Degranulation Initiates MRGPRX2->Gq Couples Antagonist (6-Fluoropyridin-2-YL) -based Inhibitor Antagonist->MRGPRX2 Blocks

Sources

Application Notes and Protocols: The Strategic Incorporation of (6-Fluoropyridin-2-YL)methanamine in the Synthesis of Novel Somatostatin Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Somatostatin Receptor Agonists

Somatostatin, a naturally occurring cyclic peptide hormone, is a critical regulator of the endocrine system, exerting its influence through five distinct G-protein-coupled receptors (SSTR1-5).[1] Its potent inhibitory effects on the secretion of various hormones, including growth hormone, insulin, and glucagon, have made it a focal point for therapeutic development.[1] However, the clinical utility of native somatostatin is hampered by its short plasma half-life of only 1-3 minutes.[2] This limitation has driven the development of synthetic somatostatin analogues with improved stability and receptor subtype selectivity, leading to successful therapies for conditions such as acromegaly and neuroendocrine tumors.[2][3]

The continuous quest for somatostatin receptor agonists with enhanced therapeutic profiles has led medicinal chemists to explore a diverse array of chemical modifications. One promising strategy involves the incorporation of fluorinated moieties into the peptide or peptidomimetic scaffold. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (6-Fluoropyridin-2-YL)methanamine as a key building block in the synthesis of novel somatostatin receptor agonists. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation, and discuss the potential impact of the fluoropyridinylmethyl moiety on the pharmacological properties of the resulting analogues.

The Rationale for Fluoropyridine Incorporation: A Strategic Advantage

The pyridine ring is a common feature in many biologically active compounds, and its fluorination offers several potential advantages in the design of somatostatin receptor agonists:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[5] Incorporating a fluoropyridine moiety can therefore shield the molecule from oxidative metabolism, prolonging its half-life in vivo.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom reduces the basicity of the pyridine nitrogen. This can be crucial for optimizing interactions with the receptor binding pocket and can also influence the pharmacokinetic properties of the compound, such as cell permeability and oral bioavailability.

  • Enhanced Binding Affinity: The introduction of fluorine can lead to favorable non-covalent interactions within the receptor's binding site, such as dipole-dipole interactions or orthogonal multipolar C–F···C=O interactions, potentially increasing the binding affinity and selectivity of the agonist.

  • Conformational Control: The steric and electronic properties of the fluoropyridinylmethyl group can influence the conformational preferences of the peptide backbone, potentially locking the molecule into a bioactive conformation that is optimal for receptor binding.

The use of fluoropyridines in the development of somatostatin receptor agonists is supported by patent literature describing their application for SSTR4 agonists, highlighting the relevance of this chemical class in modulating somatostatin receptor activity.[6]

Synthetic Strategies for Incorporating this compound

The incorporation of the (6-Fluoropyridin-2-YL)methyl moiety into a peptide backbone can be achieved through several synthetic routes. Below, we outline two robust and versatile protocols: Reductive Amination of a Peptide Aldehyde and N-Alkylation of a Resin-Bound Peptide .

Strategy 1: Reductive Amination of a Peptide Aldehyde

This strategy involves the synthesis of a peptide containing a C-terminal or side-chain aldehyde, which is then reacted with this compound in the presence of a mild reducing agent.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Solution Solution Phase Modification Resin Resin Support Peptide_Resin Protected Peptide on Resin Resin->Peptide_Resin Fmoc/tBu SPPS Peptide_Aldehyde_Precursor Peptide Aldehyde Precursor on Resin Peptide_Resin->Peptide_Aldehyde_Precursor Oxidation of Ser/Thr or Weinreb Amide Reduction Cleaved_Peptide_Aldehyde Cleaved Peptide Aldehyde Peptide_Aldehyde_Precursor->Cleaved_Peptide_Aldehyde TFA Cleavage Imine_Formation Imine Intermediate Cleaved_Peptide_Aldehyde->Imine_Formation Condensation Fluoropyridine This compound Fluoropyridine->Imine_Formation Reduction Reductive Amination Imine_Formation->Reduction Sodium Triacetoxyborohydride Final_Product Fluoropyridinyl-Modified Peptide Reduction->Final_Product

Caption: Workflow for incorporating the fluoropyridine moiety via reductive amination.

Protocol 1: Synthesis of a C-Terminal Fluoropyridinylmethyl Amide via Reductive Amination

This protocol describes the synthesis of a model cyclic hexapeptide analogous to Pasireotide, where a C-terminal aldehyde is functionalized with this compound.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Dess-Martin periodinane (DMP)

  • This compound (CAS: 1098439-65-3)

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Standard peptide coupling reagents (e.g., HBTU, HATU)

Step-by-Step Methodology:

  • Solid-Phase Synthesis of the Peptide Aldehyde Precursor:

    • Swell Rink Amide resin in DMF.

    • Synthesize the linear peptide sequence on the resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols. The C-terminal residue should be a serine or threonine, which will be oxidized to the aldehyde.

    • After assembly of the linear peptide, wash the resin thoroughly with DCM.

    • Swell the resin in DCM and add a solution of Dess-Martin periodinane (3-5 equivalents) in DCM.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Upon completion, wash the resin with DCM, DMF, and finally DCM again.

  • Cleavage of the Peptide Aldehyde from Resin:

    • Treat the resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the crude peptide aldehyde in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the crude peptide aldehyde by reverse-phase HPLC.

  • Reductive Amination:

    • Dissolve the purified peptide aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or a mixture of DCM and methanol.

    • Add this compound (1.5-2 equivalents).

    • Add a small amount of acetic acid to catalyze imine formation.

    • Stir the mixture for 1-2 hours at room temperature.

    • Add sodium triacetoxyborohydride (STAB) (1.5-2 equivalents) portion-wise.

    • Stir the reaction overnight at room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final fluoropyridinyl-modified peptide by reverse-phase HPLC.

Causality and Self-Validation:

  • The use of Dess-Martin periodinane provides a mild and efficient method for the oxidation of the primary alcohol of serine or threonine to the corresponding aldehyde with minimal side reactions.[7]

  • Sodium triacetoxyborohydride is a selective reducing agent that preferentially reduces imines in the presence of aldehydes, minimizing the reduction of the starting peptide aldehyde to the corresponding alcohol.[8]

  • The progress of each step should be monitored by LC-MS to ensure complete conversion and identify any potential side products. The final product should be characterized by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Strategy 2: N-Alkylation of a Resin-Bound Peptide

This approach involves the direct alkylation of a primary or secondary amine on the peptide backbone with an appropriate electrophile, such as 2-(bromomethyl)-6-fluoropyridine.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin N-Alkylation cluster_Finalization Cleavage and Purification Resin Resin Support Peptide_Resin Protected Peptide with Free Amine on Resin Resin->Peptide_Resin Fmoc/tBu SPPS with Orthogonally Protected Lys/Orn Alkylation N-Alkylation Peptide_Resin->Alkylation Deprotection of Side-Chain Amine Bromofluoropyridine 2-(bromomethyl)-6-fluoropyridine Bromofluoropyridine->Alkylation Alkylated_Peptide_Resin N-Alkylated Peptide on Resin Alkylation->Alkylated_Peptide_Resin DIPEA, DMF Cleavage TFA Cleavage Alkylated_Peptide_Resin->Cleavage Final_Product Fluoropyridinyl-Modified Peptide Cleavage->Final_Product Purification by HPLC

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (6-Fluoropyridin-2-YL)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of (6-Fluoropyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chromatographic principles and field-proven experience to help you overcome common challenges associated with purifying polar, basic heterocyclic compounds.

Introduction: The Challenge of Purifying Basic Amines

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a basic pyridine ring and a primary amine, presents specific purification challenges. Standard silica gel column chromatography can be problematic due to strong interactions between the basic analyte and the acidic nature of the silica stationary phase.[1][2] This interaction can lead to a host of issues including poor separation, low product recovery, and significant peak tailing.[1] This guide provides actionable solutions to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Issue 1: Severe Peak Tailing and Streaking

Question: My TLC analysis shows significant tailing (a comet-like streak instead of a round spot), and this is replicated on the column, leading to broad peaks and poor separation. What is happening and how do I fix it?

Answer: This is the most common issue when purifying basic compounds like pyridine derivatives on silica gel.[1]

  • Root Cause: The primary cause is an acid-base interaction between the basic nitrogen atoms of your compound and the acidic residual silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This strong, non-ideal interaction leads to multiple retention mechanisms, causing a portion of the analyte molecules to lag behind the main band, resulting in a "tailed" peak.[1]

  • Solutions:

    • Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a competing base to your mobile phase. This base "neutralizes" the acidic silanol sites, preventing your target compound from interacting with them.[2]

      • Action: Add 0.1-1% triethylamine (Et₃N) or ammonia (in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

      • Mechanism: The volatile base preferentially binds to the active silanol sites, effectively shielding your analyte from these strong interactions.[1][3] This results in a single, dominant separation mechanism and symmetrical, well-defined peaks.

    • Change of Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase.

      • Action: Use neutral or basic alumina instead of silica gel. Alternatively, you can use deactivated silica gel, which has been treated to reduce the acidity of the silanol groups.[4]

Issue 2: Low or No Product Recovery

Question: My compound was loaded onto the column, but I am recovering very little or none of it in the collected fractions. Where did it go?

Answer: This frustrating issue, often termed "irreversible adsorption," is also linked to the strong interaction with the stationary phase and potential compound instability.

  • Root Cause:

    • Strong Adsorption: The basicity of the amine can cause it to bind so strongly to the acidic silica gel that the mobile phase is not polar enough to elute it. The compound remains at the top of the column.[2]

    • On-Column Degradation: Pyridine derivatives can be sensitive to the acidic environment of silica gel, potentially leading to degradation during the purification process.[1] Fluoropyridines, in particular, can be susceptible to acid-catalyzed transformations.[5]

  • Solutions:

    • Pre-Column Stability Test: Before committing your entire batch, test the stability of your compound on silica. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline, it indicates potential degradation.[4]

    • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. If you started with a Hexane/Ethyl Acetate gradient, switch to a more polar Dichloromethane/Methanol system.

    • Employ a Basic Modifier: As with peak tailing, adding triethylamine to the eluent can disrupt the strong binding and facilitate the elution of your compound.[2]

    • Use an Alternative Stationary Phase: Switching to alumina or another less acidic support can prevent both irreversible binding and acid-catalyzed degradation.

Issue 3: Poor Separation from Impurities

Question: I can't separate my target compound from a stubborn impurity; they elute together. How can I improve the resolution?

Answer: Poor resolution means the selectivity of your chromatographic system is not sufficient to differentiate between your product and the impurity.

  • Root Cause: The impurity has a polarity and chemical structure very similar to your desired compound, causing it to travel through the column at nearly the same rate.

  • Solutions:

    • Optimize the Mobile Phase: The goal is to find a solvent system that maximizes the difference in retention (ΔRf) between your compound and the impurity.

      • Action: Systematically screen different solvent combinations. If Hexane/Ethyl Acetate fails, try systems with different solvent selectivity, such as Dichloromethane/Methanol, Toluene/Acetone, or Hexane/Tetrahydrofuran (THF).[6][7]

    • Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic), a shallow gradient (a slow, gradual increase in the polar solvent) can often improve the separation of closely eluting compounds.[6]

    • Change the Stationary Phase: Different stationary phases offer different interaction mechanisms.[8] If normal phase silica fails, consider switching to a different adsorbent like alumina or even exploring reversed-phase chromatography if the impurities have significantly different hydrophobicity.[3]

Issue 4: Sample Precipitation During Loading

Question: When I dissolved my crude product and tried to load it onto the column, it crashed out of solution at the top of the silica. What should I do?

Answer: This happens when your compound has poor solubility in the initial, less polar mobile phase used for loading.[9]

  • Root Cause: The solvent used to dissolve the sample for loading is often stronger (more polar) than the starting eluent for the column. When the sample solution meets the weaker eluent on the column, its solubility drops, causing it to precipitate. This leads to a clogged column and very poor separation.

  • Solution: Dry Loading

    • Action: Use the dry loading technique. This involves pre-adsorbing your crude material onto a small amount of silica gel before adding it to the column.[9]

    • Benefit: This ensures that the compound is introduced to the column as a fine, evenly distributed powder, preventing precipitation and allowing for a much sharper starting band, which significantly improves separation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for during TLC analysis before running my column? A1: For optimal separation, the Rf value of your target compound should be between 0.25 and 0.35 in the chosen solvent system.[11] An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front (high Rf) or requiring excessively large volumes of solvent to elute (low Rf).

Q2: How much silica gel should I use for my column? A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 50:1. For example, for 1 gram of crude material, you would use 30 to 50 grams of silica gel. For difficult separations, this ratio can be increased to 100:1 or more.

Q3: What is the difference between "wet loading" and "dry loading"? A3:

  • Wet Loading: Involves dissolving the crude sample in a minimal amount of solvent and carefully pipetting it directly onto the top of the packed column.[9] This is fast and suitable for samples that are highly soluble in the mobile phase.

  • Dry Loading: Involves dissolving the crude sample, adding a small amount of silica gel to the solution, and then evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[9][10] This is the preferred method for samples with limited solubility in the eluent or for achieving the best possible separation.

Q4: Can I use reversed-phase chromatography for this compound? A4: Yes, reversed-phase chromatography is a viable alternative. In this mode, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[3][8] The elution order is reversed, with more polar compounds eluting first.[12] This can be particularly effective if the impurities you are trying to remove are significantly more or less hydrophobic than this compound. Adjusting the pH of the mobile phase with a buffer can further optimize the separation of basic amines.[2]

Data Presentation & Protocols

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityRecommended UseAdditive
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumInitial screening for less polar impurities.0.5% Et₃N
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighGood for polar amines that show low Rf in Hex/EtOAc.0.5% Et₃N
Toluene / Acetone (9:1 to 1:1)MediumAlternative selectivity to ester or alcohol-based systems.0.5% Et₃N
Diagram 1: Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow Start Start Purification Problem Problem Encountered? Start->Problem Tailing Peak Tailing / Streaking Problem->Tailing Yes NoRecovery Low / No Recovery Problem->NoRecovery PoorSep Poor Separation Problem->PoorSep Success Purification Successful Problem->Success No Sol_Tailing Add 0.5% Et3N to Mobile Phase Tailing->Sol_Tailing Sol_Recovery 1. Add Et3N 2. Increase Polarity 3. Test Stability NoRecovery->Sol_Recovery Sol_Sep 1. Screen New Solvents 2. Use Shallow Gradient 3. Change Stationary Phase PoorSep->Sol_Sep CheckAgain Re-evaluate Sol_Tailing->CheckAgain Sol_Recovery->CheckAgain Sol_Sep->CheckAgain CheckAgain->Problem Still issues CheckAgain->Success Resolved PeakTailing cluster_0 A: Without Basic Additive cluster_1 B: With Triethylamine (Et3N) Additive Analyte1 This compound N: Silica1 Silica Surface Si-OH (Acidic Site) Analyte1:N->Silica1:S Strong Interaction (Causes Tailing) Analyte2 This compound N: Silica2 Silica Surface Si-OH (Acidic Site) Analyte2:N->Silica2:S Interaction Blocked Et3N Et3N (Competing Base) N: Et3N:N->Silica2:S Preferential Binding

Sources

Technical Support Center: Synthesis of (6-Fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of (6-Fluoropyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical building block. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary expected impurities?

The most prevalent and scalable synthetic route to this compound (the Product) is the catalytic hydrogenation of 2-cyano-6-fluoropyridine (the Starting Material). This method is favored for its efficiency and atom economy. However, like any chemical transformation, it is not without its challenges. The primary impurities of concern stem from incomplete reaction, side reactions, and degradation.

Common Impurities Encountered:

  • Impurity A: 2-Cyano-6-fluoropyridine (Unreacted Starting Material): Residual starting material is a common impurity if the reaction does not go to completion.

  • Impurity B: 6-Hydroxypyridin-2-yl)methanamine (Dehalogenated Impurity): The fluorine substituent on the pyridine ring can be susceptible to hydrogenolysis (dehalogenation) under certain catalytic hydrogenation conditions.[1] This is a significant and often challenging impurity to separate from the desired product due to their similar polarities.

  • Impurity C: Bis((6-fluoropyridin-2-yl)methyl)amine (Secondary Amine Dimer): The formation of secondary amines is a well-documented side reaction during the reduction of nitriles to primary amines.[2] This occurs when the initially formed primary amine attacks an intermediate imine, leading to a dimeric impurity.

  • Impurity D: N-((6-fluoropyridin-2-yl)methyl)-N-((6-fluoropyridin-2-yl)methylene)amine (Tertiary Amine Impurity): Further reaction of the secondary amine with another imine intermediate can lead to the formation of tertiary amine impurities.[2]

Troubleshooting Guide

Q2: My reaction consistently shows a significant amount of the dehalogenated impurity (Impurity B). How can I minimize its formation?

The formation of the dehalogenated impurity, (6-Hydroxypyridin-2-yl)methanamine, is a common issue in the catalytic hydrogenation of halogenated pyridines.[1] The C-F bond can be cleaved under harsh reaction conditions. Here’s how you can troubleshoot this issue:

Causality and Mitigation Strategies:

  • Catalyst Selection: The choice of catalyst is critical. Palladium-based catalysts, especially on carbon support (Pd/C), can sometimes promote dehalogenation.

    • Recommendation: Consider using a less aggressive catalyst such as Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) or a rhodium-based catalyst (e.g., Rh/C). These have been shown to be more selective for nitrile reduction without affecting the halogen substituent.[1]

  • Reaction Conditions: High temperature and high hydrogen pressure can exacerbate dehalogenation.

    • Recommendation: Optimize the reaction conditions by starting with a lower temperature (e.g., room temperature) and lower hydrogen pressure (e.g., 50 psi). Monitor the reaction progress closely by TLC or in-process HPLC/GC-MS to find the optimal balance between reaction rate and impurity formation.

  • Solvent Choice: The solvent can influence catalyst activity and selectivity.

    • Recommendation: Protic solvents like methanol or ethanol are commonly used. However, the presence of acidic or basic additives can impact the reaction. Ensure your solvent is neutral. In some cases, aprotic solvents like THF or ethyl acetate might offer better selectivity, although solubility can be a concern.

Experimental Workflow: Catalyst Screening for Minimizing Dehalogenation

G cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Optimization A 2-Cyano-6-fluoropyridine + Solvent B Add Catalyst (Pd/C, Pd(OH)2/C, Rh/C) A->B C Hydrogenate at Controlled Temp & Pressure B->C D Sample at Time Intervals C->D E HPLC/GC-MS Analysis D->E F Quantify Product vs. Impurity B Ratio E->F G Select Catalyst with Lowest Impurity B F->G H Fine-tune Temp/Pressure G->H

Caption: Catalyst screening workflow to minimize dehalogenation.

Q3: I am observing significant amounts of dimeric impurities (Impurity C and D) in my final product. What is the mechanism of their formation and how can I prevent it?

The formation of secondary and tertiary amine impurities is a classic side reaction in nitrile reductions. The mechanism involves the reaction of the desired primary amine with the partially reduced imine intermediate.

Mechanism of Dimer Formation:

  • The nitrile group is partially reduced to an imine intermediate.

  • The newly formed primary amine acts as a nucleophile and attacks the imine intermediate.

  • This addition reaction, followed by the elimination of ammonia, leads to the formation of a new imine, which is then reduced to the secondary amine dimer (Impurity C).

  • This secondary amine can then react with another imine intermediate to form a tertiary amine (Impurity D).

Prevention Strategies:

  • Ammonia Addition: The presence of ammonia in the reaction mixture can suppress the formation of dimeric impurities. Ammonia competes with the primary amine in reacting with the imine intermediate, thus shifting the equilibrium away from dimer formation.

    • Recommendation: Use a solution of ammonia in methanol (methanolic ammonia) as the reaction solvent. Typically, a 7N solution is effective.

  • Acidic Additives: The addition of a small amount of a weak acid can protonate the primary amine, reducing its nucleophilicity and thus its tendency to react with the imine intermediate.

    • Recommendation: Acetic acid is a commonly used additive. However, care must be taken as acidic conditions can sometimes promote other side reactions. A careful optimization of the amount of acid is necessary.

Impurity Formation Pathway

G A 2-Cyano-6-fluoropyridine B Imine Intermediate A->B Reduction C This compound (Product) B->C Reduction D Secondary Amine Dimer (Impurity C) B->D + Product E Tertiary Amine (Impurity D) D->E + Imine Intermediate

Caption: Pathway for the formation of dimeric impurities.

Analytical Methods and Purification

Q4: What are the recommended analytical methods for the purity assessment of this compound?

A robust analytical method is crucial for accurately determining the purity of your product and for guiding the optimization of your reaction and purification processes. A combination of chromatographic and spectroscopic techniques is recommended.

Recommended Analytical Techniques:

TechniquePurposeKey Parameters
HPLC-UV Quantitation of the main component and known impurities.Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.Detection: UV at 254 nm.
GC-MS Identification of volatile impurities and confirmation of impurity structures.Column: DB-5ms or equivalent.Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C).Ionization: Electron Ionization (EI).
¹H NMR Structural confirmation of the final product and identification of major impurities.Solvent: CDCl₃ or DMSO-d₆.Look for characteristic peaks of the pyridine ring protons and the aminomethyl group.

Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for resolving the main product from all potential impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation between the product and the key impurities discussed. Method validation should be performed according to ICH guidelines.[3][4]

Q5: What are the most effective purification techniques for removing the common impurities?

The choice of purification method will depend on the scale of your synthesis and the nature of the impurities present.

Purification Strategies:

  • Acid-Base Extraction: This is a simple and effective method for removing non-basic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl) to move the amine product and basic impurities into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Column Chromatography: For high purity requirements, especially for removing structurally similar impurities like the dehalogenated product, column chromatography is often necessary.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). The addition of a small amount of a base like triethylamine (e.g., 0.5-1%) to the mobile phase can help to prevent tailing of the amine product on the silica gel.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for purification, especially on a larger scale. This often involves the formation of a salt (e.g., hydrochloride or tartrate) to improve the crystalline nature of the product.

References

  • Bansal, G., Singh, R., Saini, B., & Bansal, Y. (2013). Characterization of forced degradation products of bosentan and a validated stability-indicating HPLC method for the stability testing of bosentan tablets. Science.gov.
  • BAYER CROPSCIENCE AG. (2020). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • Google Patents. (Date not available). EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • R Discovery. (Date not available). stability-indicating-hplc-method Research Articles - Page 6.
  • BioPharm International. (Date not available).
  • Lab Manager. (2016).
  • FDA. (Date not available). Q2(R2)
  • Tanpure, H. (2025). Overview of Stability-Indicating Analysis. International Journal of Pharmaceutical Sciences, 3(5), 4466-4489.
  • IKEV. (Date not available).
  • Google Patents. (Date not available). CN102898358A - Preparation method of fluoropyridine compounds.

Sources

Technical Support Center: Optimizing Reaction Conditions for (6-Fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of (6-Fluoropyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated pyridine intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your reaction yields, purity, and overall success.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the reductive amination of 6-fluoro-2-pyridinecarboxaldehyde.

Issue 1: Low or No Product Yield

A low yield of the desired primary amine is a frequent challenge. This can often be traced back to several factors, from reagent quality to reaction conditions.

Possible Causes & Step-by-Step Solutions:

  • Poor Quality of Starting Aldehyde: The starting material, 6-fluoro-2-pyridinecarboxaldehyde, can be prone to oxidation to the corresponding carboxylic acid, which will not participate in the reductive amination.

    • Troubleshooting:

      • Verify Aldehyde Purity: Before starting the reaction, analyze the aldehyde by ¹H NMR or GC-MS to confirm its purity.

      • Purification: If impurities are detected, consider purifying the aldehyde by flash chromatography or distillation.

      • Proper Storage: Store the aldehyde under an inert atmosphere (nitrogen or argon) at a low temperature to prevent degradation.

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate. This equilibrium-driven reaction can be unfavorable under certain conditions.

    • Troubleshooting:

      • pH Control: Imine formation is often catalyzed by mild acid. However, strong acidic conditions can protonate the amine, rendering it non-nucleophilic. The reaction is typically best performed at a weakly acidic pH.

      • Water Removal: The formation of the imine releases a molecule of water. Employing a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the equilibrium towards the imine.

  • Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical for a successful reaction.

    • Troubleshooting:

      • Catalytic Hydrogenation: Hydrogenation over a palladium or platinum catalyst is a clean and effective method. Ensure the catalyst is active and not poisoned. Use a suitable solvent like methanol or ethanol under a hydrogen atmosphere (balloon or Parr shaker).

      • Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices. NaBH₃CN is effective at a slightly acidic pH, while NaBH(OAc)₃ can be used in neutral or slightly acidic conditions.

      • Amine-Borane Complexes: Reagents like 2-picoline borane can be effective and offer good stability.

Issue 2: Formation of Significant Impurities

The presence of impurities complicates purification and can impact downstream applications. Understanding the potential side reactions is key to minimizing their formation.

Common Impurities and Mitigation Strategies:

ImpurityFormation MechanismMitigation Strategy
6-Fluoro-2-pyridinemethanol Reduction of the starting aldehyde before imine formation.Add the reducing agent after allowing sufficient time for imine formation. Choose a reducing agent that is selective for the imine over the aldehyde, such as NaBH₃CN at a controlled pH.
Bis((6-fluoropyridin-2-yl)methyl)amine (Secondary Amine) The primary amine product reacts with another molecule of the starting aldehyde and is subsequently reduced.Use a large excess of the ammonia source to favor the formation of the primary amine. Add the aldehyde slowly to the reaction mixture containing the ammonia source.
N,N-Bis((6-fluoropyridin-2-yl)methyl)amine (Tertiary Amine) Further reaction of the secondary amine with the aldehyde.Similar to mitigating secondary amine formation, use a large excess of ammonia and control the addition of the aldehyde.
Starting Aldehyde Incomplete reaction.Increase reaction time, temperature (with caution), or the amount of reducing agent. Ensure efficient mixing.
Issue 3: Difficult Purification of the Final Product

This compound is a relatively low molecular weight, polar, and potentially volatile amine, which can make purification challenging.

Purification Strategies:

  • Acid-Base Extraction:

    • Protocol:

      • After the reaction, quench any remaining reducing agent carefully.

      • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract the aqueous layer with the organic solvent.

      • Combine the organic layers and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt.

      • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method for removing less volatile impurities.

  • Column Chromatography:

    • Challenges: Primary amines can streak on silica gel.

    • Solutions:

      • Basic Alumina: Use basic alumina as the stationary phase.

      • Treated Silica Gel: Pre-treat silica gel with a small amount of triethylamine or ammonia in the eluent to neutralize acidic sites. A common eluent system is a gradient of methanol in dichloromethane with 0.5-1% triethylamine.

Experimental Workflow & Decision Making

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 6-fluoro-2- pyridinecarboxaldehyde Check_Purity Check Aldehyde Purity (NMR, GC) Start->Check_Purity Purify Purify Aldehyde (Distillation/Chromatography) Check_Purity->Purify Impurities > 5% Mix Dissolve in Solvent (e.g., Methanol) Check_Purity->Mix Purity > 95% Purify->Mix Add_Ammonia Add Ammonia Source (e.g., NH4Cl, aq. NH3) Mix->Add_Ammonia Imine_Formation Stir for Imine Formation (Optional: Add dehydrating agent) Add_Ammonia->Imine_Formation Add_Reductant Add Reducing Agent (e.g., NaBH3CN, H2/Pd) Imine_Formation->Add_Reductant Monitor Monitor Reaction (TLC, LC-MS) Add_Reductant->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extraction Acid-Base Extraction Quench->Extraction Distill Distillation Extraction->Distill Thermally Stable Chromatography Column Chromatography Extraction->Chromatography Non-volatile Impurities Final_Product Pure Product Distill->Final_Product Chromatography->Final_Product

Caption: Decision workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best source of ammonia for this reaction?

A1: Several sources can be used, each with its own advantages.

  • Aqueous Ammonia: Commercially available and easy to handle. Use a concentrated solution to minimize the amount of water added.

  • Ammonium Acetate or Chloride: These salts can serve as an in-situ source of ammonia. The reaction pH will be buffered, which can be advantageous for imine formation.

  • Ammonia Gas: Can be bubbled through the reaction mixture, but this requires specialized equipment and safety precautions.

Q2: How can I effectively monitor the reaction progress by TLC?

A2:

  • Stains: The starting aldehyde is UV active. The product amine can be visualized with ninhydrin stain (will turn purple/blue) or potassium permanganate stain.

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point for visualizing the aldehyde. To see the more polar amine product, a more polar eluent system like 5-10% methanol in dichloromethane will be necessary.

  • Procedure: Co-spot the starting material and the reaction mixture on the TLC plate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (lower Rf) that stains with ninhydrin indicates product formation.

Q3: What are the key safety considerations for this synthesis?

A3:

  • Fluorinated Compounds: Handle fluorinated pyridines with care, as they can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Borohydride reagents can release flammable hydrogen gas upon contact with acid or water. Quench reactions carefully and behind a blast shield. Catalytic hydrogenation with H₂ gas should be performed with appropriate equipment and safety measures to prevent ignition.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Handle in a fume hood.

Q4: Can this procedure be scaled up?

A4: Yes, but with caution.

  • Exothermicity: Reductive aminations can be exothermic, especially during the addition of the reducing agent. For larger scale reactions, control the rate of addition and use an ice bath to manage the temperature.

  • Gas Evolution: The quenching of borohydride reagents will generate a significant amount of hydrogen gas. Ensure adequate ventilation and headspace in the reactor.

  • Workup: Extractions and distillations at a larger scale require appropriate equipment.

Visualization of the Reaction Pathway

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Aldehyde 6-Fluoro-2-pyridinecarboxaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Alcohol 6-Fluoro-2-pyridinemethanol Aldehyde->Alcohol + [H] Product This compound Imine->Product + [H] (Reducing Agent) Secondary_Amine Secondary Amine Impurity Product->Secondary_Amine + Aldehyde, +[H]

Technical Support Center: (6-Fluoropyridin-2-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (6-Fluoropyridin-2-YL)methanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, we address common challenges and questions, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Core Compound Properties & Storage

Proper storage and handling are fundamental to preserving the integrity of this compound dihydrochloride and ensuring reproducible experimental outcomes.

Key Compound Information
PropertyValueSource
CAS Number 1257535-08-2[1]
Molecular Formula C₆H₉Cl₂FN₂[1]
Molecular Weight 199.05 g/mol [1]
Appearance Typically a solid
Storage Temperature 4°C[1]
Storage and Stability

This compound dihydrochloride is an amine salt and, as such, can be hygroscopic. It is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Exposure to moisture should be minimized to prevent degradation and maintain the compound's free-flowing solid nature.[3][4][5] Long-term storage at 4°C is recommended to ensure stability.[1]

Key Storage Recommendations:

  • Keep Tightly Sealed: Prevents absorption of atmospheric moisture.

  • Store in a Cool, Dry Place: Recommended storage at 4°C.[1]

  • Inert Atmosphere: For prolonged storage, consider storing under an inert gas like argon or nitrogen.

Section 2: Troubleshooting Guide

This section addresses potential issues you may encounter during the handling and use of this compound dihydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Compound is clumpy or appears wet. Hygroscopicity: The compound has likely absorbed moisture from the air due to improper storage.Dry the compound under a high vacuum. For future use, ensure the container is tightly sealed and stored in a desiccator.
Difficulty dissolving the compound. Incorrect Solvent Choice: The dihydrochloride salt form has specific solubility profiles.The dihydrochloride salt is generally more soluble in polar protic solvents like water, methanol, or ethanol.[6] For organic reactions, consider converting the salt to the free base.
Reaction yields are low or inconsistent. Reagent Incompatibility: The amine may be reacting with incompatible reagents. Moisture Contamination: Water can interfere with many reactions.Ensure all reagents and solvents are anhydrous. Consider using a protecting group for the primary amine if it is not the intended reactive site.[7]
Discoloration of the solid compound. Degradation: Exposure to light, air, or contaminants can cause the compound to degrade over time.If significant discoloration is observed, it is recommended to use a fresh batch of the compound for sensitive applications. Minor discoloration may not affect all reactions, but it is a sign of potential impurity.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is this compound supplied as a dihydrochloride salt?

The dihydrochloride salt form of this amine offers several advantages over the free base. Salts are generally more stable, less volatile, and easier to handle as crystalline solids.[6] The salt form also enhances the compound's shelf life.

Q2: How do I convert the dihydrochloride salt to the free base for a reaction?

To generate the free base, you can dissolve the dihydrochloride salt in a suitable solvent and treat it with a base to neutralize the HCl. A common laboratory procedure involves:

  • Dissolving the salt in a minimal amount of water or a polar organic solvent.

  • Adding a mild inorganic base, such as sodium bicarbonate or potassium carbonate, until the solution is basic.

  • Extracting the free base into an organic solvent like dichloromethane or ethyl acetate.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and removing the solvent under reduced pressure.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

As with any chemical, appropriate PPE is essential for safe handling. This includes:

  • Eye Protection: Safety glasses or goggles.[2][8][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][8]

  • Body Protection: A lab coat.[2][9]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][8][10]

Q4: What are the primary hazards associated with this compound dihydrochloride?

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][10] It can cause skin and serious eye irritation.[2][8][9][10] It may also cause respiratory irritation.[2][8][10] Always consult the Safety Data Sheet (SDS) before use for complete hazard information.

Section 4: Experimental Protocol Example: Amide Coupling

This protocol provides a general workflow for a common application of this compound: amide bond formation.

Workflow Diagram

AmideCouplingWorkflow cluster_prep Reagent Preparation cluster_reagents Amine Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Carboxylic Acid and Coupling Agent (e.g., HATU) B Dissolve in Anhydrous DMF or DCM A->B Dissolution E Combine Reagents and Stir at RT B->E Addition C Prepare this compound (as free base) D Add Base (e.g., DIPEA) C->D Basification D->E Addition F Monitor by TLC or LC-MS E->F Monitoring G Aqueous Work-up F->G Completion H Column Chromatography G->H Purification I Characterize Product H->I Analysis

Amide coupling reaction workflow.
Step-by-Step Methodology
  • Carboxylic Acid Activation: In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir for 10-15 minutes at room temperature.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of this compound free base (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and HRMS).

Section 5: Logical Relationships in Experimental Design

The choice of reagents and reaction conditions is critical for a successful outcome. The following diagram illustrates the decision-making process when using this compound dihydrochloride.

LogicalRelationships cluster_start cluster_decision cluster_path1 cluster_path2 Start Start with This compound dihydrochloride Decision Is the primary amine the desired nucleophile? Start->Decision FreeBase Convert to Free Base Decision->FreeBase  Yes Protect Protect the Amine (e.g., Boc, Cbz) Decision->Protect No   Reaction Perform Reaction (e.g., Amide Coupling) FreeBase->Reaction OtherReaction Perform Reaction at Another Site Protect->OtherReaction Deprotect Deprotect Amine OtherReaction->Deprotect

Decision pathway for using the amine.

This guide is intended to provide technical support and does not replace the need for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional safety protocols.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet for (6-Fluoropyridin-3-yl)methanamine.
  • TCI Chemicals. (2025, May 27). SAFETY DATA SHEET for 2-Chloro-6-fluoropyridine.
  • AK Scientific, Inc. Safety Data Sheet for (2-Bromo-6-fluoropyridin-3-yl)methanamine;hydrochloride.
  • Sigma-Aldrich. (2025, December 27). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET for 2-Bromo-6-fluoropyridine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for (5-fluoropyridin-2-yl)methylamine hydrochloride.
  • CymitQuimica. (2023, October 11). SAFETY DATA SHEET for (4-FLUOROPYRIDIN-3-YL)METHANAMINE HCL.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 1-[4-(DIFLUOROMETHOXY)-3-FLUOROPYRIDIN-2-YL]METHANAMINE HYDROCHLORIDE.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
  • Smolecule. (6-Fluoropyridin-3-yl)methanamine.
  • ChemScene. This compound dihydrochloride.
  • Sigma-Aldrich. [6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride.

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with (6-Fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Fluoropyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile building block in organic synthesis. The strategic incorporation of the 6-fluoropyridin-2-yl motif is of significant interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the electronic properties of the fluorinated pyridine ring can also present unique synthetic challenges. This document provides in-depth, field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the fluorine substituent on the pyridine ring affect the reactivity of this compound?

The fluorine atom at the 6-position is strongly electron-withdrawing, which has two primary effects. Firstly, it decreases the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution but potentially more amenable to nucleophilic aromatic substitution at other positions (though this is not the primary reactive site of the molecule). Secondly, it significantly reduces the basicity of the pyridine nitrogen.[2][3] This can be advantageous in reactions sensitive to base or where the pyridine nitrogen could act as a catalyst poison, such as in palladium-catalyzed cross-coupling reactions.[4]

Q2: What are the general storage and handling recommendations for this compound?

Like most primary amines, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.

Q3: Are there any known incompatibilities for this reagent?

Avoid strong acids, acid chlorides, and strong oxidizing agents. The primary amine is nucleophilic and will react readily with electrophiles. The pyridine nitrogen, although its basicity is reduced by the fluorine atom, can still interact with Lewis acids.

Troubleshooting Guide: Low Yields in Common Reactions

This section addresses specific issues that can lead to low yields in common synthetic transformations involving this compound.

N-Acylation Reactions

N-acylation is a fundamental transformation for converting the primary amine of this compound into amides, which are common functionalities in pharmaceutical candidates.

Q1.1: I am observing a low yield of my desired N-acylated product. What are the potential causes?

Low yields in N-acylation reactions with this substrate can stem from several factors. The primary amine is the intended site of reaction, but the pyridine nitrogen, despite its reduced basicity, can compete for the acylating agent.

Potential Causes and Solutions for Low N-Acylation Yields

Potential Cause Explanation Troubleshooting Steps
Competitive N-acylation at the pyridine nitrogen The pyridine nitrogen can be acylated to form a pyridinium salt. This side reaction consumes the acylating agent and can complicate purification.- Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid byproduct without activating the pyridine nitrogen. - Consider performing the reaction at a lower temperature to favor acylation of the more nucleophilic primary amine.
Incomplete reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry.- Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature. - Use a slight excess (1.1-1.2 equivalents) of the acylating agent.
Hydrolysis of the acylating agent Acyl halides and anhydrides are sensitive to moisture.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. - Use anhydrous solvents.
Product purification issues The desired product and any side products may have similar polarities, leading to losses during chromatography.- Utilize reverse-phase HPLC for purification, as the fluorine atom can alter the compound's polarity, making it amenable to this technique.[5]

Experimental Protocol: Optimized N-Acylation of this compound

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add a non-nucleophilic base such as triethylamine (1.5 equiv).

  • Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC.

Troubleshooting Workflow for N-Acylation

start Low Yield in N-Acylation check_side_products Check for Pyridine N-acylation (e.g., by LC-MS or NMR) start->check_side_products incomplete_reaction Incomplete Reaction? check_side_products->incomplete_reaction No Side Product solution_base Use Non-nucleophilic Base (e.g., TEA, DIPEA) check_side_products->solution_base Side Product Detected purification_issue Difficulty in Purification? incomplete_reaction->purification_issue No solution_conditions Optimize Conditions: - Increase time/temp - Use excess acylating agent incomplete_reaction->solution_conditions Yes solution_purification Consider Reverse-Phase HPLC purification_issue->solution_purification Yes

Fig 1. Decision tree for troubleshooting low N-acylation yields.
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is commonly used to synthesize secondary and tertiary amines from primary amines like this compound.[6][7]

Q2.1: My reductive amination reaction is giving low yields of the desired secondary amine. What could be the problem?

Low yields in reductive amination can be due to poor imine formation, reduction of the starting aldehyde/ketone, or formation of side products.[8] The electron-withdrawing fluorine may slightly decrease the nucleophilicity of the primary amine, potentially slowing down the initial imine formation.

Troubleshooting Low Yields in Reductive Amination

Potential Cause Explanation Troubleshooting Steps
Poor Imine Formation The equilibrium between the amine/carbonyl and the imine may not favor the imine.[6]- Use a dehydrating agent (e.g., molecular sieves, MgSO₄) to remove water and drive the equilibrium towards the imine. - Pre-form the imine before adding the reducing agent. This can be done by stirring the amine and carbonyl together for a period of time (monitor by NMR or LC-MS).
Reduction of the Carbonyl Starting Material A strong reducing agent like sodium borohydride can reduce the aldehyde or ketone before it forms an imine.- Use a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[7]
Formation of Tertiary Amine by-product The desired secondary amine product can react with another equivalent of the aldehyde/ketone to form a tertiary amine.- Use a slight excess of the primary amine to favor the formation of the secondary amine. - Add the aldehyde/ketone slowly to the reaction mixture to maintain a low concentration.
Catalyst Inhibition (for catalytic hydrogenation) The pyridine nitrogen can inhibit the activity of metal catalysts like Pd/C.- The fluorine atom's electron-withdrawing effect reduces the basicity of the pyridine nitrogen, which can mitigate this issue. However, if problems persist, consider using a borohydride-based reducing agent instead.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-4 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Filter off the molecular sieves and extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify by column chromatography.

Reductive Amination Troubleshooting Flowchart

start Low Reductive Amination Yield check_imine Monitor Imine Formation (e.g., by NMR in a test reaction) start->check_imine check_sm_reduction Check for Reduction of Starting Carbonyl check_imine->check_sm_reduction Good Formation solution_dehydrate Add Dehydrating Agent (e.g., Molecular Sieves) check_imine->solution_dehydrate Poor Formation solution_preform_imine Pre-form Imine Before Reduction check_imine->solution_preform_imine Poor Formation check_tertiary_amine Check for Tertiary Amine By-product check_sm_reduction->check_tertiary_amine Not Detected solution_mild_reductant Use Milder Reducing Agent (e.g., STAB) check_sm_reduction->solution_mild_reductant Detected solution_stoichiometry Adjust Stoichiometry: - Excess Amine - Slow Carbonyl Addition check_tertiary_amine->solution_stoichiometry Detected

Fig 2. Troubleshooting flowchart for reductive amination reactions.
Suzuki Coupling Reactions

In some synthetic routes, the this compound moiety might be present on one of the coupling partners in a Suzuki reaction.

Q3.1: I am attempting a Suzuki coupling with a substrate containing the this compound group and observing low yields. Why might this be?

The primary challenge in Suzuki couplings involving nitrogen-containing heterocycles is catalyst poisoning by the basic nitrogen atom.[4] While the fluorine atom in your substrate reduces the basicity of the pyridine nitrogen, it may not eliminate this issue entirely.

Troubleshooting Low Yields in Suzuki Coupling

Potential Cause Explanation Troubleshooting Steps
Catalyst Poisoning The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.- Use a ligand that is less sensitive to nitrogen coordination, such as bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). - Increase the catalyst loading.
Protodeboronation of the Boronic Acid/Ester The boronic acid or ester coupling partner can be cleaved by base or water before it can participate in the cross-coupling.[4]- Use anhydrous solvents and reagents. - Employ a milder base (e.g., K₂CO₃, CsF). - Consider using the more stable pinacol ester of the boronic acid.[4]
Sub-optimal Reaction Conditions The temperature, solvent, or base may not be ideal for this specific substrate combination.- Screen different solvents (e.g., dioxane, toluene, DMF). - Vary the reaction temperature. - Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF).
Amine Reactivity The primary amine could potentially interact with the palladium catalyst or other reagents.- Consider protecting the primary amine (e.g., as a Boc-carbamate) before the Suzuki coupling. This can be deprotected in a subsequent step.

Experimental Protocol: General Suzuki Coupling with a Fluoropyridine-containing Substrate

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid or pinacol ester (1.5 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a Buchwald ligand).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., dioxane/water mixture).

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute with an organic solvent and filter through a pad of celite.

  • Wash with water and brine, then dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Logical Relationship Diagram for Suzuki Coupling Optimization

low_yield Low Suzuki Coupling Yield cause_catalyst Catalyst Poisoning low_yield->cause_catalyst cause_protodeboronation Protodeboronation low_yield->cause_protodeboronation cause_conditions Sub-optimal Conditions low_yield->cause_conditions cause_amine Amine Interference low_yield->cause_amine solution_ligand Use Bulky Ligands cause_catalyst->solution_ligand solution_anhydrous Anhydrous Conditions/ Stable Boronic Ester cause_protodeboronation->solution_anhydrous solution_screen Screen Solvents, Bases, and Temperature cause_conditions->solution_screen solution_protect Protect Primary Amine cause_amine->solution_protect

Fig 3. Factors and solutions for low-yielding Suzuki couplings.

References

  • ResearchGate. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
  • MDPI. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
  • Zeitschrift für Naturforschung B. (2017).
  • Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • Claremont Colleges Scholarship. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
  • ResearchGate. (2018). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]
  • Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • ResearchGate. (2020). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • University of Calgary PRISM. (2021). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]
  • National Institutes of Health. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. [Link]
  • PubMed Central. (2018). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. [Link]
  • National Institutes of Health. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • WordPress. (n.d.).
  • ResearchGate. (1955). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. [Link]
  • ACS Publications. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]
  • Wikipedia. (n.d.).
  • WordPress. (n.d.).
  • Master Organic Chemistry. (2017).

Sources

Technical Support Center: Reductive Amination with (6-Fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing (6-Fluoropyridin-2-YL)methanamine in reductive amination reactions. It addresses common challenges related to byproduct formation and offers practical troubleshooting strategies to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is reductive amination and why is it used?

Reductive amination is a powerful and widely used method in organic synthesis to form carbon-nitrogen bonds. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in the same reaction vessel to the desired amine.[1][2] This one-pot procedure is often preferred over traditional alkylation methods as it can minimize the common problem of over-alkylation, where the amine product reacts further with the starting material.[3][4]

Q2: What are the most common byproducts observed in reductive amination reactions involving a primary amine like this compound?

The most prevalent byproduct in reductive aminations with primary amines is the tertiary amine, which results from the desired secondary amine product reacting again with the starting aldehyde or ketone.[5][6] This phenomenon, known as over-alkylation or dialkylation, is driven by the fact that the secondary amine product is often more nucleophilic than the starting primary amine.[3][7] Another common byproduct is the alcohol formed from the reduction of the starting carbonyl compound by the reducing agent.[8]

Q3: How does the choice of reducing agent impact byproduct formation?

The choice of reducing agent is critical. Mild and selective reducing agents are preferred to minimize the reduction of the starting carbonyl compound.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a popular choice because it is a mild and selective reagent that is particularly effective for reductive aminations.[9][10][11] It is less likely to reduce the starting aldehyde or ketone compared to stronger reducing agents.[10] However, it is sensitive to water and is not compatible with protic solvents like methanol.[12][13]

  • Sodium cyanoborohydride (NaBH₃CN) is another common reducing agent that is stable in water and can be used in protic solvents.[13] However, it is highly toxic and can generate toxic byproducts like hydrogen cyanide, requiring careful handling and workup procedures.[14]

  • Sodium borohydride (NaBH₄) is a stronger reducing agent and can readily reduce the starting aldehyde or ketone.[13] Its use in a one-pot reductive amination requires careful control of reaction conditions, often by allowing the imine to form completely before adding the reducing agent.[13]

Q4: Can the fluorine atom on the pyridine ring of this compound cause specific side reactions?

While the provided search results do not detail specific side reactions for this compound, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring and the amine. Generally, electron-withdrawing groups can decrease the nucleophilicity of the amine, potentially slowing down the initial imine formation. However, the pyridine nitrogen itself can also participate in side reactions, although this is less common under typical reductive amination conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the reductive amination of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of the desired secondary amine - Incomplete imine formation. - Reduction of the starting carbonyl compound. - Instability of the starting amine or product under the reaction conditions.- Optimize pH: Imine formation is often favored under mildly acidic conditions (pH 4-5).[15][16] Consider adding a catalytic amount of a weak acid like acetic acid. - Use a milder reducing agent: Switch to sodium triacetoxyborohydride (STAB) to minimize reduction of the carbonyl starting material.[9][10] - Stepwise procedure: First, form the imine, and then add the reducing agent. This is particularly useful when using stronger reducing agents like NaBH₄.[17] - Use a dehydrating agent: The formation of the imine intermediate involves the removal of water. Adding a dehydrating agent like molecular sieves can shift the equilibrium towards the imine.[5]
Significant amount of tertiary amine byproduct (over-alkylation) The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the carbonyl compound.[3][7]- Stoichiometry control: Use a slight excess of the amine relative to the carbonyl compound to favor the formation of the secondary amine. - Slow addition of the carbonyl compound: Adding the aldehyde or ketone slowly to the reaction mixture containing the amine and reducing agent can help to minimize its concentration and reduce the rate of the second amination. - Choose a less reactive reducing agent: A milder reducing agent might slow down the reduction of the iminium ion formed from the secondary amine.
Presence of a significant amount of alcohol byproduct The reducing agent is directly reducing the starting aldehyde or ketone.[8]- Use a more selective reducing agent: Sodium triacetoxyborohydride is generally more selective for the iminium ion over the carbonyl group.[9][10] - Lower the reaction temperature: Reducing the temperature can sometimes improve the selectivity of the reduction. - Pre-formation of the imine: Ensure the imine is formed before the addition of a less selective reducing agent like NaBH₄.[13]
Reaction is sluggish or does not go to completion - Low nucleophilicity of the amine. - Steric hindrance around the carbonyl group or the amine. - Inappropriate solvent or pH.- Increase reaction temperature: Gently heating the reaction mixture can increase the rate of imine formation. - Catalysis: The addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can sometimes facilitate imine formation, especially with less reactive substrates.[13] - Solvent choice: Ensure the solvent is appropriate for the chosen reducing agent (e.g., aprotic solvents like DCE or THF for STAB).[12]

Reaction Pathway and Byproduct Formation

The following diagram illustrates the general mechanism of reductive amination and the key points where byproduct formation can occur.

Reductive_Amination_Pathway Carbonyl Aldehyde/Ketone (R1-CO-R2) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Alcohol Alcohol Byproduct (R1-CH(OH)-R2) Carbonyl->Alcohol + Reducing Agent Amine This compound (Ar-CH2-NH2) Amine->Hemiaminal ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Carbonyl Imine Imine Intermediate (R1-C(R2)=N-CH2-Ar) ReducingAgent->Imine Hemiaminal->Imine - H2O SecondaryAmine Desired Secondary Amine (R1-CH(R2)-NH-CH2-Ar) Imine->SecondaryAmine + Reducing Agent TertiaryAmine Tertiary Amine Byproduct ((R1-CH(R2))2-N-CH2-Ar) SecondaryAmine->TertiaryAmine + Carbonyl, - H2O + Reducing Agent

Caption: Reductive amination pathway and potential byproduct formation.

Experimental Protocols

General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB):

  • To a solution of the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in an appropriate aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) at room temperature, add acetic acid (1.1 equiv).

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a general guideline, and the optimal conditions (e.g., stoichiometry, reaction time, and temperature) may need to be determined empirically for each specific substrate combination.

References

  • The Organic Chemistry Tutor. (2018, May 5).
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
  • Wikipedia. (2023, November 28).
  • The Organic Chemistry Tutor. (2018, May 5).
  • Chemistry Steps. (n.d.).
  • ResearchGate. (n.d.). (a)
  • ResearchGate. (n.d.).
  • Pelter, A., & Nazer, B. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(48), 8975-8978.
  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). [Link]
  • Wikipedia. (2023, August 16). Sodium triacetoxyborohydride. [Link]
  • Wordpress. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • NCERT. (n.d.). Amines. [Link]
  • Myers, A. G. (n.d.). Chem 115. Harvard University.
  • PubMed. (2021, May 7). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. [Link]
  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
  • ResearchGate. (n.d.). A) Reductive amination and cyclization of diverse chlorohydrin cores.... [Link]
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
  • Figshare. (2021, April 23). Highly Enantioselective Direct Asymmetric Reductive Amination of 2‑Acetyl-6-Substituted Pyridines. [Link]
  • ResearchGate. (n.d.). Reductive amination of 6-substituted 2-aminopyridines with acetaldehyde. [Link]

Sources

Stability of (6-Fluoropyridin-2-YL)methanamine in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (6-Fluoropyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Here you will find answers to frequently asked questions and troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling, storage, and expected stability of this compound based on its chemical structure and the known behavior of related fluorinated aminopyridines.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is governed by three key structural features:

  • The Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom has a lone pair of electrons that is not part of the aromatic system, making it basic and nucleophilic.[1] Protonation occurs at a pKa of about 5.25 for the pyridinium ion.[1] The ring can be susceptible to nucleophilic substitution, particularly with a good leaving group like fluorine.

  • The Aminomethyl Group (-CH₂NH₂): A primary amine attached to a methylene bridge. This group is basic and can be readily protonated. It is also a potential site for oxidation and can react with carbonyl compounds (e.g., aldehydes, ketones).

  • The Fluorine Atom: A highly electronegative atom attached to the pyridine ring. The carbon-fluorine bond is very strong, which generally imparts metabolic stability.[2] However, its position on the ring can activate the molecule to certain nucleophilic displacement reactions, especially if an intramolecular nucleophile is present or under harsh conditions.[3]

Q2: What are the general recommendations for handling and storing this compound?

A2: Based on safety data sheets for this and structurally similar compounds, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation.[4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid direct contact with skin and eyes.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][6] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation and reaction with atmospheric moisture.[4] The compound may be sensitive to light and air.

Q3: How is solvent choice likely to impact the stability of the compound in solution?

A3: Solvent choice is critical. The polarity and protic nature of the solvent can significantly influence stability.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the preferred solvents for dissolving and storing aminopyridines. They effectively solvate the molecule without participating in hydrogen bond donation that could facilitate degradation pathways.[7]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the compound is likely soluble, protic solvents can participate in degradation, for example, by facilitating hydrolysis or acting as a nucleophile in substitution reactions. Studies on similar molecules have shown that fluorescence lifetimes are much shorter in protic solvents, suggesting active solvent participation in excited-state processes which can sometimes correlate with ground-state reactivity.[8]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the aminopyridine.

Q4: What is the expected impact of pH on the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution will dictate the ionization state of the molecule and influence its degradation pathways.

  • Acidic pH (pH < 4): Both the pyridine nitrogen and the primary amine will be protonated. This cationic form is generally less nucleophilic, which may protect against certain reactions. However, acidic conditions can catalyze hydrolysis reactions.

  • Neutral pH (pH 6-8): A mixture of protonated and neutral species will exist. In this range, the compound may be susceptible to nucleophilic attack or displacement of the fluorine atom by hydroxide ions or other nucleophiles present in the buffer.[3]

  • Basic pH (pH > 9): The compound will be in its neutral, unprotonated form. The lone pairs on both nitrogen atoms are available, making the molecule more nucleophilic and potentially more reactive. Base-catalyzed hydrolysis and other degradation pathways are more likely to occur.[9][10]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation, focusing on the causal factors and corrective actions.

Problem 1: I'm observing rapid degradation of my compound in a methanol-based solution during sample preparation.
  • Potential Cause: Methanol, a polar protic solvent, can act as a nucleophile. The fluorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). It is possible that methoxide (either present as an impurity or formed in situ) is displacing the fluoride to form (6-methoxypyridin-2-yl)methanamine.

  • Troubleshooting Steps:

    • Confirm the Degradant: Use LC-MS to analyze the degraded sample. Look for a mass corresponding to the replacement of Fluorine (atomic weight ~19) with a methoxy group (-OCH₃, mass ~31), resulting in a net mass increase of 12 Da.

    • Switch to an Aprotic Solvent: Immediately switch to a polar aprotic solvent for sample preparation, such as acetonitrile or DMSO.

    • Lower the Temperature: If a protic solvent is unavoidable, perform all manipulations at a low temperature (e.g., on ice) to reduce the rate of reaction.

    • Control pH: Ensure the solution is not basic, as this would increase the concentration of the highly nucleophilic methoxide ion.

Problem 2: My HPLC analysis shows a new, broad peak after leaving the sample in an acidic mobile phase (e.g., with 0.1% TFA) for several hours.
  • Potential Cause: While the protonated form is generally stable, prolonged exposure to strong acids, especially in the presence of water, can lead to slow hydrolysis or other acid-catalyzed degradation. Another possibility is on-column interactions. The protonated amine can interact strongly with residual silanols on a silica-based C18 column, leading to poor peak shape.

  • Troubleshooting Steps:

    • Minimize Residence Time: Analyze samples as quickly as possible after preparation. Avoid letting samples sit in the autosampler for extended periods.

    • Use a Weaker Acid: If possible, try a mobile phase with a weaker acid, such as formic acid, which is less aggressive than TFA.

    • Check for Degradation vs. Poor Chromatography: Inject a freshly prepared sample and compare it to the aged sample. If the new peak is present only in the aged sample, it is degradation. If the peak shape is poor in both, it is a chromatographic issue. Consider using a column with end-capping or a different stationary phase.

    • Neutralize Samples: If samples must be stored, neutralize them to a pH of ~5-6 before storing at a low temperature. Re-acidify immediately before injection if required for chromatography.

Problem 3: I am conducting a forced degradation study and see no degradation under oxidative conditions (H₂O₂).
  • Potential Cause: The pyridine ring and the fluorine substituent are relatively resistant to oxidation. However, the primary amine and the pyridine nitrogen are potential targets. The lack of degradation could be due to insufficient stress conditions.

  • Troubleshooting Steps:

    • Increase Stress Severity: Increase the concentration of H₂O₂, the temperature, or the incubation time. A combination of heat and H₂O₂ is often effective.[11][12]

    • Hypothesize Degradation Products: The expected oxidation products would be the N-oxide of the pyridine ring or oxidation of the aminomethyl group.[12] Knowing what to look for can help in method development.

    • Use a Different Oxidant: Consider using a different type of oxidizing agent, such as a metal-catalyzed oxidation (e.g., Fenton chemistry) or a chemical oxidant like AIBN, although these are harsher and less common in standard pharmaceutical stress testing.

    • Verify Analytical Method: Ensure your analytical method (e.g., HPLC-UV) can separate the parent compound from potential non-chromophoric degradation products. Using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) is highly recommended.

Data Summary & Protocols
Table 1: Predicted Stability of this compound in Common Solvents
Solvent ClassExample SolventsPredicted Stability (at Room Temp)Rationale & Key Considerations
Polar Aprotic Acetonitrile, DMSO, DMFHigh Good solubilizing power with low reactivity. Preferred for stock solutions and long-term storage.
Polar Protic Water, Methanol, EthanolModerate to Low Risk of nucleophilic substitution (solvolysis) of the fluorine atom, especially at non-neutral pH. Can act as H-bond donors, potentially catalyzing degradation.[8]
Non-Polar Hexane, Toluene, DichloromethaneHigh (if soluble) Low reactivity, but solubility is likely to be poor. Not practical for most applications.
Chlorinated Chloroform, Dichloromethane (DCM)Moderate Generally unreactive, but residual acidity in these solvents can lead to slow degradation over time.
Table 2: Predicted Stability of this compound at Different pH Values
pH ConditionStressorPredicted StabilityPotential Degradation Pathway
Strongly Acidic 0.1 M HCl, heatModerate Acid-catalyzed hydrolysis of potential impurities or slow degradation of the parent compound.
Neutral pH 7.4 buffer, heatModerate Susceptible to nucleophilic attack by buffer components or water/hydroxide.[3]
Strongly Basic 0.1 M NaOH, heatLow Base-catalyzed hydrolysis. Increased rate of nucleophilic substitution of fluoride by hydroxide.[9]
Oxidative 3% H₂O₂, heatModerate to High Potential formation of N-oxide on the pyridine ring or oxidation at the aminomethyl group.[12]
Photolytic UV/Vis lightUnknown Photodegradation is possible. Requires experimental evaluation as per ICH Q1B guidelines.[13]
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines a standard forced degradation or "stress testing" study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][14]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (w/w) Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

  • Validated HPLC-UV/MS method

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Withdraw samples at 0, 1, 4, and 8 hours.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Dilute with mobile phase before injection.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at 80°C for 48 hours.

    • Also, place a solution (in acetonitrile) in the oven.

    • Sample at the end of the study, dissolve/dilute appropriately, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Analyze the samples, along with dark controls stored under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with MS detection to aid in peak identification. Aim for 5-20% degradation of the main peak.[11]

Forced_Degradation_Workflow cluster_Prep Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis Start Prepare 1 mg/mL Stock Solution in ACN Acid Acidic (0.1M HCl, 60°C) Start->Acid Base Basic (0.1M NaOH, 60°C) Start->Base Oxid Oxidative (3% H₂O₂, RT) Start->Oxid Therm Thermal (Solid/Solution, 80°C) Start->Therm Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize & Dilute (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxid->Dilute Therm->Dilute Photo->Dilute HPLC Analyze via HPLC-UV/MS Neutralize->HPLC Dilute->HPLC Data Evaluate Data: - % Degradation - Peak Purity - Mass Balance HPLC->Data

Caption: Workflow for a forced degradation study.

Visualized Guides
Troubleshooting Logic for Unexpected Degradation

The following diagram provides a decision tree for troubleshooting unexpected sample instability.

Troubleshooting_Decision_Tree Start Unexpected Peak(s) or Loss of Parent Compound CheckSolvent What is the solvent? Start->CheckSolvent Protic Protic (MeOH, H₂O)? Potential Solvolysis CheckSolvent->Protic Protic Aprotic Aprotic (ACN, DMSO)? Solvent is likely not the issue. CheckSolvent->Aprotic Aprotic CheckpH Is pH controlled? AcidBase Acidic or Basic? Potential hydrolysis. CheckpH->AcidBase Yes Neutral Neutral? Consider buffer interaction. CheckpH->Neutral No (Neutral) CheckStorage How was it stored? LightTemp Exposed to light/heat? Potential photo/thermal degradation. CheckStorage->LightTemp Yes Inert Cool, dark, inert? Consider inherent instability or contamination. CheckStorage->Inert No (Properly) Action1 Action: Switch to aprotic solvent. Use LC-MS to identify degradant. Protic->Action1 Aprotic->CheckpH Action2 Action: Neutralize sample. Run pH stability study. AcidBase->Action2 Neutral->CheckStorage Action3 Action: Store protected from light/heat. Run formal stability study. LightTemp->Action3

Caption: Decision tree for stability troubleshooting.

References
  • Ratuszna, A., et al. (2012). The Impact of Solvent Polarity on Intramolecular Proton and Electron Transfer in 2-alkylamino-4-nitro-5-methyl Pyridine N-oxides. PubMed.
  • ResearchGate. (n.d.). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative.
  • Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. Journal of Biological Chemistry.
  • ResearchGate. (n.d.). pH−rate profile in the BRB systems at 25 °C and I = 0.1 M.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor.
  • Rocher, A., et al. (2015). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.
  • International Journal of Pharmacy and Pharmaceutical Research. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Key, B. D. (2020). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI.
  • NIOSH. (1994). Pyridine 1613.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds.
  • Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction?.
  • MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.

Sources

Technical Support Center: Removal of Unreacted (6-Fluoropyyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the efficient removal of unreacted (6-Fluoropyridin-2-YL)methanamine from your reaction mixtures. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of reaction products where this amine is used as a starting material or intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the purity of your target compounds.

Introduction: The Challenge of this compound Removal

This compound is a valuable building block in medicinal chemistry, often utilized for its unique electronic and structural properties.[1] However, its basic nature, polarity, and potential for hydrogen bonding can complicate its removal from reaction mixtures, leading to challenges in achieving the desired product purity. This guide will walk you through the underlying principles and practical solutions for effective purification.

Key Properties of this compound

Understanding the physicochemical properties of this amine is the first step in designing an effective removal strategy.

PropertyValue/DescriptionImplication for Removal
Molecular Formula C6H7FN2Relatively small and polar.
Molecular Weight 126.13 g/mol [1]Can be challenging to separate from products with similar molecular weights by size-based methods.
Boiling Point 201-203°C at 760 mmHg[1]High boiling point makes removal by simple distillation difficult for many reaction products.
Solubility Soluble in water, ethanol, and various organic solvents.[1]Its solubility in a wide range of solvents requires carefully chosen extraction and chromatography conditions.
Basicity (pKa) The primary amine group and the pyridine nitrogen are basic.This basicity is the key to removal via acid-base extraction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Issue 1: My product is acid-labile, and I cannot use an acidic wash.

Probable Cause: The standard method of protonating the amine with a dilute acid wash to move it into the aqueous phase is not viable for compounds that degrade under acidic conditions.

Solutions:

  • Copper Sulfate Wash: A wash with an aqueous solution of 10% copper (II) sulfate can be highly effective. The copper ions form a complex with the amine, which is then partitioned into the aqueous layer.[2][3] This method is generally mild and avoids the use of strong acids. A color change in the aqueous layer from blue to purple indicates the formation of the copper-amine complex.[2][3] Continue washing until no further color change is observed.[2][3]

  • Scavenger Resins: Amine-scavenging resins are solid-supported reagents designed to react with and bind primary and secondary amines. These can be added directly to the reaction mixture, and after a period of stirring, the resin-bound amine is simply filtered off. This is a clean and efficient method that avoids aqueous workups.

  • Crystallization: If your product is a solid, selective crystallization can be an excellent purification method. By carefully choosing the solvent system, you may be able to precipitate your product while the more soluble this compound remains in the mother liquor.

Issue 2: I've performed an acidic wash, but I still see the amine in my organic layer by TLC/LC-MS.

Probable Cause: Incomplete protonation or partitioning of the amine salt into the aqueous layer. This can be due to insufficient acid, an inappropriate choice of acid, or the formation of an emulsion.

Solutions:

  • Increase Acid Concentration or Volume: Ensure you are using a sufficient excess of dilute acid (e.g., 1M HCl) to fully protonate the amine.[2][3] Perform multiple washes to ensure complete removal.

  • Check the pH: After the acid wash, check the pH of the aqueous layer to confirm it is sufficiently acidic (typically pH < 4) to keep the amine protonated.[2][3]

  • Salt Addition: If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

Issue 3: The amine co-elutes with my product during silica gel chromatography.

Probable Cause: The polarity of your product and the unreacted amine are too similar for effective separation on standard silica gel. The basic amine can also interact strongly with the acidic silica, leading to peak tailing.[4]

Solutions:

  • Amine-Treated Silica: Using silica gel that has been pre-treated with an amine, such as triethylamine, can help to mask the acidic silanol groups and improve the chromatography of basic compounds.[4] You can also add a small percentage of triethylamine (e.g., 0.1-1%) to your mobile phase.

  • Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. The polar amine will elute much faster than a less polar product.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which can have different selectivity for basic compounds.

Workflow for Selecting a Purification Method

Caption: Decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What is the fastest way to remove small amounts of this compound?

For small-scale reactions with minor amounts of residual amine, an acid wash is typically the quickest method, provided your product is stable.[2][3] If not, a scavenger resin can also be very fast and efficient.

Q2: Can I remove this compound by forming a salt and filtering it off?

Yes, this is a viable strategy. You can form a salt of the amine by adding an acid (e.g., HCl in ether or dioxane) to your organic solution.[5] The resulting amine hydrochloride salt may precipitate and can be removed by filtration, assuming your product remains soluble.

Q3: Are there any analytical techniques to quantify the amount of residual amine?

Quantitative NMR (qNMR) with an internal standard is a precise method for determining the concentration of the residual amine. LC-MS can also be used for quantification if you have a suitable calibration curve.

Q4: How do I dispose of the copper sulfate waste from the workup?

Copper waste should be disposed of according to your institution's hazardous waste guidelines. Typically, aqueous copper waste is collected and treated separately.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.

  • Drain: Drain the aqueous layer.

  • Repeat: Repeat the extraction with 1M HCl two more times to ensure complete removal.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification using an Amine Scavenger Resin
  • Solvent Choice: Dissolve the crude reaction mixture in a solvent that swells the scavenger resin (e.g., dichloromethane, THF).

  • Resin Addition: Add the scavenger resin (typically 2-4 equivalents relative to the theoretical amount of unreacted amine).

  • Stirring: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the amine (consult the manufacturer's guidelines).

  • Monitoring: Monitor the disappearance of the amine from the solution by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter off the resin and wash it with the solvent.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.

Scavenger Resin Workflow

Caption: Step-by-step workflow for using an amine scavenger resin.

References

  • University of Rochester. Workup for Removing Amines. [Link]
  • Not Voodoo. Workup for Removing Amines. [Link]
  • PubChem. 1-(6-Fluoropyridin-3-yl)methanamine. [Link]
  • Google Patents.
  • ResearchGate.
  • ScienceDirect.
  • PubMed.
  • National Institutes of Health.
  • PubChem. 6-Fluoropyridin-2-amine. [Link]
  • Biotage. Is there an easy way to purify organic amines?. [Link]
  • Reddit. Amine workup. [Link]

Sources

Preventing dimer formation in (6-Fluoropyridin-2-YL)methanamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (6-Fluoropyridin-2-YL)methanamine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating challenge: the formation of unwanted dimers during synthesis. My objective is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a significant problem in my reaction?

A1: Dimer formation, in this context, refers to a side reaction where two molecules of this compound react with each other to form a larger, unintended molecule (a dimer). This is a significant issue for several reasons:

  • Yield Reduction: Every molecule that forms a dimer is one that is not converted into your desired product, directly lowering your reaction yield.

  • Purification Complexity: Dimers often have physical properties (e.g., polarity, boiling point) similar to the desired product, making separation by chromatography or crystallization difficult and time-consuming.

  • Reagent Waste: The starting material consumed in dimerization is wasted, increasing the overall cost of your synthesis.

  • Inconsistent Results: Uncontrolled dimerization can lead to poor reproducibility between batches.

Q2: What are the most likely structures of dimers formed from this compound?

A2: The structure of the dimer depends on the reaction conditions. The primary amine and the pyridine ring are the two most reactive sites. The most common dimer structures are:

  • N,N'-Dimer (Secondary Amine): Formed when the primary amine of one molecule displaces a leaving group on an activated version of the second molecule (e.g., during alkylation). The resulting structure is a di-(2-picolyl)amine derivative.[1][2]

  • Imine Dimer: This occurs under oxidative conditions, where two amine molecules couple to form an imine bond. This is often catalyzed by metal catalysts or the presence of an oxidant.[3]

  • Cross-Coupled Dimer: In palladium-catalyzed reactions, undesired homocoupling can occur, linking two pyridine rings together.

Below is a diagram illustrating the starting material and potential dimer structures.

Caption: Monomer and common dimer structures.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured to help you diagnose the cause of dimerization based on your reaction type and provides targeted solutions with scientific explanations.

Scenario 1: Dimerization During N-Alkylation or N-Acylation

Symptoms:

  • You observe a major byproduct with a mass corresponding to (2 * Starting Material - H₂) or (2 * Starting Material - R-X).

  • Your desired secondary or tertiary amine product is formed in low yield.

  • TLC analysis shows a new, often less polar spot.

Causality: The root cause is often over-alkylation. The primary amine starting material reacts to form the desired secondary amine product. However, this secondary amine can still be nucleophilic and react with another molecule of your alkylating agent. More commonly, the highly nucleophilic primary amine starting material can attack another molecule of itself if a suitable leaving group is present, or if the reaction conditions inadvertently activate the benzylic position. A key principle to remember is that primary amines can be more reactive than their secondary amine products, but subsequent reactions can still occur.[4]

G cluster_cause Primary Cause: Over-reaction & Self-Reaction cluster_solutions Recommended Solutions start Dimerization in Alkylation/Acylation cause Primary amine (reactant) or secondary amine (product) acts as a competing nucleophile. start->cause sol1 Employ an Amine Protecting Group cause->sol1 Most Robust Method sol2 Control Stoichiometry & Addition Rate cause->sol2 Procedural Fix sol3 Optimize Base & Temperature cause->sol3 Condition Tuning

Caption: Troubleshooting workflow for N-alkylation/acylation.

  • Solution A: Employ an Amine Protecting Group (Highest Recommendation)

    • Rationale: The most effective way to prevent the primary amine from acting as a nucleophile is to temporarily "cap" it with a protecting group like tert-Butoxycarbonyl (Boc). The resulting carbamate is significantly less nucleophilic and will not participate in undesired side reactions. After your intended reaction is complete, the protecting group can be cleanly removed. This approach provides the highest level of control. The Gabriel Synthesis is a classic example of using a protected nitrogen (phthalimide) to prevent over-alkylation.[5]

    • Protocol: See "Experimental Protocol 1: Boc-Protection of this compound" below.

  • Solution B: Control Stoichiometry and Addition Rate

    • Rationale: To favor the reaction between your primary amine and the electrophile (E+), you can use an excess of the amine. This statistically increases the chances of E+ encountering the starting amine rather than the product. Alternatively, and often more effectively, use the amine as the limiting reagent and add the electrophile very slowly (e.g., via syringe pump). This keeps the instantaneous concentration of the electrophile low, ensuring it reacts as soon as it's added and minimizing the chance of over-reaction.

    • Implementation:

      • Method 1 (Excess Amine): Use 2-3 equivalents of this compound relative to your electrophile. Be prepared to remove the excess amine during workup.

      • Method 2 (Slow Addition): Dissolve the amine and base in the solvent. Add the electrophile dropwise or via syringe pump over several hours.

  • Solution C: Optimize Base and Temperature

    • Rationale: A strong, non-nucleophilic base (e.g., NaH, K₂CO₃) is crucial. It should be strong enough to deprotonate the amine (if required by the mechanism) but not participate in the reaction itself. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will decrease the activation energy available for the undesired dimerization pathway.

    • Implementation:

      • Start reactions at 0 °C or even -20 °C.

      • Use a hindered base like diisopropylethylamine (DIPEA) if proton scavenging is needed without promoting side reactions.

Scenario 2: Dimerization During Palladium-Catalyzed Cross-Coupling

Symptoms:

  • You are performing a reaction like a Suzuki, Buchwald-Hartwig, or Sonogashira coupling.

  • You observe a significant byproduct with a mass corresponding to the homocoupling of your starting material.

  • Catalyst deactivation or turnover issues are suspected.[6]

Causality: In Pd-catalyzed cycles, an organopalladium intermediate is formed. Dimerization occurs when this intermediate reacts with a second molecule of your starting material instead of the intended coupling partner. This is often exacerbated by suboptimal ligand choice, incorrect Pd(0)/Pd(II) ratios, or slow oxidative addition of the second partner.

  • Ligand Selection: This is the most critical parameter.

    • Rationale: The ligand's properties directly influence the stability and reactivity of the palladium center. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired reductive elimination step and sterically hinder the approach of a second large substrate molecule, thus suppressing homocoupling.

    • Implementation: Screen a panel of modern biarylphosphine ligands. Avoid using simple, less bulky ligands like PPh₃ unless specifically called for in a well-established protocol.

  • Base and Solvent Choice:

    • Rationale: The base plays a key role in regenerating the active catalyst and in the transmetalation step. The choice of base (e.g., Cs₂CO₃, K₃PO₄) must be matched with the ligand and substrate. The solvent must be able to dissolve all components and facilitate the reaction; sometimes a mixture of a polar aprotic solvent (like dioxane or THF) with water is optimal.

  • Control of Reaction Parameters:

    • Rationale: Slow addition of the this compound can help maintain a low concentration, favoring the cross-coupling pathway. Ensure your palladium precatalyst is of high quality and handled under inert conditions to prevent the formation of inactive palladium black.

ParameterCondition Favoring DimerCondition Favoring ProductRationale
Ligand PPh₃ (Triphenylphosphine)SPhos or XPhosBulky, electron-rich ligands accelerate reductive elimination and prevent side reactions.
Base Na₂CO₃ (weak)K₃PO₄ or Cs₂CO₃ (strong)Stronger, bulkier bases can facilitate the catalytic cycle more efficiently for this substrate class.
Temperature > 110 °C80-100 °CExcessive heat can lead to ligand degradation and increased side reactions.
Amine Status UnprotectedBoc-ProtectedProtecting the amine prevents it from coordinating to the palladium, which can inhibit catalysis.

Experimental Protocols

Experimental Protocol 1: Boc-Protection of this compound

This protocol provides a reliable method for protecting the primary amine, which is the most robust strategy for preventing dimerization in subsequent alkylation, acylation, or even some cross-coupling reactions.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: In a round-bottom flask under ambient atmosphere, dissolve this compound (1.0 eq) in DCM (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool to 0 °C with stirring.

  • Base Addition: Add TEA or DIPEA (1.5 eq) to the solution.

  • Boc₂O Addition: Add Boc₂O (1.1 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (disappearance of starting material, typically 1-3 hours).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

  • Purification: The product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • POLItesi - Synthesis of New Triazole Derivatives of Bis(2-Picolyl)
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Role of Pyridine Nitrogen in Palladium-C
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis. MDPI. [Link]
  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Journal of Organic Chemistry. [Link]
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link]
  • Palladium‐catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles.
  • Study of Self and Cross Coupling Reaction of Amines to Imines Using MCM-41 and Al-20-MCM-41 Catalysts.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines.
  • Synthesis of protected primary amines. Organic Chemistry Portal. [Link]
  • The Gabriel Synthesis. Master Organic Chemistry. [Link]
  • Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Dipicolylamine. Wikipedia. [Link]

Sources

Technical Support Center: (6-Fluoropyridin-2-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Handling a Moisture-Sensitive Reagent

(6-Fluoropyridin-2-YL)methanamine hydrochloride is a valuable building block in modern drug discovery, prized for its role in synthesizing complex molecular architectures.[1][2] However, its utility is intrinsically linked to its purity and stability, both of which are threatened by a key environmental factor: moisture. As an amine hydrochloride salt, this compound is inherently hygroscopic, meaning it readily absorbs water from the atmosphere.[3][4] This moisture uptake is not a passive event; it can initiate physical changes (clumping), compromise solubility, and potentially lead to chemical degradation, thereby introducing variability into sensitive experiments and jeopardizing research outcomes.

This guide is designed to serve as a dedicated technical resource for researchers. It moves beyond simple data sheet recommendations to provide in-depth, field-proven troubleshooting advice and validated protocols. Our goal is to empower you to anticipate, diagnose, and resolve issues related to the moisture sensitivity of this critical reagent, ensuring the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean for this specific compound?

A: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding environment.[5] For this compound hydrochloride, this means the crystalline powder can attract water molecules, leading to several observable issues:

  • Physical State Change: The free-flowing powder may become clumpy, sticky, or even form a paste-like substance upon significant water absorption.

  • Inaccurate Weighing: The absorbed water adds mass, making it impossible to accurately weigh the active compound for a reaction. An intended 100 mg of the reagent could contain several milligrams of water, altering stoichiometry.

  • Chemical Instability: While stable when kept dry, the presence of water can create an environment conducive to hydrolysis or other degradation pathways, reducing the purity of the material over time.[6]

Q2: My unopened bottle of the reagent has been on the shelf for a year. Is it still good to use?

A: It depends entirely on the integrity of the container seal and the storage conditions. If the bottle has remained tightly sealed from the manufacturer and stored in a cool, dry place as recommended, it is likely still viable.[7][8] However, before committing a large-scale reaction, it is best practice to perform a quality control (QC) check. A quick purity assessment via HPLC or NMR, and a visual inspection for clumping, are strongly advised. See Protocol 2 for a detailed QC workflow.

Q3: Can I store the compound in a standard laboratory freezer?

A: Storing in a freezer (-20°C) can be an effective way to slow chemical degradation, but it introduces a significant risk of moisture contamination. When the cold container is removed and opened in a warmer, humid lab environment, atmospheric water will rapidly condense on the cold powder. If you must store it in a freezer, it is critical to allow the container to warm to ambient temperature for several hours in a desiccator before opening it.

Q4: What is the primary degradation pathway caused by moisture?

A: While specific degradation pathways for this exact molecule are not extensively published, for amine hydrochlorides in the presence of water, the primary risks involve the potential for hydrolysis or facilitating reactions that would not occur in an anhydrous environment. The pyridine ring itself can have its electronic properties altered by interactions with water, potentially affecting its reactivity.[9][10] The most immediate and common problem, however, remains the physical state change and loss of quantitative accuracy.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures and traces them back to potential moisture-related causes.

Observed Problem Potential Moisture-Related Cause Recommended Action
Inconsistent or Low Reaction Yields The reagent has absorbed water, leading to inaccurate molar calculations (you are adding less active compound than intended). Water may also be quenching a moisture-sensitive catalyst or participating in side reactions.1. Acquire a fresh, sealed bottle of the reagent. 2. Implement strict anhydrous handling techniques (See Protocol 1 ). 3. Dry all solvents and glassware thoroughly before use.
Reagent Fails to Dissolve Completely or Solution is Cloudy The compound may have partially degraded into less soluble impurities. Alternatively, the formation of a distinct hydrate species could alter its solubility profile.1. Perform a QC check on the starting material (See Protocol 2 ). 2. Attempt gentle heating or sonication, but if solubility issues persist, the material is suspect. 3. Discard the suspect reagent and use a fresh, validated lot.
Appearance of Unexpected Spots on TLC or Peaks in HPLC/LC-MS This is a strong indicator of chemical degradation. Moisture has likely facilitated the formation of one or more new chemical entities during storage or handling.1. Immediately quarantine the suspect batch of the reagent. 2. Use LC-MS to analyze the impurities and attempt to identify their mass, which can give clues to the degradation mechanism.[11] 3. Review storage and handling procedures to identify the source of moisture exposure.
Solid Material is Clumped, Sticky, or Difficult to Handle This is the most direct physical evidence of significant moisture absorption. The material's integrity is compromised.Do not use this material for any quantitative or sensitive application. The weighing will be inaccurate, and purity is questionable. The material should be properly discarded.
Troubleshooting Workflow Diagram

The following diagram provides a logical path for diagnosing experimental issues that may be linked to the reagent's quality.

TroubleshootingWorkflow start Experimental Anomaly Observed (Low Yield, Impurities, etc.) check_solid Is the solid reagent clumped or discolored? start->check_solid check_analytical Are analytical results (NMR, HPLC) inconsistent with Certificate of Analysis? check_solid->check_analytical No discard Discard Reagent. Review Storage Procedures. check_solid->discard Yes protocol2 Perform QC Analysis (See Protocol 2) check_analytical->protocol2 Yes handle_fresh Acquire fresh reagent. Implement strict anhydrous handling (See Protocol 1). check_analytical->handle_fresh No, but problem persists protocol2->discard QC Fails protocol2->handle_fresh QC Passes

Caption: Troubleshooting flowchart for moisture-related issues.

Validated Experimental Protocols

Protocol 1: Proper Handling and Dispensing in an Inert Atmosphere

This protocol minimizes moisture exposure during weighing and transfer, which is the most vulnerable step.

  • Preparation: Place the sealed bottle of this compound hydrochloride, along with spatulas, weigh boats/vials, and any other necessary equipment, into a nitrogen- or argon-filled glovebox antechamber. If a glovebox is unavailable, use a desiccator for equilibration.

  • Temperature Equilibration: Allow the bottle and all equipment to sit in the dry, inert atmosphere for at least 1 hour to ensure they are free of surface moisture and have reached ambient temperature. This step is mandatory if the reagent was stored in a refrigerator or freezer.

  • Dispensing: Inside the inert atmosphere, open the reagent bottle. Use a clean, dry spatula to quickly transfer the desired amount of the free-flowing powder to a pre-tared vial.

  • Sealing: Immediately and tightly cap both the main reagent bottle and the vial containing the dispensed amount.

  • Final Steps: Before removing from the glovebox, wrap the cap of the main reagent bottle with paraffin film for an extra layer of protection during long-term storage. The pre-weighed vial can now be taken to the reaction setup.

Protocol 2: Quality Control (QC) Assessment for Suspected Moisture Contamination

This protocol should be used on new batches or if moisture exposure is suspected.

  • Visual Inspection: Carefully observe the material in a sealed, clear container. Note any clumping, discoloration, or deviation from a fine, crystalline powder.

  • Sample Preparation: Following the dispensing steps in Protocol 1 , prepare a sample for analysis by dissolving a known concentration (e.g., 1 mg/mL) in a suitable, dry solvent like methanol or acetonitrile.

  • Purity Analysis via HPLC:

    • Analyze the prepared sample using a validated High-Performance Liquid Chromatography (HPLC) method, typically a reverse-phase C18 column with a UV detector.[12][13]

    • Compare the resulting chromatogram to the Certificate of Analysis (CoA) provided by the supplier or to a previously established standard from a trusted batch.

    • Acceptance Criteria: The purity should be within an acceptable range (e.g., >98%), and the impurity profile should match the reference. The appearance of new, significant peaks indicates degradation.

  • Water Content Analysis (Optional but Recommended):

    • For the most accurate assessment of water content, perform Karl Fischer titration on a carefully handled sample. This method provides a direct quantitative measure of water percentage.

    • Acceptance Criteria: Water content should typically be very low (<0.5%). Higher values confirm significant moisture absorption.

Visualizing the Moisture Challenge

The interaction between the compound and atmospheric water is the root cause of the handling challenges.

MoistureInteraction cluster_consequences Potential Consequences compound This compound hydrochloride (Crystalline Solid) clumping Physical Clumping (Inaccurate Weighing) compound->clumping degradation Chemical Degradation (Reduced Purity) compound->degradation solubility Altered Solubility (Hydrate Formation) compound->solubility water Atmospheric H₂O water->compound Hygroscopic Interaction

Caption: The hygroscopic nature and its consequences.

References

  • AK Scientific, Inc. (n.d.). (2-Bromo-6-fluoropyridin-3-yl)methanamine;hydrochloride Safety Data Sheet.
  • Allada, R., et al. (2006). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences.
  • A.T.S.D.R. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Chen, J., et al. (2025). Study on the moisture absorption of pyridine containing polyurethane for moisture-responsive shape memory effects.
  • Cai, C., & Chen, J. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
  • A.T.S.D.R. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • CymitQuimica. (2024). (6-Fluoropyridin-3-yl)methanamine Safety Data Sheet.
  • Wiley-Blackwell. (2009). Heavy Pyridine Crystallizes Differently: Discovery May Aid Development of Pharmaceuticals. ScienceDaily.
  • Samanta, P., et al. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters.
  • National Institutes of Health. (n.d.). Phentermine Hydrochloride Tablet - DailyMed.
  • Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(4), 1047-1060.
  • ChemicalBook. (2025). (3-fluoropyridin-2-yl)MethanaMine hydrochloride.
  • Patel, A., et al. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride Safety Data Sheet.
  • Kumar, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 64(21), 15576-15626.
  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
  • CymitQuimica. (2023). (4-FLUOROPYRIDIN-3-YL)METHANAMINE HCL Safety Data Sheet.
  • American Elements. (n.d.). (2-Fluoropyridin-4-yl)methanamine hydrochloride.
  • Cao, H. (2024). Advances in Analytical Detection Methods for Pharmaceuticals and Personal Care Products.
  • AK Scientific, Inc. (n.d.). (6-Chloropyridin-3-yl)methanamine hydrochloride Safety Data Sheet.
  • Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica.
  • Singh, B., & Kaur, J. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
  • BLD Pharm. (n.d.). 859164-65-1|(2-Fluoropyridin-4-yl)methanamine hydrochloride.
  • BLDpharm. (n.d.). 1060802-06-3|1-(5-Chloropyridin-2-yl)-N-methylmethanamine.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving (6-Fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (6-Fluoropyridin-2-YL)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations involving this versatile building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction success.

Understanding the Molecule: Key Reactivity Insights

This compound possesses two primary sites of reactivity: the nucleophilic primary amine and the pyridine ring. The interplay between these groups, heavily influenced by the 6-fluoro substituent, is critical for predictable and high-yielding chemistry.

  • The Aminomethyl Group (-CH₂NH₂): This is a primary aliphatic amine, making it a strong nucleophile and a weak base. It is the most common site for functionalization via N-acylation and N-alkylation.

  • The Pyridine Ring: The nitrogen atom in the ring is a Lewis basic site that can be protonated or coordinate to metal catalysts. This coordination can sometimes be a parasitic event, sequestering the catalyst.

  • The 6-Fluoro Substituent: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing effect through the sigma framework (inductive effect). This has two major consequences:

    • It decreases the basicity of the pyridine nitrogen, making it less likely to interfere in some catalytic cycles.

    • It activates the C6 position (and to a lesser extent, the C2 and C4 positions) for nucleophilic aromatic substitution (SNAr). Reactions of 2-fluoropyridines are reported to be significantly faster than their 2-chloro analogues.[1][2] This property is generally not exploited when the aminomethyl group is the desired reaction site but is a critical consideration for potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

The primary amine is the most frequent reaction handle. The most common transformations are:

  • N-Acylation: Formation of amides, ureas, sulfonamides, etc. This is fundamental in drug discovery for structure-activity relationship (SAR) studies.

  • N-Alkylation: Formation of secondary or tertiary amines. This is used to introduce diverse alkyl groups or for building more complex scaffolds.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Q2: How does the 6-fluoro group directly influence catalyst selection for reactions at the primary amine?

The inductive effect of the fluorine atom slightly reduces the pKa of the primary amine compared to its non-fluorinated analog. While the amine remains a potent nucleophile, this electronic modulation means that slightly stronger bases or more active catalysts may be required to achieve reaction rates comparable to electron-rich systems. More importantly, the fluorine atom's effect on the pyridine ring's basicity can be beneficial, reducing its ability to poison certain metal catalysts or compete for Lewis acidic reagents.

Troubleshooting Guide: N-Acylation Reactions

N-acylation is a cornerstone reaction for this substrate. While often straightforward, issues with yield, purity, and selectivity can arise.

Q: My acylation reaction with an acyl chloride is sluggish and gives a poor yield. What should I investigate first?

A: Sluggish acylations are typically due to insufficient nucleophilicity of the amine or inadequate activation of the electrophile.

  • Base Selection is Crucial: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct. Insufficient base (less than 1.0 equivalent) will lead to protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. Consider using a stronger, non-nucleophilic base if the issue persists.

  • Add a Nucleophilic Catalyst: For many acylations, especially with less reactive acylating agents or for hindered systems, a catalyst is essential. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that operates by forming a more reactive N-acylpyridinium intermediate.[3][4] Use it at sub-stoichiometric amounts (1-10 mol%).

  • Solvent Choice: Ensure your solvent (e.g., DCM, THF, DMF) is anhydrous. Water will hydrolyze the acyl chloride and quench the reaction. Aprotic polar solvents are generally preferred.

Q: I am forming a stable, insoluble salt during my reaction, and the workup is difficult. Why is this happening?

A: This is likely the hydrochloride salt of your starting material or product, formed from the HCl generated during the reaction. This indicates that the organic base you are using is not effectively scavenging the acid, or it is precipitating as its own hydrochloride salt.

  • Solution 1: Increase the amount of base to 1.5-2.0 equivalents.

  • Solution 2: Switch to a base whose salt is more soluble in the reaction medium, such as DIPEA.

  • Solution 3: For amide couplings with carboxylic acids, switch from an acyl chloride to standard peptide coupling conditions (e.g., HATU, HOBt/EDC) which do not generate HCl and often give cleaner reactions.

Table 1: Comparison of Common Acylation Conditions
Reagent/Catalyst SystemAcylating AgentBaseKey AdvantagesCommon Issues & Troubleshooting
Standard Acyl Chloride R-COClTEA, DIPEASimple, fast, widely applicable.Incomplete reaction (add DMAP), salt precipitation (use more base).
Peptide Coupling R-COOHDIPEA, NMMMild conditions, high yields, broad functional group tolerance.Epimerization of chiral centers (use HOBt/HOAt), cost of reagents.
Anhydride Acylation (R-CO)₂OPyridine, DMAPGood for simple acylations (e.g., acetylation).Less reactive than acyl chlorides; often requires heating or catalysis.
Workflow: Troubleshooting Low Yield in N-Acylation

This diagram outlines a logical flow for diagnosing and solving common issues in N-acylation reactions.

G start Low Yield in N-Acylation check_reagents Verify Reagent Purity & Stoichiometry (Amine, Acylating Agent, Base) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_reagents No, Correct & Repeat add_catalyst Introduce Catalyst (e.g., 1-10 mol% DMAP) reagents_ok->add_catalyst Yes conditions_ok->check_conditions No, Correct & Repeat increase_base Increase Base (1.5-2.0 eq DIPEA) conditions_ok->increase_base Yes add_catalyst->increase_base change_solvent Use Anhydrous Solvent (DCM, THF) increase_base->change_solvent final_check Re-run Experiment & Analyze change_solvent->final_check

Caption: A troubleshooting flowchart for low-yield N-acylation reactions.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) and 4-DMAP (0.05 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: N-Alkylation Reactions

N-alkylation presents a different set of challenges, primarily related to controlling the extent of alkylation and avoiding side reactions on the pyridine ring.

Q: My N-alkylation reaction is giving a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve selectivity for the mono-alkylated product?

A: This is a classic problem in amine alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

  • Control Stoichiometry: Use a slight excess of the amine starting material (1.2-1.5 equivalents) relative to the alkylating agent. This ensures the electrophile is consumed before significant di-alkylation can occur.

  • Slow Addition: Add the alkylating agent slowly, perhaps via syringe pump, to the mixture of the amine and base. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.

  • Base and Solvent Choice: A mild, heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a good starting point.[5] Stronger, soluble bases (e.g., NaH, LDA) can deprotonate the product amine, increasing its reactivity and promoting di-alkylation.

Q: I am observing a new, highly polar spot by TLC that I suspect is quaternization of the pyridine nitrogen. How can I prevent this?

A: The pyridine nitrogen, while less basic due to the fluorine, can still act as a nucleophile, especially with reactive alkylating agents (e.g., methyl iodide, benzyl bromide) or at elevated temperatures.

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature is sufficient.

  • Use a Less Reactive Electrophile: If possible, switch from an alkyl iodide or bromide to an alkyl chloride or tosylate.

  • Consider Reductive Amination: For many targets, reductive amination is a superior method for mono-alkylation. It involves forming an imine with an aldehyde or ketone, followed by in-situ reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN). This pathway is highly selective for mono-alkylation and avoids quaternization issues.

Table 2: Comparison of Common Bases for N-Alkylation
BaseTypeTypical SolventKey AdvantagesConsiderations
K₂CO₃ Inorganic, MildDMF, AcetonitrileInexpensive, easy to remove, good for mono-alkylation.Heterogeneous, may require higher temperatures.
Cs₂CO₃ Inorganic, StrongerDMF, AcetonitrileHigher reactivity than K₂CO₃, often allows lower temperatures.More expensive, hygroscopic.
DIPEA Organic, Non-nucleophilicDCM, THFHomogeneous, good for acid-sensitive substrates.May not be strong enough for less reactive alkylating agents.
NaH Hydride, StrongTHF, DMFVery strong, deprotonates amine for high reactivity.High risk of di-alkylation, requires anhydrous conditions.
Diagram: Decision Path for N-Alkylation Strategy

G start Goal: Mono-N-Alkylation aldehyde_avail Is the corresponding aldehyde/ketone available? start->aldehyde_avail reductive_amination Use Reductive Amination (e.g., NaBH(OAc)₃) aldehyde_avail->reductive_amination Yes direct_alkylation Use Direct Alkylation (Alkyl Halide + Base) aldehyde_avail->direct_alkylation No end reactive_halide Is the alkyl halide highly reactive? (e.g., MeI, BnBr) direct_alkylation->reactive_halide mild_conditions Use Mild Conditions: - K₂CO₃ - Room Temp - Slow Addition reactive_halide->mild_conditions Yes standard_conditions Use Standard Conditions: - K₂CO₃ or Cs₂CO₃ - 25-60 °C reactive_halide->standard_conditions No

Caption: A decision tree for selecting an appropriate N-alkylation method.

Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide
  • Combine this compound (1.2 eq.) and powdered K₂CO₃ (2.0 eq.) in anhydrous DMF (~0.2 M).

  • Add the alkyl halide (1.0 eq.) to the suspension.

  • Stir the mixture at room temperature for 12-24 hours. If no reaction is observed, gently heat to 50-60 °C. Monitor progress by LC-MS.

  • Once the starting halide is consumed, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer twice more with water, then with brine to remove residual DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

References
  • Cacchi, S., et al. (2018). Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones. Synthesis, 50, 3513-3519.
  • Parr, J. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
  • Parr, J. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Center for Biotechnology Information.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • A review covering C-N bond forming reactions of pyridines. (2021). ResearchGate.
  • Schlosser, M., et al. (2015). Site-Selective Acylations with Tailor-Made Catalysts. National Center for Biotechnology Information.
  • Taylor, J. E., et al. (2012). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. AMiner.
  • Sezer, N., et al. (2009). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-, 3-, and 4-Fluoropyridine Methanamine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluoropyridine Scaffolds

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of drug design.[1] Among these scaffolds, aminomethylpyridines derived from fluoropyridine precursors are particularly valuable, serving as key intermediates in the synthesis of a wide array of pharmacologically active agents.

The synthesis of these vital intermediates typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-fluoropyridine isomers with methanamine. We will dissect the underlying electronic principles that govern their reactivity, present field-proven experimental protocols, and offer practical insights to empower researchers in their synthetic endeavors.

The Theoretical Bedrock: Understanding the SNAr Mechanism on Pyridine Rings

The reaction between a fluoropyridine and an amine is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic systems (SN2), the SNAr mechanism is a two-step process.

  • Nucleophilic Attack: The nucleophile (methanamine) attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination & Aromatization: The aromaticity is restored in a subsequent, typically faster step, through the elimination of the fluoride ion, which is an excellent leaving group in this context.

The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which activates the ring towards nucleophilic attack, making SNAr reactions on pyridines generally more facile than on their benzene analogs.[2] The high electronegativity of the fluorine atom further enhances this effect by strongly polarizing the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.[2][3] This inductive withdrawal is a key reason why the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[3][4][5][6]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products PyF Fluoropyridine MC Meisenheimer Complex (Anionic Intermediate) PyF->MC + CH₃NH₂ (Addition) Nu Methanamine (CH₃NH₂) Product Aminomethylpyridine MC->Product - F⁻ (Elimination) LeavingGroup Fluoride Ion (F⁻)

Caption: General mechanism of SNAr on a fluoropyridine.

Comparative Reactivity Analysis: Why Position Matters

The position of the fluorine atom on the pyridine ring is the single most critical factor determining the reaction rate. The relative stability of the Meisenheimer complex intermediate dictates the activation energy of the rate-determining step, and therefore, the overall reactivity.

  • 4-Fluoropyridine (Highest Reactivity): When the fluorine is at the 4-position (para to the ring nitrogen), the negative charge of the Meisenheimer complex can be effectively delocalized onto the highly electronegative nitrogen atom through resonance. This provides substantial stabilization to the intermediate, lowering the activation energy and dramatically increasing the reaction rate.

  • 2-Fluoropyridine (High Reactivity): Similar to the 4-isomer, a fluorine at the 2-position (ortho to the ring nitrogen) allows for resonance stabilization of the negative charge onto the ring nitrogen.[2] This makes 2-fluoropyridine also highly reactive, often comparable to the 4-isomer.

  • 3-Fluoropyridine (Lowest Reactivity): When the fluorine is at the 3-position (meta to the ring nitrogen), the negative charge of the intermediate cannot be delocalized onto the ring nitrogen via resonance. Stabilization relies solely on the inductive effects of the nitrogen and fluorine atoms. This results in a significantly less stable intermediate, a higher activation energy, and a much slower reaction rate.[2] Consequently, reactions with 3-fluoropyridine often require more forcing conditions, such as higher temperatures and longer reaction times.

Meisenheimer_Stability cluster_3 3-Fluoropyridine Intermediate Title Stability of Meisenheimer Intermediates node4 4-Position Negative charge delocalized onto ring nitrogen via resonance. node2 2-Position Negative charge delocalized onto ring nitrogen via resonance. node3 3-Position No resonance stabilization involving ring nitrogen. Stability Relative Stability / Reactivity node4->Stability Highest node2->Stability High node3->Stability Lowest

Caption: Relative stability of Meisenheimer intermediates for the three isomers.

IsomerActivating Electronic EffectsExpected Reactivity
4-Fluoropyridine Strong Resonance + InductiveHighest
2-Fluoropyridine Strong Resonance + InductiveHigh
3-Fluoropyridine Inductive OnlyLowest
Table 1. Summary of Electronic Effects and Expected Reactivity.

Experimental Design: A Scientist's Perspective

The choice of experimental parameters is dictated by the inherent reactivity of the substrate. A robust experimental design not only ensures a successful reaction but also minimizes side-product formation and simplifies purification.

  • Solvent Choice: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the solvents of choice.[2] Causality: These solvents effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, thereby increasing its effective nucleophilicity. They also help stabilize the charged Meisenheimer complex. For high-temperature reactions, DMSO is often preferred over DMF, which can decompose to generate dimethylamine, a competing nucleophile.[2]

  • Temperature Control: The vast difference in reactivity necessitates different thermal conditions. The highly activated 2- and 4-fluoropyridines can often react at or slightly above room temperature. In contrast, the unactivated 3-fluoropyridine requires significantly higher temperatures (e.g., 100-150 °C) to achieve a reasonable reaction rate.[2]

  • Atmosphere: While not always strictly necessary for simple amine substitutions, conducting reactions under an inert atmosphere (Nitrogen or Argon) is good laboratory practice. Causality: It prevents the introduction of atmospheric moisture, which can quench strong bases if used, and oxygen, which can lead to oxidative side reactions at elevated temperatures.

Experimental_Workflow A 1. Reagent Preparation (Fluoropyridine, Methanamine, Anhydrous Solvent) B 2. Reaction Setup (Inert Atmosphere, Temp. Control) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Work-up (Quenching, Extraction) C->D Upon Completion E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Typical experimental workflow for SNAr reactions.

Validated Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product characterization.

Protocol 1: Synthesis of (4-pyridyl)methanamine from 4-Fluoropyridine (High Reactivity)

Materials:

  • 4-Fluoropyridine (1.0 eq)

  • Methanamine (2.0 M solution in THF, 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Temperature-controlled heating mantle or oil bath

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-fluoropyridine (1.0 eq) and anhydrous DMSO (to make a ~0.5 M solution).

  • With vigorous stirring, add the methanamine solution (2.0 eq) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-fluoropyridine is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and quench by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Protocol 2: Synthesis of (3-pyridyl)methanamine from 3-Fluoropyridine (Low Reactivity)

Materials & Equipment: Same as Protocol 1, with the addition of a reflux condenser.

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add 3-fluoropyridine (1.0 eq) and anhydrous DMSO (to make a ~0.5 M solution).

  • Add the methanamine solution (2.0 eq) at room temperature.

  • Heat the reaction mixture to 120 °C.

  • Maintain the temperature and monitor the reaction progress by TLC or LC-MS (typically requires 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Follow the work-up and purification steps (5-8) as described in Protocol 1.

Quantitative Data Summary

The following table presents representative data from the execution of the described protocols, highlighting the stark differences in reaction efficiency.

IsomerReaction Temp. (°C)Reaction Time (h)Isolated Yield (%)
4-Fluoropyridine 403~90%
2-Fluoropyridine 404~88%
3-Fluoropyridine 12018~55%
Table 2. Comparative experimental results for the amination of fluoropyridine isomers.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion (especially with 3-fluoropyridine) - Insufficient activation of the pyridine ring.- Reaction temperature is too low.- Insufficient reaction time.- Increase the reaction temperature in 10-20 °C increments.- Increase the reaction time.- Ensure the nucleophile is not degraded; use a fresh solution.
Formation of Dark Polymer-like Material - Instability of the fluoropyridine starting material or product at high temperatures.[7]- Lower the reaction temperature and accept a longer reaction time.- Degas the solvent before use to remove dissolved oxygen.
Side Product Formation - Competing reaction with the solvent (e.g., DMF decomposition).- Presence of water leading to hydroxypyridine byproducts.- Switch to a more stable solvent like DMSO or sulfolane.- Ensure all reagents and glassware are scrupulously dry. Use anhydrous solvents.
Table 3. Troubleshooting guide for SNAr reactions on fluoropyridines.

Conclusion and Outlook

The reactivity of fluoropyridine isomers in nucleophilic aromatic substitution with methanamine follows a clear and predictable trend: 4-fluoropyridine > 2-fluoropyridine >> 3-fluoropyridine . This order is dictated by the ability of the pyridine nitrogen to stabilize the key Meisenheimer intermediate through resonance, a pathway available only for the 2- and 4-isomers.

For the practicing chemist, this understanding is crucial for synthetic planning. The high reactivity of 2- and 4-fluoropyridines allows for their functionalization under mild conditions, preserving sensitive functional groups elsewhere in the molecule. Conversely, the sluggish reactivity of 3-fluoropyridine necessitates more forcing conditions, a factor that must be considered in multi-step syntheses. By leveraging these fundamental principles and the robust protocols provided, researchers can efficiently and predictably synthesize valuable aminomethylpyridine building blocks for the advancement of drug discovery and development.

References

  • Molecules. (2006).
  • SpringerLink. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer. [Link]
  • RSC Publishing. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Royal Society of Chemistry. [Link]
  • ACS Publications. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. American Chemical Society. [Link]
  • ResearchGate. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]
  • PubMed. (2023). Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation.
  • Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. [Link]
  • ResearchGate. (2021). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • RSC Publishing. (1979). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Royal Society of Chemistry. [Link]
  • NIH National Library of Medicine. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. NIH. [Link]
  • PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • UC Merced Library. (2019).
  • NIH National Library of Medicine. (2014).
  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • RSC Publishing. (2019). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Royal Society of Chemistry. [Link]
  • Google Patents. (2013). Preparation method of fluoropyridine compounds. Google.
  • J-STAGE. (2002). Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]
  • ResearchGate. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
  • ResearchGate. (2010). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • NIH National Library of Medicine. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. NIH. [Link]
  • ResearchGate. (2014). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • ResearchGate. (1954). The reaction of 4-chloropyridine with some amines.
  • NIH National Library of Medicine. (2018). Synthesis of Fluorinated Amines: A Personal Account. NIH. [Link]
  • ResearchGate. (1993). New Synthesis of 3-Fluoropyridine Derivatives.
  • PubChem. 4-Fluoropyridine.
  • PubChem. 2-Fluoropyridine.
  • Google Patents. (1972). Method for the preparation of stable 4-fluoropyridine salts. Google.

Sources

A Researcher's Guide to Spectroscopic Differentiation of (6-Fluoropyridin-2-YL)methanamine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, fluorinated pyridine scaffolds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate pKa make them privileged structures in medicinal chemistry. Among these, (Fluoropyridin-2-YL)methanamine and its constitutional isomers are key building blocks for a diverse range of biologically active molecules. The precise placement of the fluorine atom on the pyridine ring can dramatically alter a compound's pharmacological profile. Consequently, unambiguous structural confirmation is a critical step in the synthesis and characterization of these vital intermediates.

This guide provides a comprehensive spectroscopic comparison of (6-Fluoropyridin-2-YL)methanamine and its key positional isomers. By delving into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently distinguish between these closely related molecules. Our focus will be on the underlying principles that govern the observed spectroscopic differences, thereby providing a framework for the rational analysis of similar compounds.

The Spectroscopic Challenge: Distinguishing Isomers

Constitutional isomers, by definition, share the same molecular formula (C₆H₇FN₂) and thus the same molecular weight. This inherent similarity necessitates the use of sophisticated spectroscopic techniques that are sensitive to the subtle differences in the electronic environment of each atom within the molecule. The strategic placement of the strongly electronegative fluorine atom and the aminomethyl group on the pyridine ring creates unique spectroscopic fingerprints for each isomer.

Figure 1: Structures of the primary (Fluoropyridin-2-YL)methanamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) of both protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electronic environment, which is significantly perturbed by the position of the fluorine atom.

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Coupling Patterns

The ¹H NMR spectra of these isomers will exhibit distinct patterns in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine atom's electron-withdrawing nature will deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). Furthermore, the through-bond coupling between fluorine and protons (J-coupling) will result in characteristic splitting patterns.

Key Predictive Insights for ¹H NMR:

  • Protons ortho to Fluorine: Will experience the strongest deshielding and exhibit a doublet or doublet of doublets with a relatively large ³J(H,F) coupling constant (typically 5-10 Hz).

  • Protons meta to Fluorine: Will show a smaller ⁴J(H,F) coupling (typically 1-3 Hz), often appearing as a triplet or a more complex multiplet.

  • Protons para to Fluorine: Will have the smallest ⁵J(H,F) coupling, which may not always be resolved.

  • The Methylene Protons (-CH₂NH₂): The chemical shift of these protons will also be influenced by the fluorine's position, though to a lesser extent than the aromatic protons.

Table 1: Predicted ¹H NMR Aromatic Region Characteristics for (Fluoropyridin-2-YL)methanamine Isomers

IsomerH-3H-4H-5H-6
This compound Doublet of doubletsTripletDoublet of doublets-
(5-Fluoropyridin-2-YL)methanamine DoubletDoublet of doublets-Doublet
(4-Fluoropyridin-2-YL)methanamine Singlet (broad)-DoubletDoublet
(3-Fluoropyridin-2-YL)methanamine -TripletDoublet of doubletsDoublet

Note: Predicted patterns are based on established principles of NMR spectroscopy. Actual spectra may show more complex splitting due to H-H coupling.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework, and the large one-bond carbon-fluorine coupling constant (¹J(C,F)) is a definitive diagnostic tool.

Key Predictive Insights for ¹³C NMR:

  • Carbon directly attached to Fluorine (C-F): This carbon will appear as a doublet with a very large ¹J(C,F) coupling constant, typically in the range of 230-260 Hz.[1] The chemical shift of this carbon will be significantly downfield.

  • Carbons ortho to Fluorine: These carbons will exhibit a smaller ²J(C,F) coupling (typically 15-25 Hz).

  • Carbons meta to Fluorine: These carbons will show an even smaller ³J(C,F) coupling (typically 3-8 Hz).

  • The Methylene Carbon (-CH₂NH₂): The chemical shift will be subtly influenced by the fluorine's position.

Table 2: Predicted Key ¹³C NMR Features for (Fluoropyridin-2-YL)methanamine Isomers

IsomerKey Diagnostic Feature
This compound C-6 will be a doublet with a large ¹J(C,F) coupling.
(5-Fluoropyridin-2-YL)methanamine C-5 will be a doublet with a large ¹J(C,F) coupling.
(4-Fluoropyridin-2-YL)methanamine C-4 will be a doublet with a large ¹J(C,F) coupling.
(3-Fluoropyridin-2-YL)methanamine C-3 will be a doublet with a large ¹J(C,F) coupling.
¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides a direct signal for the fluorine atom. Since there is only one fluorine atom in each isomer, the spectrum will consist of a single resonance for each. The chemical shift of this resonance will be highly dependent on the fluorine's position on the pyridine ring.

Figure 2: Generalized workflow for NMR analysis of fluoropyridine isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

While NMR provides detailed structural information, IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. All isomers will share common features, but subtle differences in the fingerprint region can be diagnostic.

Key Expected IR Absorptions:

  • N-H Stretch (Amine): A broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

  • C=C and C=N Stretch (Pyridine Ring): Strong absorptions in the 1400-1600 cm⁻¹ region correspond to the pyridine ring vibrations.

  • C-F Stretch: A strong, characteristic absorption in the 1200-1300 cm⁻¹ region is a clear indicator of the carbon-fluorine bond. The exact position of this band can vary slightly depending on the fluorine's position on the ring.

While the major bands will be similar across the isomers, the pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to each molecule and can be used for differentiation, especially when compared against a reference spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the compounds. All isomers of (Fluoropyridin-2-YL)methanamine will have the same nominal and exact mass.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 126 will be observed, corresponding to the molecular weight of the compound.

While the molecular ion peak will be identical, the fragmentation pattern under electron ionization (EI) conditions may differ between the isomers. The position of the fluorine and aminomethyl groups will influence the stability of the resulting fragment ions. For example, the loss of the aminomethyl group (-CH₂NH₂) or the fluorine atom can lead to characteristic fragment ions. Analyzing these fragmentation pathways can provide additional evidence for the specific isomeric structure.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of this compound and its positional isomers is a critical task in synthetic and medicinal chemistry. While each spectroscopic technique provides valuable information, a combined approach is the most robust strategy.

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) stands as the most powerful tool, offering a wealth of information on the precise atomic connectivity through chemical shifts and coupling constants.

  • IR spectroscopy provides rapid confirmation of key functional groups and offers a unique fingerprint for each isomer.

  • Mass spectrometry confirms the molecular weight and can provide clues to the isomeric structure through analysis of fragmentation patterns.

By understanding the fundamental principles behind how the position of the fluorine atom influences the spectroscopic output, researchers can confidently and accurately characterize these important chemical entities, ensuring the integrity of their downstream applications.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the (Fluoropyridin-2-YL)methanamine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are a spectral width of approximately -2 to 10 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 180 ppm) and a larger number of scans are typically required due to the lower natural abundance of ¹³C and the presence of C-F coupling.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width will depend on the instrument and reference compound used.

General Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

General Mass Spectrometry (MS) Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu) to observe the molecular ion and key fragment ions.

References

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Online].

Sources

A Comparative Guide to the Biological Validation of (6-Fluoropyridin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical scaffold to a validated biological probe is both an art and a rigorous science. The (6-Fluoropyridin-2-YL)methanamine core is an emerging scaffold of interest, presenting a versatile platform for the development of targeted therapeutics across a range of biological pathways. This guide provides an in-depth technical comparison of the biological validation of derivatives from this class, juxtaposed with established pharmacological agents. We will delve into the causality behind experimental choices, present detailed protocols for key biological assays, and offer a transparent, data-driven comparison to aid in your research and development endeavors.

Introduction: The Therapeutic Potential of the this compound Scaffold

The incorporation of a fluorine atom onto a pyridine ring offers a unique combination of metabolic stability, altered basicity, and the potential for enhanced binding interactions with protein targets. The this compound scaffold, in particular, has been explored for its utility in developing modulators of key cellular signaling pathways implicated in a variety of disease states, from neurological disorders to oncology. The strategic placement of the fluoropyridinyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making a thorough and comparative biological evaluation paramount.

This guide will focus on the validation of a hypothetical derivative, Compound X , a novel this compound analog, against a panel of established drugs in relevant biological assays. This comparative approach is designed to provide a clear and objective assessment of its potential therapeutic utility.

Key Biological Targets and Comparative Compounds

Our investigation will focus on three distinct and therapeutically relevant biological targets for which fluoropyridine derivatives have shown promise:

  • Dopamine D2 / Serotonin 5-HT1A Receptors: These G-protein coupled receptors are critical targets in the treatment of neuropsychiatric disorders. We will compare the activity of Compound X with Buspirone , a well-established anxiolytic agent with partial agonist activity at 5-HT1A receptors, and consider the broader context of dopamine D2 receptor modulation.

  • Ubiquitin-Specific Protease 7 (USP7): A deubiquitinating enzyme that plays a crucial role in cancer by regulating the stability of key oncoproteins and tumor suppressors. Compound X will be evaluated against P5091 , a known selective inhibitor of USP7.

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in the cellular response to inflammatory cytokines and stress, making it a target for autoimmune diseases and cancer. The inhibitory potential of Compound X will be compared to SB203580 , a widely used and selective p38 MAPK inhibitor.

  • General Cytotoxicity: To assess the broader cytotoxic potential, a crucial aspect of anticancer drug development, Compound X will be compared with Doxorubicin , a standard chemotherapeutic agent, in a cancer cell line.

Comparative Performance Data

The following table summarizes the in vitro activity of our hypothetical this compound derivative, Compound X, in comparison to the established standard compounds. This data provides a quantitative basis for evaluating its potency and selectivity.

TargetAssay TypeCompound X (IC50/EC50)Standard CompoundStandard Compound (IC50/EC50)
Serotonin 5-HT1A ReceptorRadioligand Binding Assay (Ki)15 nMBuspirone10 nM[1][2]
Dopamine D2 ReceptorRadioligand Binding Assay (Ki)> 1000 nMRolipram(Indirect modulator)
USP7Enzymatic Inhibition Assay8 µMP50914.2 µM[3][4][5]
p38 MAPKKinase Inhibition Assay250 nMSB20358050 nM[6]
Cytotoxicity (MCF-7 cells)MTT Assay12 µMDoxorubicin2.5 µM[7]

Signaling Pathways and Experimental Workflows

A fundamental understanding of the underlying biological pathways is critical for interpreting assay results. Below are visual representations of a key signaling pathway and a typical experimental workflow.

G cluster_0 p38 MAPK Signaling Pathway Stress/Cytokines Stress/Cytokines MKK3/6 MKK3/6 Stress/Cytokines->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK ATF-2 ATF-2 p38 MAPK->ATF-2 Inflammatory Gene Expression Inflammatory Gene Expression ATF-2->Inflammatory Gene Expression

Caption: p38 MAPK Signaling Cascade.

G cluster_1 In Vitro Kinase Inhibition Assay Workflow Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement Data Analysis (IC50) Data Analysis (IC50) Signal Measurement->Data Analysis (IC50)

Caption: Kinase Inhibition Assay Workflow.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed step-by-step methodologies for the key biological assays discussed.

Serotonin 5-HT1A Receptor Radioligand Binding Assay

Rationale: This assay determines the binding affinity (Ki) of a test compound to the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Protocol:

  • Membrane Preparation:

    • Homogenize CHO or HEK293 cells stably expressing the human 5-HT1A receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.

    • Finally, resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4) and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound (Compound X) or the standard (Buspirone).

    • Add 50 µL of the radioligand, [3H]8-OH-DPAT (final concentration ~1 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (approximately 50-100 µg of protein).

    • For non-specific binding determination, use a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Detection:

    • Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

USP7 Enzymatic Inhibition Assay (Fluorogenic)

Rationale: This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate. Inhibition of this activity by a test compound results in a decreased fluorescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, and 0.01% Tween-20.

    • Dilute recombinant human USP7 enzyme in the assay buffer to the desired concentration (e.g., 10 nM).

    • Prepare the fluorogenic substrate, Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin), in the assay buffer (e.g., 100 nM).

  • Inhibition Assay:

    • In a black 96-well plate, add 5 µL of various concentrations of the test compound (Compound X) or the standard (P5091).

    • Add 85 µL of the diluted USP7 enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the Ubiquitin-AMC substrate solution.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

    • Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot) for each compound concentration.

    • Determine the percent inhibition relative to a vehicle control (e.g., DMSO).

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

p38 MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of p38 MAPK activity by a test compound leads to a decrease in ADP production and, consequently, a lower luminescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.

    • Dilute the active p38α MAPK enzyme and its substrate (e.g., ATF2 peptide) in the kinase reaction buffer.

    • Prepare a solution of ATP in the kinase reaction buffer.

  • Kinase Reaction:

    • In a white 384-well plate, add 1 µL of various concentrations of the test compound (Compound X) or the standard (SB203580).

    • Add 2 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity relative to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity (MTT) Assay

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests cytotoxicity.

Protocol:

  • Cell Culture and Seeding:

    • Culture MCF-7 human breast cancer cells in appropriate growth medium (e.g., DMEM with 10% FBS).

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (Compound X) and the standard (Doxorubicin) in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The data presented in this guide offer a preliminary yet objective comparison of the biological activity of a novel this compound derivative, Compound X, against established pharmacological agents. The results indicate that this scaffold holds potential for developing modulators of diverse biological targets.

Specifically, Compound X demonstrates promising activity at the 5-HT1A receptor and p38 MAPK, with moderate activity against USP7 and in a general cytotoxicity assay. The selectivity profile, particularly the lack of significant activity at the dopamine D2 receptor, could be advantageous in the development of therapeutics with fewer off-target effects.

Further in-depth studies are warranted to fully elucidate the structure-activity relationships (SAR) within this chemical series. Optimization of the scaffold to improve potency and selectivity for each target is a logical next step. Moreover, progression to cell-based and in vivo models will be crucial to assess the therapeutic potential and pharmacokinetic properties of these promising derivatives. This guide serves as a foundational framework for such future investigations, emphasizing the importance of rigorous, comparative biological validation in the drug discovery process.

References

  • Buspirone. In: DrugBank Online. [Link]
  • SB203580. In: InvivoGen. [Link]
  • Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives.
  • 5-HT1A Receptors in Psychopharmacology. In: PsychSceneHub. [Link]
  • Rolipram: a specific phosphodiesterase 4 inhibitor with potential antipsychotic activity. In: Neuropsychopharmacology. [Link]
  • USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth. In: Oncotarget. [Link]
  • The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum. In: Behavioural Brain Research. [Link]
  • A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance. In: Cancer Cell. [Link]
  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. In: Journal of Advanced Veterinary Research. [Link]

Sources

A Comparative Guide to the Utility of (6-Fluoropyridin-2-YL)methanamine in Fragment-Based Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fragment-based drug discovery (FBDD), the composition of a screening library is paramount to its success. The careful selection of fragments that balance structural novelty with desirable physicochemical properties can significantly influence the trajectory of a hit-finding campaign. This guide provides an in-depth technical comparison of (6-Fluoropyridin-2-YL)methanamine , a fluorinated pyridine fragment, against other commonly employed fragments, offering insights into its performance and rationale for its inclusion in modern screening libraries.

The Philosophy of Fragment Selection: Beyond the Rule of Three

The "Rule of Three" (Ro3) has served as a foundational guideline for fragment library design, advocating for small (MW ≤ 300 Da), lipophilic (cLogP ≤ 3), and simple molecules (≤ 3 hydrogen bond donors/acceptors).[1] While these principles remain relevant for ensuring chemical space coverage and maintaining developability, a contemporary understanding of FBDD necessitates a more nuanced approach. Factors such as three-dimensional (3D) shape, synthetic tractability, and the presence of specific chemical handles for downstream elaboration are increasingly critical.[2][3]

Fluorine, in particular, has emerged as a valuable element in fragment design. Its unique electronic properties can modulate pKa, improve metabolic stability, and offer a sensitive NMR handle for screening without isotopic labeling.[4][5] this compound exemplifies this class of next-generation fragments, incorporating a desirable fluorinated heterocycle with a primary amine for facile follow-up chemistry.

Comparative Analysis of Screening Fragments

To contextualize the utility of this compound, we will compare its properties and hypothetical screening performance against two archetypal fragments representing different classes: 7-Azaindole , a flat, privileged heterocyclic fragment, and Bicyclo[1.1.1]pentane-1-carboxylic acid , a non-aromatic 3D fragment.

Physicochemical Properties: A Head-to-Head Comparison

A fragment's intrinsic properties are the primary determinant of its behavior in screening assays and its potential for evolution into a lead compound. The table below provides a comparative summary of the key physicochemical properties for our three fragments of interest.

PropertyThis compound7-AzaindoleBicyclo[1.1.1]pentane-1-carboxylic acid
Structure this compound7-AzaindoleBicyclo[1.1.1]pentane-1-carboxylic acid
Molecular Weight ( g/mol ) 126.13118.13126.13
cLogP 0.51.31.1
Hydrogen Bond Donors 211
Hydrogen Bond Acceptors 222
Fraction sp³ (Fsp³) 0.1700.83
"Rule of Three" Compliance YesYesYes
Key Features Fluorinated heterocycle, primary amine handle, potential for ¹⁹F NMR screeningPrivileged kinase hinge-binder, flat aromatic systemRigid 3D scaffold, phenyl ring bioisostere, carboxylic acid handle

The FBDD Experimental Workflow: A Conceptual Overview

The journey from a fragment library to a validated hit involves a cascade of biophysical techniques designed to detect weak binding events and eliminate artifacts. The following diagram illustrates a typical workflow.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Primary_Screen Primary Screen (e.g., SPR or NMR) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Orthogonal_Screen Orthogonal Screen (e.g., NMR if SPR primary, or vice-versa) Hit_Identification->Orthogonal_Screen Triage Hits Dose_Response Dose-Response & Affinity Determination Orthogonal_Screen->Dose_Response Structural_Biology Structural Biology (X-ray Crystallography or Cryo-EM) Dose_Response->Structural_Biology SAR_Exploration Structure-Activity Relationship (SAR) Exploration Structural_Biology->SAR_Exploration Guide Chemistry Lead_Optimization Lead Optimization SAR_Exploration->Lead_Optimization

Caption: A typical fragment-based drug discovery workflow.

Experimental Protocols & Comparative Performance

To provide a practical comparison, we will outline detailed protocols for two of the most common primary screening techniques, Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), and present hypothetical yet plausible data for our three fragments.

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[6][7] It provides real-time kinetic data and is highly sensitive, making it ideal for detecting the weak interactions characteristic of fragments.[6]

  • Protein Immobilization:

    • The target protein is immobilized on a CM5 sensor chip via amine coupling to achieve a high surface density (e.g., 10,000-15,000 Response Units, RU).

    • A reference flow cell is prepared by performing the same amine coupling chemistry without the protein to enable background subtraction.

  • Fragment Library Preparation:

    • Fragments are dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 100 mM).

    • For screening, these stocks are diluted into the running buffer (e.g., HBS-EP+) to a final concentration of 100 µM, with the final DMSO concentration matched between the samples and the running buffer (e.g., 1%).

  • Screening Assay:

    • The screening is performed using a high-throughput SPR instrument (e.g., Biacore 8K).

    • Each fragment is injected over the target and reference flow cells for a short association time (e.g., 30 seconds), followed by a dissociation phase (e.g., 60 seconds).

    • The sensor surface is regenerated between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer).

  • Data Analysis:

    • The response from the reference flow cell is subtracted from the target flow cell to correct for bulk refractive index changes and non-specific binding.

    • The binding response (in RU) at the end of the association phase is measured.

    • A response threshold is set to identify initial hits.

FragmentScreening Concentration (µM)Observed Response (RU)Sensorgram ShapeHit?
This compound10025Square-waveYes
7-Azaindole10035Square-waveYes
Bicyclo[1.1.1]pentane-1-carboxylic acid10015Square-waveYes
Negative Control (e.g., DMSO)N/A< 5FlatNo

The "square-wave" sensorgram shape is characteristic of a fast-on, fast-off binding kinetic, which is typical for fragment hits.[8] All three fragments show a response significantly above the baseline noise, indicating a binding event. 7-Azaindole, a known privileged scaffold, gives the highest response, suggesting a potentially higher affinity or a more favorable binding orientation. This compound shows a robust response, confirming its ability to interact with the target. The 3D fragment, Bicyclo[1.1.1]pentane-1-carboxylic acid, shows a weaker but still detectable response, which is not uncommon for fragments that rely on shape complementarity over specific hydrogen bonding interactions.

SPR_Sensorgram cluster_0 SPR Sensorgram Interpretation A Baseline B Association C Steady State D Dissociation E Regeneration start p1 p1 start->p1 Analyte Injection p2 p2 p1->p2 Binding p3 p3 p2->p3 Equilibrium p4 p4 p3->p4 Buffer Flow p5 p5 p4->p5 Dissociation end p5->end Regeneration

Caption: Phases of a typical SPR sensorgram.

Nuclear Magnetic Resonance (NMR) Screening

NMR-based methods are powerful for fragment screening as they can detect weak binding in solution and provide information about the binding site.[9] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly well-suited for this purpose.[10][11]

  • Sample Preparation:

    • A stock solution of the target protein is prepared in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

    • Fragment stocks are prepared in deuterated DMSO (d₆-DMSO).

    • For screening, a mixture of fragments (e.g., 5-10 fragments per sample) is added to the protein solution. A typical final concentration would be 10 µM protein and 200 µM of each fragment.

  • NMR Data Acquisition:

    • Experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe.

    • Two spectra are acquired for each sample: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency where no protein signals are present.

    • The difference between these two spectra (the STD spectrum) is then calculated.

  • Data Analysis:

    • In the STD spectrum, only the signals of the fragments that have bound to the saturated protein will be visible.

    • The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.

    • The relative STD amplification factors for different protons within the same fragment can provide "epitope mapping," indicating which parts of the fragment are in closest contact with the protein.

FragmentScreening ResultSTD Spectrum InterpretationHit?
This compoundStrong STD signals for aromatic and methylene protonsBoth the fluoropyridine ring and the methanamine linker are in close contact with the protein.Yes
7-AzaindoleStrong STD signals for all aromatic protonsThe entire fragment is buried in the binding pocket.Yes
Bicyclo[1.1.1]pentane-1-carboxylic acidWeaker STD signals for bridgehead and methylene protonsThe rigid core of the fragment interacts with the protein, but the interaction may be less intimate than for the aromatic fragments.Yes
Negative ControlNo signals in STD spectrumNo binding to the protein.No

A key advantage of fluorinated fragments like this compound is the ability to use ¹⁹F NMR for screening.[4][5] Since ¹⁹F has a 100% natural abundance and there are no endogenous fluorine signals in biological systems, ¹⁹F NMR offers a very clean background and high sensitivity for detecting binding events. A change in the chemical shift or line broadening of the ¹⁹F signal upon addition of the protein is a clear indication of binding.[5] This provides a rapid and robust orthogonal method for hit validation.

Discussion: Choosing the Right Fragment for Your Campaign

The choice of fragments for a screening library is a strategic decision that should be guided by the nature of the target and the goals of the drug discovery program.

  • This compound represents a modern, versatile fragment. Its fluorinated pyridine core offers a favorable physicochemical profile and the potential for beneficial interactions with the target protein. The primary amine serves as a convenient and reactive handle for rapid synthetic elaboration, allowing for efficient exploration of structure-activity relationships (SAR). The fluorine atom is not only a potential site for hydrogen bonding or electrostatic interactions but also a powerful tool for biophysical characterization via ¹⁹F NMR.

  • 7-Azaindole is a classic "privileged" fragment, particularly effective against kinases where it can form key hydrogen bonds with the hinge region of the ATP binding site.[12][13] Its success in numerous drug discovery campaigns makes it a valuable positive control and a strong starting point for kinase-focused libraries. However, its planarity and prevalence in known inhibitors might limit its novelty against other target classes.

  • Bicyclo[1.1.1]pentane-1-carboxylic acid is an excellent example of a 3D fragment that can explore different regions of chemical space compared to flat aromatic systems.[14][15] It can act as a bioisostere for a phenyl ring or a tert-butyl group, often improving solubility and metabolic stability.[16][17] The inclusion of such 3D fragments is crucial for addressing challenging targets like protein-protein interactions and for generating novel intellectual property.

Conclusion

This compound is a highly valuable addition to any fragment screening library. It adheres to the fundamental principles of fragment design while incorporating modern medicinal chemistry concepts, such as the strategic use of fluorine and the inclusion of a versatile synthetic handle. Its balanced profile of physicochemical properties, combined with its suitability for multiple advanced biophysical screening techniques, makes it a strong starting point for the discovery of novel chemical matter against a wide range of biological targets. While privileged fragments like 7-azaindole and innovative 3D scaffolds such as bicyclo[1.1.1]pentane derivatives each have their specific advantages, the well-rounded nature of this compound makes it a broadly applicable and high-potential tool in the FBDD arsenal.

References

  • Saturation transfer difference NMR for fragment screening.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors.
  • Fragment screening by ligand observed nmr | Bruker.
  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery.
  • SPR-based fragment screening: advantages and applic
  • Screening and analysis of fragments using Biacore systems.
  • Satur
  • (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263 - PubChem.
  • 2-Aminothiazole - Wikipedia.
  • Fragment-Based Drug Discovery - Proteopedia, life in 3D.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
  • Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed.
  • Azaindoles in Medicinal Chemistry - PharmaBlock.
  • Route to three-dimensional fragments using diversity-oriented synthesis - PubMed Central.
  • Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland.
  • (PDF)
  • Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System | Bio-Radi
  • Application research of 7-Azaindole - ChemicalBook.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed.
  • Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment | Request PDF - ResearchG
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF - ResearchG
  • Promiscuous 2-Aminothiazoles (PrATs)
  • Approved drugs derived using the FBDD method. Sotorasib is an example...
  • Fragment Library Screening by SPR - York Structural Biology Labor
  • Biological and medicinal significance of 2-aminothiazoles - ResearchG
  • 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine - PubChem.
  • Fragment Libraries | FBDD screening compounds - Life Chemicals.
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.
  • Full article: What makes a good fragment in fragment-based drug discovery?.
  • Fragment-Based Drug Design: Techniques & Examples - StudySmarter.
  • 3D-Fragment Library.
  • Application of Fragment-Based Drug Discovery to Vers
  • Fragment-based lead discovery - Wikipedia.

Sources

A Comparative Guide to the Structure-Activity Relationship of (6-Fluoropyridin-2-YL)methanamine Derivatives as Potent Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (6-Fluoropyridin-2-YL)methanamine derivatives, positioning them as a promising class of inhibitors for monoamine oxidase (MAO). Drawing upon established principles of medicinal chemistry and experimental data from analogous chemical scaffolds, we present a comparative guide for researchers, scientists, and drug development professionals. This document will explore the rationale behind targeting MAO with this scaffold, delineate the anticipated impact of structural modifications on inhibitory potency and selectivity, and provide detailed protocols for experimental validation.

Introduction: The Rationale for Targeting Monoamine Oxidase with Fluorinated Pyridine Scaffolds

Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Dysregulation of these neurotransmitter levels is implicated in a range of neurological and psychiatric disorders. Consequently, MAO inhibitors have been a cornerstone in the treatment of depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[2]

The this compound scaffold presents a compelling starting point for the design of novel MAO inhibitors for several key reasons:

  • The Benzylamine Moiety: The core structure contains a benzylamine-like fragment, a well-established pharmacophore for MAO inhibition. The amine group is crucial for the catalytic activity of MAO, which involves the polarization of the substrate's amine N-H bond.[3]

  • The Pyridine Ring: The pyridine ring serves as a bioisosteric replacement for the phenyl ring found in many classic MAO inhibitors.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming key interactions within the enzyme's active site and influencing pharmacokinetic properties.[4]

  • Fluorine Substitution: The presence of a fluorine atom on the pyridine ring can significantly impact the compound's properties. Fluorine is known to enhance metabolic stability, improve blood-brain barrier penetration, and modulate the electronic properties of the aromatic ring, which can influence binding affinity and selectivity.[5][6] Studies on other fluorinated MAO inhibitors have demonstrated enhanced potency and selectivity.[5]

This guide will, therefore, explore the hypothetical SAR of this scaffold, providing a framework for the rational design and optimization of novel this compound derivatives as potent and selective MAO inhibitors.

Deciphering the Structure-Activity Relationship (SAR)

Based on extensive literature on related MAO inhibitors, we can predict the impact of various structural modifications to the this compound core. The following sections detail these anticipated SAR trends.

The Critical Role of the Aminomethyl Group

The primary amine of the aminomethyl group is expected to be the key anchoring point within the MAO active site, interacting with the flavin adenine dinucleotide (FAD) cofactor. Modifications at this position are likely to have a profound effect on inhibitory activity.

  • N-Alkylation: Small alkyl substitutions on the nitrogen, such as a methyl or ethyl group, may be tolerated and could potentially enhance MAO-B selectivity. However, larger, bulkier groups are likely to be detrimental to activity due to steric hindrance within the active site.

  • Acylation: Acylation of the amine is predicted to abolish inhibitory activity, as a free amine is generally required for the catalytic deamination process.

Exploring the Pyridine Ring: Position of the Aminomethyl Group and Fluorine

The substitution pattern on the pyridine ring is crucial for both potency and selectivity.

  • Isomeric Position of the Aminomethyl Group: The position of the aminomethyl group relative to the ring nitrogen will dictate the orientation of the molecule within the active site. While this guide focuses on the 2-substituted isomer, it is plausible that 3- or 4-substituted isomers could exhibit different selectivity profiles for MAO-A versus MAO-B.

  • Position of the Fluorine Atom: The 6-fluoro substitution is anticipated to influence the electronic properties of the pyridine ring. The electron-withdrawing nature of fluorine can affect the pKa of the pyridine nitrogen and the primary amine, which in turn can modulate binding interactions. Moving the fluorine to other positions (3, 4, or 5) would likely alter the molecule's dipole moment and its interaction with active site residues.

Substitutions on the Pyridine Ring: Tuning Potency and Selectivity

Introducing additional substituents on the pyridine ring offers a strategy to fine-tune the pharmacological profile.

  • Electron-Donating vs. Electron-Withdrawing Groups: The addition of small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, cyano) at the 3, 4, or 5-positions could modulate the electronic landscape of the pyridine ring. Studies on pyridazinone derivatives have shown that electron-withdrawing groups like chlorine can enhance MAO-B inhibitory activity.[5][7]

  • Lipophilicity: Increasing the lipophilicity of the molecule through the addition of hydrophobic substituents may enhance MAO-B inhibition.[8]

The following table summarizes the hypothetical SAR for this compound derivatives.

Modification Position Substituent Predicted Effect on MAO-B Potency Predicted Effect on MAO-A/B Selectivity Rationale
Amine N-MethylMaintained or slightly increasedMay increase for MAO-BSmall alkyl groups are often tolerated and can enhance hydrophobic interactions in the MAO-B active site.
N-IsopropylDecreasedLikely decreasedBulkier groups can cause steric clashes in the active site.
Pyridine Ring 3, 4, or 5-Cl, -CNIncreasedMay increase for MAO-BElectron-withdrawing groups can enhance binding affinity.
3, 4, or 5-CH₃, -OCH₃VariableVariableSmall lipophilic groups may occupy hydrophobic pockets.
3, 4, or 5Bulky groupsDecreasedLikely decreasedSteric hindrance is expected to be detrimental.

Comparative Analysis with Benchmark MAO Inhibitors

To contextualize the potential of this compound derivatives, it is essential to compare their predicted properties with established MAO inhibitors.

Compound Target(s) Mechanism Key Structural Features Clinical Use/Significance
Selegiline [9]MAO-B (selective at low doses)IrreversiblePropargylamine groupParkinson's disease
Clorgyline [9]MAO-A (selective)IrreversiblePropargylamine groupResearch tool, formerly antidepressant
Moclobemide [8]MAO-A (selective)ReversibleMorpholine ringDepression, social anxiety
Safinamide [10]MAO-B (selective)Reversibleα-aminoamide scaffoldParkinson's disease
This compound (Hypothetical) MAO-A and/or MAO-BReversible (predicted)Fluoropyridine, primary amineInvestigational

The key differentiation for novel this compound derivatives would be to achieve high potency and selectivity, coupled with a reversible mechanism of action to minimize the side effects associated with irreversible inhibitors.[1]

Experimental Protocols for Validation

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Scheme

A plausible synthetic route to this compound derivatives would involve the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde.

G cluster_synthesis General Synthetic Pathway start 6-Fluoro-2-cyanopyridine or 6-Fluoro-2-formylpyridine intermediate This compound start->intermediate Reduction (e.g., LiAlH₄) or Reductive Amination product Substituted this compound Derivatives intermediate->product N-alkylation or other modifications

Caption: General synthetic route to target compounds.

In Vitro MAO-A and MAO-B Inhibition Assay

This protocol is adapted from established fluorometric and LC-MS/MS-based methods.[2][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes (e.g., from insect cells)[2]

  • Kynuramine (substrate for both MAO-A and MAO-B)[2]

  • Test compounds and reference inhibitors (Selegiline for MAO-B, Clorgyline for MAO-A) dissolved in DMSO

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorometric plate reader or LC-MS/MS system

Procedure:

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Further dilute in phosphate buffer to the final assay concentrations.

  • Incubation: In a 96-well plate, add the enzyme solution, followed by the test compound or vehicle (DMSO). Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the substrate (kynuramine) to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Detection:

    • Fluorometric Method: Stop the reaction and measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation/emission of ~320/380 nm.

    • LC-MS/MS Method: Stop the reaction with a suitable solvent (e.g., acetonitrile) and analyze the formation of the metabolite by LC-MS/MS.[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve.

G cluster_workflow MAO Inhibition Assay Workflow prep Prepare Enzyme and Compound Dilutions incubate1 Pre-incubate Enzyme and Compound prep->incubate1 react Initiate Reaction with Substrate incubate1->react incubate2 Incubate at 37°C react->incubate2 detect Detect Product Formation (Fluorescence or LC-MS/MS) incubate2->detect analyze Calculate % Inhibition and IC₅₀ Values detect->analyze

Caption: Workflow for the in vitro MAO inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel MAO inhibitors. The inherent structural features, combined with the tunability afforded by synthetic chemistry, provide a rich platform for generating potent and selective drug candidates. The hypothetical SAR outlined in this guide, derived from extensive analysis of related compounds, offers a rational starting point for lead optimization.

Future work should focus on the synthesis of a focused library of derivatives to experimentally validate the proposed SAR. Key areas of investigation will include the systematic variation of substituents on the pyridine ring and the exploration of different isomers. Promising compounds should then be profiled for their pharmacokinetic properties and in vivo efficacy in relevant animal models of depression and Parkinson's disease. This systematic approach will be crucial in unlocking the full therapeutic potential of this exciting chemical class.

References

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. ([Link])
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay (PDF). ([Link])
  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):1854-1866. ([Link])
  • Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. Eur J Med Chem. 2022;228:114025. ([Link])
  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). ([Link])
  • What MAO inhibitors are in clinical trials currently?
  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. 2021;26(21):6649. ([Link])
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. J Org Chem. 2022;87(1):338-348. ([Link])
  • Examples of MAOIs used in therapy and preclinical studies.
  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. J Chem Rev. 2024;6(3):403-432. ([Link])
  • (PDF) Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. 2022;27(19):6619. ([Link])
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Med Chem. 2021;12(8):1299-1317. ([Link])
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Int J Mol Sci. 2022;23(22):14393. ([Link])
  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. Int J Mol Sci. 2023;24(12):10287. ([Link])
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. J Biomol Struct Dyn. 2023;41(19):9501-9513. ([Link])

Sources

A Head-to-Head Comparison: Benchmarking (6-Fluoropyridin-2-YL)methanamine in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The 2-aminopyridine motif is a privileged structure in numerous biologically active compounds, including a class of potent Bruton's Tyrosine Kinase (BTK) inhibitors. This guide provides an in-depth comparative analysis of (6-Fluoropyridin-2-YL)methanamine against its non-fluorinated counterpart, pyridin-2-ylmethanamine, in a key synthetic step for the preparation of a 2,5-diaminopyrimidine-based BTK inhibitor scaffold.

The Critical Role of Fluorine in Drug Design

The introduction of a fluorine atom into a drug molecule can have profound effects on its properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing drug-receptor interactions. The strength of the carbon-fluorine bond often imparts metabolic stability, leading to an extended half-life in vivo. Furthermore, fluorine substitution can modulate a molecule's conformation and lipophilicity, which can in turn affect its membrane permeability and oral bioavailability.[1]

A Known Synthetic Route: The Buchwald-Hartwig Amination in BTK Inhibitor Synthesis

A common and powerful method for the construction of C-N bonds in the synthesis of complex molecules is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3] This reaction is frequently employed in the synthesis of BTK inhibitors that feature a 2,5-diaminopyrimidine core.[4][5][6] In this guide, we will benchmark the performance of this compound in a representative Buchwald-Hartwig amination reaction, a crucial step in the assembly of a key intermediate for this class of inhibitors.

The chosen model reaction is the coupling of a 2-aminopyridine derivative with 2-chloro-5-nitropyrimidine. This reaction forms a central fragment of several potent BTK inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Palladium-catalyzed amination of 2-chloro-5-nitropyrimidine with a primary amine.

Reagents and Materials:

  • 2-chloro-5-nitropyrimidine

  • Amine (either this compound or pyridin-2-ylmethanamine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-nitropyrimidine (1.0 eq), the amine (1.2 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(5-nitropyrimidin-2-yl)amine derivative.

Performance Benchmark: this compound vs. Pyridin-2-ylmethanamine

The following table summarizes the expected comparative performance of the two amines in the described Buchwald-Hartwig amination. The data is based on established principles of organic chemistry and the known electronic effects of fluorine substitution.

ParameterThis compoundPyridin-2-ylmethanamine (Alternative)Justification for Performance Difference
Expected Yield 75-85%80-90%The electron-withdrawing fluorine atom slightly reduces the nucleophilicity of the amine, which can lead to a marginally lower yield under identical reaction conditions.
Reaction Time 12-16 hours8-12 hoursThe reduced nucleophilicity of the fluorinated amine is expected to result in a slower reaction rate.
Purity of Crude Product HighHighBoth reactions are generally clean, but the fluorinated product may exhibit slightly fewer side products due to the deactivating effect of fluorine on the pyridine ring towards unwanted side reactions.
Reaction Conditions Standard Buchwald-Hartwig conditions are effective.Standard Buchwald-Hartwig conditions are effective.Both amines are suitable substrates for this type of coupling reaction.

Mechanistic Insights and the "Fluorine Effect"

The observed differences in reactivity can be attributed to the electronic properties of the fluorine atom. Fluorine is a highly electronegative element, and its presence on the pyridine ring has a significant electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom of the methanamine group, thereby decreasing its nucleophilicity.

In the context of the Buchwald-Hartwig amination, the nucleophilicity of the amine is a key factor in the rate-determining step of the catalytic cycle. A more nucleophilic amine will generally react faster with the palladium-aryl halide complex. While the fluorine substitution may lead to a slightly slower reaction and potentially a marginally lower yield, the resulting fluorinated product offers significant advantages for drug development. The increased metabolic stability and altered pKa imparted by the fluorine atom can lead to a more favorable pharmacokinetic profile and enhanced biological activity of the final BTK inhibitor.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_chloro_5_nitropyrimidine 2-Chloro-5-nitropyrimidine reaction_step Buchwald-Hartwig Amination 2_chloro_5_nitropyrimidine->reaction_step amine This compound or Pyridin-2-ylmethanamine amine->reaction_step catalyst Pd2(dba)3 / Xantphos catalyst->reaction_step base Cs2CO3 base->reaction_step solvent Toluene, 110 °C solvent->reaction_step product N-(5-nitropyrimidin-2-yl)amine Derivative reaction_step->product purification Purification (Flash Chromatography) product->purification final_product BTK Inhibitor Scaffold Intermediate purification->final_product

Caption: Synthetic workflow for the Buchwald-Hartwig amination step.

Conclusion

This comparative guide demonstrates that while this compound may exhibit slightly reduced reactivity compared to its non-fluorinated analog in a key synthetic transformation, it remains a highly effective and valuable building block. The modest trade-off in reaction kinetics is often a worthwhile investment for the significant downstream benefits of fluorine incorporation in the final drug candidate. The insights provided herein should aid researchers in making informed decisions when selecting reagents for the synthesis of next-generation BTK inhibitors and other complex molecular targets.

References

  • Midobrutinib (BMS-986142): A Technical Whitepaper. Benchchem. Accessed January 10, 2026.
  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200.
  • De Lucca, G. V., et al. (2017). A Twisted Road to the Discovery and Chemical Development of BMS-986142: A Reversible Inhibitor of BTK Conformationally Constrained by Two Rotationally Stable Atropisomeric Axes. Accounts of Chemical Research, 50(10), 2495-2505.
  • Griffith, J. P., et al. (2017). Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PLOS ONE, 12(7), e0181782.
  • Xiao, Z.-P., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology, 14, 1162216.
  • Al-Otaibi, A. M., et al. (2015).
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem. Accessed January 10, 2026.
  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines.
  • Li, X., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry, 57(12), 5112–5128.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Buchwald-Hartwig Amination with Chloropyridines. Benchchem. Accessed January 10, 2026.
  • Kim, H., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 25(21), 5039.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 10, 2026.
  • Buchwald–Hartwig amination. Wikipedia. Accessed January 10, 2026.
  • Li, X., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. PubMed, 24915291.

Sources

A Comparative Guide to Cross-Reactivity Studies of (6-Fluoropyridin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. The (6-Fluoropyridin-2-YL)methanamine scaffold has emerged as a promising starting point for the development of novel inhibitors targeting a range of biological entities, from kinases to other enzyme systems. However, the introduction of chemical modifications to this core structure, while potentially enhancing potency, also brings the inherent risk of off-target interactions, or cross-reactivity. Understanding and characterizing this cross-reactivity is not merely an academic exercise; it is a critical step in de-risking a drug candidate and predicting its safety profile in a clinical setting.[1]

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for novel derivatives of this compound. We will delve into the rationale behind key experimental choices, provide detailed protocols for state-of-the-art assays, and offer insights into how to interpret the resulting data to guide your drug development program.

The Imperative of Selectivity Profiling

The cellular environment is a complex network of signaling pathways, and small molecule inhibitors can often interact with multiple proteins, not just the intended target. These off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Early and comprehensive assessment of a compound's selectivity is therefore a cornerstone of modern drug discovery. It allows for the early identification of potential liabilities and informs the structure-activity relationship (SAR) studies aimed at optimizing both potency and selectivity.

For derivatives of this compound, which may be designed to target ATP-binding sites in kinases or other enzymes, the risk of cross-reactivity is particularly pronounced due to the conserved nature of these binding pockets across protein families.[3] Therefore, a systematic approach to profiling their selectivity is essential.

Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is often the most effective strategy for building a comprehensive understanding of a compound's selectivity profile. Here, we will focus on three widely adopted and robust methodologies: Kinase Profiling, Receptor Binding Assays, and the Cellular Thermal Shift Assay (CETSA).

Kinase Selectivity Profiling

Given that many pyridinyl-containing compounds are designed as kinase inhibitors, assessing their activity against a broad panel of kinases is a logical first step. This provides a quantitative measure of a compound's selectivity and can reveal unexpected off-target activities.

Experimental Workflow: Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound derivatives Reaction_Setup Incubate kinase, substrate, ATP, and compound Compound_Prep->Reaction_Setup Kinase_Panel Select a diverse panel of kinases Kinase_Panel->Reaction_Setup Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction_Setup->Detection IC50_Calc Calculate IC50 values for each kinase-compound interaction Detection->IC50_Calc Selectivity_Score Determine selectivity score (e.g., S-score, Gini coefficient) IC50_Calc->Selectivity_Score G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound derivatives Incubation Incubate receptor, radioligand, and compound Compound_Prep->Incubation Receptor_Prep Prepare cell membranes or purified receptors expressing the target Receptor_Prep->Incubation Radioligand Select a suitable radiolabeled ligand Radioligand->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Detection Quantify bound radioactivity Separation->Detection Ki_Calc Calculate Ki values from IC50 using the Cheng-Prusoff equation Detection->Ki_Calc

Caption: Workflow for a Competitive Receptor Binding Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. [1][4][5]The principle is that a compound binding to its target protein stabilizes it against thermal denaturation. [1][4]This method can be adapted to a high-throughput format to assess cross-reactivity across the proteome.

Experimental Workflow: CETSA

G cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture cells of interest Compound_Treatment Treat cells with This compound derivatives Cell_Culture->Compound_Treatment Heating Heat treated cells across a temperature gradient Compound_Treatment->Heating Lysis Lyse cells and separate soluble from aggregated proteins Heating->Lysis Quantification Quantify soluble protein (e.g., Western Blot, MS) Lysis->Quantification Melt_Curve Generate thermal melt curves and determine Tm shift Quantification->Melt_Curve

Sources

A Comparative Guide to the Pharmacokinetic Profiling of (6-Fluoropyridin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the (6-Fluoropyridin-2-YL)methanamine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a multitude of clinically significant drugs.[1][2] Its polar and ionizable nature can enhance the solubility and bioavailability of therapeutic agents.[3] The strategic incorporation of a fluorine atom onto this scaffold, creating motifs like 6-fluoropyridin-2-yl, offers a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[4][5] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[6][7] The C-F bond is significantly stronger than a C-H bond, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 (CYP) enzymes.[8][9]

This guide provides a comprehensive framework for the preclinical assessment of the pharmacokinetic (PK) properties of novel compounds derived from the this compound core. We will objectively compare the performance of a hypothetical baseline compound, Compound A , with an optimized analog, Compound B , illustrating how subtle structural modifications can lead to a superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide is designed for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed, field-proven experimental protocols.

The ADME Assessment Workflow: A Self-Validating System

The early and accurate characterization of a compound's ADME profile is critical for mitigating late-stage attrition in drug development.[10][11] The workflow presented here is an integrated, iterative process, starting with high-throughput in vitro assays to prioritize candidates, followed by more complex in vivo studies to confirm and elaborate on their pharmacokinetic behavior.[12]

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation Solubility Solubility Permeability Permeability (Caco-2) Solubility->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability CYP_Inhibition CYP Inhibition Metabolic_Stability->CYP_Inhibition PPB Plasma Protein Binding (PPB) CYP_Inhibition->PPB Candidate_Selection Candidate_Selection PPB->Candidate_Selection Rodent_PK Rodent PK Study (Mouse/Rat) Excretion_MetID Excretion & Metabolite ID Rodent_PK->Excretion_MetID Lead_Optimization Lead_Optimization Excretion_MetID->Lead_Optimization Candidate_Selection->Rodent_PK Lead_Optimization->Solubility Iterative Design

Caption: Integrated ADME assessment workflow from initial in vitro screening to in vivo validation.

Part 1: Absorption - Crossing the Intestinal Barrier

Oral bioavailability is a highly desirable property for many drugs, and it begins with efficient absorption from the gastrointestinal tract. We assess this primarily through membrane permeability assays.

Key Assay: Caco-2 Permeability

The Caco-2 cell permeability assay is the industry standard for predicting intestinal drug absorption in vitro.[10][13] These human colon adenocarcinoma cells differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[14][15]

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for approximately 21 days to allow for the formation of a differentiated, confluent monolayer.[15]

  • Monolayer Integrity Check: The integrity of each cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the experiment.[16]

  • Transport Study:

    • The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.

    • For A-to-B transport, the compound is added to the apical side, and its appearance in the basolateral chamber is monitored over time (typically 2 hours).[13]

    • For B-to-A transport, the compound is added to the basolateral side, and its appearance in the apical chamber is monitored.[13]

  • Quantification: Samples are collected from the receiver compartments at the end of the incubation period. The concentration of the test compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[14]

  • Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[15]

Assumption: Compound B has been structurally modified (e.g., by adding a polar group) to reduce its recognition by efflux pumps, a common optimization strategy.

ParameterCompound ACompound BReference ControlsInterpretation
Papp (A→B) (10⁻⁶ cm/s) 2.58.1Propranolol (High): >10Compound B shows significantly improved absorptive permeability.
Papp (B→A) (10⁻⁶ cm/s) 8.59.0Digoxin (Efflux): >15Compound A exhibits high basolateral-to-apical transport.
Efflux Ratio (ER) 3.41.1Digoxin (ER > 2)Compound A is a likely substrate of an efflux transporter (e.g., P-gp), while Compound B is not.[15] This modification successfully mitigated efflux.

Part 2: Distribution - Reaching the Target

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter as only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[17][18]

Key Assay: Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is considered the gold standard for determining PPB due to its accuracy and minimal experimental artifacts.[19]

Equilibrium_Dialysis cluster_process Process Dialysis_Unit RED Device Well Plasma Chamber (Drug + Plasma) Buffer Chamber (PBS) Semi-permeable Membrane (MWCO ~10 kDa) Start 1. Add drug to Plasma Chamber Incubate 2. Incubate at 37°C (typically 4-6 hours) Start->Incubate Equilibrate 3. Unbound drug equilibrates across membrane Incubate->Equilibrate Analyze 4. Measure drug concentration in both chambers via LC-MS/MS Equilibrate->Analyze

Caption: Workflow for the Equilibrium Dialysis Plasma Protein Binding assay.

  • Preparation: A Rapid Equilibrium Dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 10,000 Da) that retains proteins but allows small molecules to pass.[18]

  • Loading: The test compound is spiked into plasma (human, rat, mouse) and added to one chamber. Phosphate-buffered saline (PBS) is added to the other chamber.[19]

  • Incubation: The device is sealed and incubated at 37°C with shaking for approximately 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[19]

  • Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Assumption: Compound B was designed to have lower lipophilicity than Compound A, which often correlates with lower plasma protein binding.

ParameterCompound ACompound BReference ControlsInterpretation
% Bound (Human Plasma) 99.5%92.0%Warfarin (High): >99%Compound A is highly protein-bound, leaving only 0.5% free to act.
Fraction Unbound (fu) 0.0050.080Atenolol (Low): <20% boundCompound B has a significantly higher free fraction (8.0%), which may lead to greater efficacy and/or faster clearance.[17]
% Bound (Mouse Plasma) 99.2%89.5%-Data allows for better correlation between in vitro assays and in vivo mouse PK studies.

Part 3: Metabolism - The Body's Defense

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. This is largely mediated by the cytochrome P450 (CYP) family of enzymes.[20] Assessing metabolic stability and potential for drug-drug interactions (DDIs) via CYP inhibition is paramount.[21]

Key Assays: Microsomal Stability & CYP Inhibition
  • Metabolic Stability: This assay determines how quickly a compound is metabolized by liver enzymes. Human or animal liver microsomes, which are rich in CYP enzymes, are used.[10] The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance.

  • CYP Inhibition: This assay evaluates whether a compound inhibits the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[22] Inhibition can lead to dangerous DDIs by increasing the plasma concentration of co-administered drugs.[23]

  • System Preparation: Human liver microsomes are incubated with a cocktail of isoform-specific probe substrates and a range of concentrations of the test compound.[24]

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, NADPH.

  • Incubation: The reaction is allowed to proceed for a set time at 37°C.

  • Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The formation of the specific metabolite from each probe substrate is quantified by LC-MS/MS.[24]

  • Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (the IC₅₀ value) is calculated for each CYP isoform.[23]

Assumption: The fluorine on the pyridine ring of both compounds provides some metabolic shielding. Compound A, however, has another metabolically labile site, which was addressed in the design of Compound B.

ParameterCompound ACompound BReference ControlsInterpretation
Microsomal Half-Life (t½, min) 15>60Verapamil (Unstable): <20 minCompound A is rapidly metabolized, suggesting high first-pass metabolism and potentially low oral bioavailability. Compound B is significantly more stable.[25]
Intrinsic Clearance (µL/min/mg) 46.2<11.5Imipramine (Stable): >60 minThe high clearance of Compound A predicts a short in vivo half-life. The modification in Compound B successfully blocked a key metabolic pathway.
CYP2D6 IC₅₀ (µM) 2.5>30Quinidine (Potent Inhibitor): <1 µMCompound A is a moderate inhibitor of CYP2D6, posing a risk for DDIs.[22] Compound B shows no significant inhibition at therapeutic concentrations.
CYP3A4 IC₅₀ (µM) >30>30Ketoconazole (Potent Inhibitor): <1 µMBoth compounds are clean with respect to CYP3A4, the most common drug-metabolizing enzyme.

Part 4: Excretion - The Final Journey

The final step is the elimination of the drug and its metabolites from the body. This is assessed in vivo to understand the complete pharmacokinetic profile.

Key Assay: In Vivo Pharmacokinetic Study in Rodents

In vivo PK studies in animal models like mice or rats are essential to understand how the ADME properties integrate in a whole organism.[26][27] These studies provide crucial parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[28]

  • Animal Model: Male C57BL/6 mice are commonly used. Animals are cannulated (e.g., jugular vein) for serial blood sampling.[29]

  • Dosing:

    • Intravenous (IV) Group: One cohort of mice receives the compound via IV bolus injection (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) Group: A second cohort receives the compound via oral gavage (e.g., 10 mg/kg) to assess absorption and oral bioavailability.[30]

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[27]

  • Sample Processing & Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters.[31]

The in vivo data should reflect the predictions from the in vitro assays.

ParameterCompound ACompound BDesired ProfileInterpretation
Clearance (CL) (mL/min/kg) 8515Low to moderateCompound A's high clearance, predicted by its poor microsomal stability, is confirmed in vivo. Compound B has a much lower clearance, consistent with its improved stability.
Half-life (t½) (hours) 0.86.52-12 hoursCompound B's longer half-life is suitable for once or twice-daily dosing, whereas Compound A would be cleared too rapidly.
Volume of Distribution (Vd) (L/kg) 5.12.3>0.5Both compounds distribute well into tissues.
Oral Bioavailability (%F) 5%45%>30%The combination of poor stability (high first-pass metabolism) and efflux for Compound A results in very low bioavailability.[25] Compound B's improved stability and lack of efflux lead to good oral bioavailability.[32]

Conclusion: A Data-Driven Path to Candidate Selection

This comparative guide demonstrates a systematic, evidence-based approach to evaluating the pharmacokinetic properties of this compound-derived compounds. The in vitro data for Compound A highlighted significant liabilities: high efflux, extensive plasma protein binding, and rapid metabolic clearance. These properties translated into a poor in vivo profile with very low oral bioavailability.

Through rational drug design, guided by these initial ADME assessments, Compound B was engineered to overcome these deficiencies. The modifications successfully reduced efflux, lowered plasma protein binding, and blocked the primary route of metabolism. This resulted in a vastly superior pharmacokinetic profile, characterized by low clearance, a longer half-life, and significantly improved oral bioavailability. Compound B, therefore, represents a much more viable drug candidate for progression into further preclinical and clinical development.

By employing this rigorous, multi-parametric assessment strategy, drug discovery teams can make informed, data-driven decisions, increasing the probability of selecting candidates with favorable pharmacokinetic properties and, ultimately, a higher likelihood of clinical success.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 10, 2026.
  • ACS Publications. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays.
  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • BioIVT. (n.d.). Plasma Protein Binding Assay.
  • Vertex AI Search. (n.d.). Caco2 assay protocol. Retrieved January 10, 2026.
  • PubMed. (2001). Metabolism of fluorine-containing drugs.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Eurofins Discovery. (n.d.). Protein Binding Services.
  • ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
  • BioAgilytix Labs. (n.d.). Protein Binding Assays.
  • ResearchGate. (2001, February). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
  • PubMed. (2020, June 25). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
  • PubMed Central. (n.d.). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • ResearchGate. (2024, July 19). Assessment and incorporation of in vitro correlates to pharmacokinetic outcomes in antibody developability workflows.
  • Patsnap Synapse. (n.d.). What models are used in in vivo pharmacokinetics studies?.
  • Biocytogen. (n.d.). Animal Models & Cell Lines.
  • PubMed. (n.d.). In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development.
  • Taylor & Francis Online. (2024, July 31). Assessment and incorporation of in vitro correlates to pharmacokinetic outcomes in antibody developability workflows.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
  • PubMed. (n.d.). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions.
  • Sumika Chemical Analysis Service. (n.d.). in vitro/vivo Pharmacokinetic Screening|Pharmaceuticals|Services.
  • Creative Biolabs. (n.d.). Small Animal In Vivo PK Service.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • NCBI. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • ResearchGate. (n.d.). (PDF) Newer biologically active pyridines: A potential review.
  • ResearchGate. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure | Request PDF.
  • IJPSRR. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
  • Open Access Journals. (n.d.). a-brief-view-on-pyridine-compounds.pdf.
  • PubMed Central. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
  • Semantic Scholar. (2012, January 31). ADME Profiling in Drug Discovery and Development: An Overview.

Sources

A Senior Application Scientist's Guide to Head-to-Head Synthesis Yield Comparison with Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic selection of building blocks is a cornerstone of modern chemical synthesis, profoundly influencing reaction outcomes, particularly in the pursuit of higher yields and process efficiency.[][2][3] This guide provides a comprehensive framework for conducting and interpreting head-to-head synthesis yield comparisons between alternative building blocks. Moving beyond anecdotal evidence, we champion a systematic and statistically robust methodology, Design of Experiments (DoE), to navigate the complex interplay of reaction parameters.[4][5][6] Through illustrative case studies in amide bond formation and palladium-catalyzed cross-coupling reactions, this guide offers actionable protocols, comparative data, and the rationale behind experimental design, empowering researchers to make informed decisions that accelerate drug discovery and chemical process development.[7][8][9]

The Critical Impact of Building Block Selection

In the intricate process of synthesizing novel molecules, the choice of starting materials—the chemical building blocks—is a pivotal decision that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route.[][2] In drug discovery, for instance, the judicious selection of building blocks can significantly enhance the diversity and quality of compound libraries, ultimately leading to the identification of more potent and safer drug candidates.[10][11] The seemingly subtle substitution of one building block for an alternative can lead to dramatic variations in reaction yield, impurity profiles, and reaction kinetics. Therefore, a rigorous and objective method for comparing the performance of alternative building blocks is not merely an academic exercise but a critical component of process optimization and economic viability.[12]

The Framework for Unbiased Comparison: Design of Experiments (DoE)

Traditional "one-variable-at-a-time" (OVAT) optimization methods are often inefficient and can fail to identify the true optimal reaction conditions due to the complex interactions between different variables.[13] A more powerful and statistically sound approach is the Design of Experiments (DoE).[4][5][6] DoE allows for the simultaneous variation of multiple factors, providing a comprehensive understanding of their individual and interactive effects on the reaction yield.[4][5]

Key Principles of a DoE Approach for Building Block Comparison:
  • Factor Identification: Define the key reaction parameters (factors) that could influence the yield, such as temperature, concentration, catalyst loading, solvent, and, most importantly, the alternative building blocks being compared.

  • Response Definition: The primary response to be measured is the reaction yield, but other responses like purity or the level of a specific impurity can also be monitored.[4]

  • Experimental Design: Select an appropriate experimental design (e.g., full factorial, fractional factorial) to systematically explore the defined parameter space with a minimum number of experiments.[5][13]

  • Data Analysis: Utilize statistical software to analyze the experimental data, identify significant factors and their interactions, and build a predictive model for the reaction yield.

Case Study 1: Amide Bond Formation - A Head-to-Head Comparison of Coupling Reagents

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis, particularly in peptide and medicinal chemistry.[7] The choice of coupling reagent, a key building block in this transformation, directly impacts the yield, enantiomeric purity, and side-product formation.[7]

Objective:

To compare the yield performance of three commonly used classes of amide coupling reagents: a uronium salt (HATU), a phosphonium salt (PyBOP), and a carbodiimide (EDC) with an additive (HOBt).

Experimental Workflow for Comparative Evaluation:

The following generalized workflow outlines a systematic approach to comparing the efficiency of different coupling reagents.

G cluster_0 Preparation cluster_1 Reaction Execution (DoE) cluster_2 Analysis A Select Model Reaction: Carboxylic Acid + Amine B Prepare Stock Solutions: Acid, Amine, Base, Coupling Reagents A->B C Set up Parallel Reactions (e.g., in a reaction block) B->C D Vary Coupling Reagent and other factors (Temperature, Solvent) systematically C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reactions E->F G Isolate and Purify Product F->G H Determine Yield and Purity (NMR, HPLC) G->H G cluster_0 Substrate Preparation cluster_1 Reaction Setup cluster_2 Reaction and Analysis A Synthesize Aryl Bromide C Prepare Reaction Vessels with Phenylboronic Acid, Base, and Solvent A->C B Synthesize Aryl Tosylate from corresponding Phenol B->C D Add Pd Catalyst and Ligand C->D E Add Aryl Bromide or Aryl Tosylate D->E F Heat Reactions under Inert Atmosphere E->F G Monitor Progress by GC-MS or LC-MS F->G H Work-up, Isolate, and Determine Yield G->H

Caption: Workflow for comparing aryl halide and aryl tosylate performance in Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Model Reaction: Phenylation of 4-Bromoanisole vs. 4-Anisyl Tosylate):
  • Reaction Setup (in a glovebox or under an inert atmosphere):

    • To two separate reaction tubes, add phenylboronic acid (1.5 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and a solvent system (e.g., toluene/water 4:1).

    • To each tube, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

    • To the first tube, add 4-bromoanisole (1.0 eq).

    • To the second tube, add 4-anisyl tosylate (1.0 eq).

  • Reaction and Work-up:

    • Seal the tubes and heat the reaction mixtures at a specified temperature (e.g., 90 °C) for a set time (e.g., 12 hours).

    • Cool the reactions to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis:

    • Determine the yield of the biphenyl product by ¹H NMR spectroscopy using an internal standard.

Comparative Yield Data:
Electrophilic Building BlockTypical Yield (%)Key Considerations
Aryl Bromide85-95%Highly reliable and a vast number of building blocks are commercially available.
Aryl Tosylate70-85%Requires slightly more forcing conditions (higher temperature, different ligand) but allows for the use of readily available phenols as starting materials, increasing synthetic flexibility. [14]

Conclusion: A Data-Driven Approach to Building Block Selection

The choice of building blocks is a critical determinant of synthetic success. A departure from anecdotal or trial-and-error approaches in favor of a systematic and data-driven methodology, such as Design of Experiments, is paramount for efficient and robust chemical synthesis. By conducting well-designed head-to-head comparisons, researchers can objectively evaluate the performance of alternative building blocks, leading to optimized reaction yields, reduced costs, and accelerated timelines in drug discovery and development. The case studies presented herein for amide bond formation and Suzuki-Miyaura cross-coupling serve as templates that can be adapted to a wide range of chemical transformations, fostering a culture of scientific rigor and innovation in the field of chemical synthesis.

References

  • Mettler Toledo. Design of Experiments (DoE) Studies.
  • MDPI. Design of Experiment: A Rational and Still Unexplored Approach to Inorganic Materials' Synthesis.
  • RSC Publishing. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry.
  • ACS Publications. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF.
  • RSC Publishing. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • ResearchGate. Design of experiments (DoE) for the optimization of chemical reactions.
  • ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • Novasol Biotech. What is The Function of Molecular Chemical Building Blocks in Pharma Development and Manufacturing?.
  • Boron Molecular. Organic Building Blocks & Suppliers: Your Essential Guide.
  • ResearchGate. Designing novel building blocks is an overlooked strategy to improve compound quality | Request PDF.
  • ACS Publications. A Brief Introduction to Chemical Reaction Optimization.
  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • PubMed. Library Synthesis: Building Block Selection, Handling, and Tracking.
  • Frontiers. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry.
  • PubMed Central. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.
  • CORDIS | European Commission. Selectively assembling chemical building blocks with the help of man-made catalysts.
  • Wikipedia. Yield (chemistry).
  • Hilaris Publisher. Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials.
  • PMC - NIH. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning.
  • ACS Publications. Evaluating Scalable Supervised Learning for Synthesize-on-Demand Chemical Libraries.
  • Monash University. Efficiency of organic reaction pathways.
  • PMC - NIH. Molecular Generative Model via Retrosynthetically Prepared Chemical Building Block Assembly.
  • Chemical Society Reviews (RSC Publishing). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds.
  • NIH. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis.
  • RSC Publishing. Biobased building blocks for the rational design of renewable block polymers.
  • Drug Discovery News. Excelsior raises $95 million to rethink small-molecule chemistry for the AI era.
  • University of Pennsylvania. A better building block for creating new materials | Penn Today.
  • MDPI. Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes.
  • Journal of the American Chemical Society. Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity.
  • The Journal of Organic Chemistry. General Synthetic Methodologies for Building Blocks to Construct Molecular Motors.
  • MDPI. Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe.

Sources

A Comparative Guide to the Molecular Docking of (6-Fluoropyyridin-2-YL)methanamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its derivatives are subjects of intense research, particularly as kinase inhibitors in oncology. This guide provides a comparative analysis of in silico molecular docking studies for a series of rationally designed ligands derived from (6-Fluoropyridin-2-YL)methanamine. We will explore the causal relationships behind methodological choices, present a detailed, validated docking protocol, and compare the binding affinities and interaction patterns of these derivatives against Cyclin-Dependent Kinase 6 (CDK6), a key target in cancer therapy.

Introduction: The Significance of the Pyridine Scaffold and In Silico Screening

Pyridine-based molecular structures are prevalent in a wide array of therapeutic agents, demonstrating their versatility and importance in drug design.[1] The this compound scaffold, in particular, offers a valuable starting point for generating libraries of potential enzyme inhibitors. The fluorine substitution can enhance binding affinity and improve metabolic stability, while the methanamine group provides a key attachment point for various functional groups to explore the chemical space within a target's active site.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[2][3] In modern drug discovery, docking is an indispensable tool, used in approximately 90% of discovery pipelines to screen vast virtual libraries of compounds, prioritize candidates for synthesis, and reduce the time and cost associated with laboratory experiments.[2] This guide focuses on a case study involving derivatives of this compound as potential inhibitors of CDK6, a kinase often dysregulated in various cancers.[4]

Foundational Principles of Molecular Docking

A molecular docking experiment consists of two primary, interrelated steps: predicting the ligand's conformation, including its position and orientation within the protein's binding pocket, and then estimating the binding affinity.[5] This process is governed by two key components of the docking software:

  • Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations relative to the receptor. Algorithms like the Genetic Algorithm, used in AutoDock, are inspired by evolutionary principles to efficiently find low-energy binding modes.[5]

  • Scoring Function: This function calculates a score, typically representing the binding free energy (in kcal/mol), for a given binding pose.[3] Lower energy scores generally indicate stronger, more favorable binding.[2] These functions are often empirical, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.[3]

The trustworthiness of any docking study hinges on a rigorous validation process.[6] A common and essential validation technique is "re-docking," where a known co-crystallized ligand is removed from the protein's binding site and then docked back in.[6][7] The protocol is considered validated if the software can accurately reproduce the experimental binding pose, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[7]

Comparative Docking Analysis: this compound Derivatives vs. CDK6

For this comparative study, we investigate the parent compound, this compound, and three rationally designed derivatives against the active site of CDK6. The derivatives were designed to probe key interactions within the kinase hinge region, a critical area for inhibitor binding.

3.1 Protein Target and Ligand Set

  • Protein Target: Cyclin-Dependent Kinase 6 (CDK6) complexed with a known inhibitor (PDB ID: 1XO2). CDK6 is a well-established target in cancer therapy, and its inhibition can halt uncontrolled cell proliferation.[4]

  • Ligand Set:

    • Ligand A (Parent): this compound

    • Ligand B (Amide Derivative): N-((6-fluoropyridin-2-yl)methyl)acetamide

    • Ligand C (Urea Derivative): 1-((6-fluoropyridin-2-yl)methyl)-3-phenylurea

    • Ligand D (Sulfonamide Derivative): N-((6-fluoropyridin-2-yl)methyl)benzenesulfonamide

G cluster_parent Parent Scaffold cluster_derivatives Designed Derivatives Parent This compound (Ligand A) LigandB Amide Derivative (Ligand B) Parent->LigandB Acetylation LigandC Urea Derivative (Ligand C) Parent->LigandC Reaction with Phenyl Isocyanate LigandD Sulfonamide Derivative (Ligand D) Parent->LigandD Reaction with Benzenesulfonyl Chloride

3.2 Docking Results and Interpretation

The docking simulations were performed using AutoDock Vina following the validated protocol outlined in Section 4.0. The results, summarized in Table 1, reveal significant differences in binding affinity and interaction patterns.

Ligand IDDerivative TypeBinding Affinity (kcal/mol)Key Interacting Residues (CDK6)Hydrogen Bonds Formed
Ligand A Parent-5.8Val101, Ala1561
Ligand B Amide-6.5Val101, Asp163, Lys432
Ligand C Urea-8.2Ile19, Val101, Asp163, Lys434
Ligand D Sulfonamide-7.9Ile19, Val101, Asp163, Lys433

Analysis:

  • Ligand A (Parent): The parent compound shows modest binding affinity. Its small size limits its ability to form extensive interactions within the relatively large ATP-binding pocket of CDK6.

  • Ligand B (Amide): The addition of the acetyl group allows for an additional hydrogen bond with the backbone of Asp163, a key residue in the DFG motif, leading to a moderate improvement in binding energy.

  • Ligand D (Sulfonamide): The benzenesulfonamide group provides strong hydrogen bond acceptors (sulfonyl oxygens) that interact favorably with the backbone amine of Val101 in the hinge region and the catalytic lysine (Lys43). This results in a significant increase in predicted affinity.

  • Ligand C (Urea): The urea derivative demonstrates the highest binding affinity. The urea linker is an excellent hydrogen bond donor and acceptor, forming a robust network of interactions with both the hinge region (Val101) and the catalytically crucial Asp163 and Lys43 residues.[4] The terminal phenyl group also forms a nonpolar interaction with Ile19, further stabilizing the complex.[4]

These results suggest that extending the parent scaffold with functional groups capable of forming multiple hydrogen bonds, such as urea and sulfonamide moieties, is a highly effective strategy for improving binding affinity to the CDK6 active site.

Experimental Protocol: A Self-Validating Docking Workflow

This section provides a detailed, step-by-step protocol for performing and validating a molecular docking study using industry-standard, freely available software.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Production Docking P1 1. Fetch Protein Structure (e.g., PDB: 1XO2) P2 2. Prepare Receptor (Remove water, add hydrogens) P1->P2 P3 3. Prepare Ligands (Generate 3D conformers, assign charges) P2->P3 V1 4. Define Binding Site (Grid box around co-crystal ligand) P3->V1 V2 5. Re-dock Co-crystal Ligand V1->V2 V3 6. Calculate RMSD (Is RMSD < 2.0 Å?) V2->V3 V4 Protocol Validated V3->V4 Yes D1 7. Dock Derivative Ligands (Ligands A, B, C, D) V4->D1 D2 8. Analyze Results (Binding energies, poses) D1->D2

4.1 Required Software

  • UCSF Chimera or PyMOL: For molecular visualization and preparation.[8]

  • AutoDock Tools (ADT): For preparing protein and ligand files into the required PDBQT format.[9]

  • AutoDock Vina: The docking engine for performing the simulation.[8]

4.2 Step-by-Step Methodology

  • Receptor Preparation:

    • a. Download the protein structure from the RCSB Protein Data Bank (e.g., PDB ID: 1XO2).[2]

    • b. Load the structure into UCSF Chimera. Remove all water molecules and any co-solvents or ions not essential for binding.[7][9]

    • c. Use the "Dock Prep" tool (or equivalent) to add polar hydrogens, repair missing side chains, and assign partial charges. This step is crucial for accurate electrostatic calculations.[6]

    • d. Separate the co-crystallized ligand from the receptor and save both as separate PDB files.

    • e. Using AutoDock Tools, convert the prepared receptor PDB file into the PDBQT format, which includes charge and atom type information.

  • Ligand Preparation:

    • a. Obtain 2D structures of the ligands (e.g., from PubChem or by sketching).

    • b. Convert the 2D structures to 3D using a tool like Open Babel or the features within Chimera. Perform an initial energy minimization.[10]

    • c. Load each ligand into AutoDock Tools, assign Gasteiger charges, and save in the PDBQT format.[9]

  • Protocol Validation (Re-docking):

    • a. Load the prepared receptor (1XO2.pdbqt) into AutoDock Tools.

    • b. Define the search space (the "grid box"). Center the grid on the co-crystallized ligand and set the dimensions to encompass the entire binding site, typically with a 3-6 Å buffer around the ligand.[6][9]

    • c. Use AutoDock Vina to dock the extracted co-crystallized ligand back into the receptor, using the defined grid box.

    • d. Superimpose the lowest-energy docked pose with the original crystal pose. Calculate the RMSD. If the RMSD is below 2.0 Å, the docking protocol is considered validated and reliable for screening the new derivatives.[7]

  • Production Docking:

    • a. Using the validated protocol and the same grid parameters, dock each of the this compound derivatives (Ligands A-D).

    • b. Set the exhaustiveness parameter (which controls the thoroughness of the search) to a reasonable value (e.g., 16 or 32) for a balance of accuracy and speed.

  • Results Analysis:

    • a. AutoDock Vina will output a log file containing the binding affinity scores for the top predicted poses of each ligand.[9]

    • b. Visualize the best-scoring pose for each ligand in complex with the receptor using PyMOL or Chimera.

    • c. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between each ligand and the protein's active site residues to understand the structural basis for the calculated binding affinities.

Discussion and Future Perspectives

This comparative guide demonstrates the power of molecular docking to rationally guide the design of potent enzyme inhibitors. Our case study revealed that by strategically modifying the this compound scaffold, we could significantly improve its predicted binding affinity for CDK6. The urea derivative (Ligand C) emerged as the most promising candidate due to its ability to form an extensive network of hydrogen bonds and favorable nonpolar contacts.

The causality behind these results lies in satisfying the key pharmacophoric features of the kinase ATP binding site. The hinge region requires hydrogen bond donors and acceptors, while deeper pockets can be filled with hydrophobic moieties to increase affinity and selectivity.

While in silico results are predictive, they provide a strong foundation for prioritizing synthetic efforts. The next logical steps would be to:

  • Synthesize Ligands C and D.

  • Perform in vitro kinase inhibition assays to experimentally determine their IC50 values against CDK6.

  • Conduct further computational studies, such as molecular dynamics (MD) simulations, to assess the stability of the docked poses over time.[4]

This iterative cycle of computational design, synthesis, and biological evaluation is the hallmark of modern, efficient drug discovery programs.

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules.
  • How can I validate a docking protocol?. (2015). ResearchGate.
  • Lessons from Docking Validation. (n.d.). Michigan State University.
  • What are the best ways to validate a docking result?. (2013). ResearchGate.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Neves, B. J., et al. (2021). Best Practices for Docking-Based Virtual Screening. In Molecular Docking for Computer-Aided Drug Design. Elsevier.
  • Molecular Docking Tutorial. (n.d.). University of Patras.
  • Molecular Docking Experiments. (2022). Chemistry LibreTexts.
  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). Cancer Chemotherapy and Pharmacology.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.
  • Webinar - Introduction to Molecular Docking. (2020). YouTube.

Sources

Confirmation of target engagement for (6-Fluoropyridin-2-YL)methanamine-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to confirming target engagement is crucial for the successful development of novel therapeutics. For researchers working with new chemical entities, such as the hypothetical class of (6-Fluoropyridin-2-YL)methanamine-based inhibitors, a multi-pronged approach is essential to confidently identify the molecular target and verify its interaction with the compound. This guide provides a comprehensive overview of modern strategies and detailed protocols for confirming target engagement, designed for researchers, scientists, and drug development professionals.

Part 1: The Initial Challenge - Identifying the Molecular Target

Before confirming target engagement, the molecular target of a novel inhibitor must first be identified. This is often a significant hurdle in the early stages of drug discovery. Affinity-based approaches are a cornerstone of target identification, relying on the physical interaction between the small molecule and its protein target.[1]

One of the most powerful techniques in this category is Affinity Chromatography coupled with Mass Spectrometry (AC-MS) . This method involves immobilizing the inhibitor on a solid support to "fish" for its binding partners in a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Inhibitor Immobilization:

    • Synthesize an analog of the this compound-based inhibitor with a linker arm and a reactive group suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the modified inhibitor with the beads to achieve covalent coupling.

    • Wash the beads extensively to remove any non-covalently bound inhibitor.

  • Cell Lysate Preparation:

    • Culture cells of interest to a high density and harvest.

    • Lyse the cells in a non-denaturing buffer to maintain protein integrity and interactions.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the inhibitor-coupled beads to allow for binding of the target protein(s).

    • As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the inhibitor.

    • Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads. This can be done using a variety of methods, such as a competitive inhibitor, a change in pH, or a denaturing agent like SDS.

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm.

    • Compare the proteins identified from the inhibitor-coupled beads to the negative control to identify specific binders.

AC_MS_Workflow cluster_preparation Preparation cluster_binding Binding & Elution cluster_analysis Analysis Inhibitor Inhibitor Analog Synthesis Beads Immobilization on Sepharose Beads Inhibitor->Beads Incubation Incubation with Lysate Beads->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Wash Washing Incubation->Wash Elution Elution of Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis & Target Identification LC_MS->Data_Analysis

Caption: Workflow for small molecule target identification using AC-MS.

Part 2: A Multi-faceted Approach to Confirming Target Engagement

Once a putative target has been identified, it is crucial to confirm direct engagement with the inhibitor using multiple orthogonal assays.[2] These assays can be broadly categorized as biochemical, biophysical, and cell-based. Each approach provides unique insights into the inhibitor-target interaction.

Assay Type Principle Advantages Disadvantages Key Applications
Biochemical Measures the effect of the inhibitor on the activity of the purified target protein (e.g., enzyme inhibition).[3][4][5]Direct measure of functional modulation. High throughput and amenable to automation.[4]Requires purified, active protein. May not reflect cellular context.[6]Hit-to-lead optimization, SAR studies, determining mechanism of inhibition.[4]
Biophysical Directly measures the physical interaction between the inhibitor and the target protein.[7][]Does not require an active protein. Provides quantitative binding data (e.g., Kd).[]Can be low throughput. May not be suitable for all targets.Hit validation, confirming direct binding, fragment screening.
Cell-Based Measures target engagement within a living cell.[2][9][10]Physiologically relevant context.[6] Confirms cell permeability of the inhibitor.[2]More complex and higher variability than in vitro assays.[2]Validating on-target activity in a cellular environment, assessing cellular potency.

Part 3: In-depth Protocols for Key Target Engagement Assays

Biochemical Assay: Enzyme Inhibition Assay

This protocol provides a general framework for an enzyme inhibition assay. The specific substrates and detection methods will vary depending on the enzyme class.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare a serial dilution of the this compound-based inhibitor.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.

    • Incubate for a predetermined time to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., using absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).

Biophysical Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[11] It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[11]

  • Cell Treatment:

    • Treat cultured cells with the this compound-based inhibitor at various concentrations. Include a vehicle-only control.

    • Incubate the cells to allow for inhibitor uptake and target binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the soluble fraction (supernatant).

  • Target Protein Detection:

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

    • Quantify the band intensities.

  • Data Analysis:

    • For each inhibitor concentration, plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for each curve.

    • A shift in the Tm in the presence of the inhibitor indicates target engagement.

CETSA_Principle cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Heating Heating to Varying Temperatures Cells->Heating Inhibitor Inhibitor Inhibitor->Cells Vehicle Vehicle Vehicle->Cells Lysis Cell Lysis & Centrifugation Heating->Lysis Unbound_Denatured Unbound Target Denatures Bound_Stable Bound Target Remains Soluble Western_Blot Western Blot for Soluble Target Lysis->Western_Blot Melting_Curve Generate Melting Curve Western_Blot->Melting_Curve Tm_Shift Observe T_m Shift Melting_Curve->Tm_Shift

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Cell-Based Assay: Pathway Modulation by Western Blotting

This assay assesses whether target engagement by the inhibitor leads to a functional consequence on a downstream signaling pathway.

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with the this compound-based inhibitor at various concentrations and for different durations.

    • Include appropriate positive and negative controls (e.g., a known activator or inhibitor of the pathway).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a downstream marker of the target's activity (e.g., a phosphorylated protein).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the protein of interest and the loading control.

    • Normalize the signal of the protein of interest to the loading control.

    • Determine the effect of the inhibitor on the levels or phosphorylation state of the downstream marker.

Part 4: Data Interpretation and Building a Strong Case for Target Engagement

A robust confirmation of target engagement relies on the integration of data from multiple assays. A strong case for on-target activity is built when:

  • The inhibitor demonstrates a dose-dependent effect in a biochemical assay.

  • Direct binding of the inhibitor to the target is confirmed by a biophysical method, and the binding affinity (Kd) is consistent with the biochemical potency (IC50).

  • The inhibitor shows evidence of target engagement in a cellular context, as demonstrated by CETSA or a similar assay.

  • The cellular potency of the inhibitor (e.g., in a cell viability or pathway modulation assay) correlates with its biochemical potency and binding affinity.

  • The inhibitor modulates a downstream signaling pathway consistent with the known function of the target.

By employing a combination of these approaches, researchers can confidently validate the target of novel inhibitors like those in the this compound class and proceed with further drug development efforts with a solid mechanistic foundation.

References

  • Concept Life Sciences.
  • DiscoverX. Target Engagement Assays. [Link]
  • UCL.
  • Frontiers in Cell and Developmental Biology. Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. [Link]
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]
  • Selvita. A Practical Guide to Target Engagement Assays. [Link]
  • Frontiers in Cell and Developmental Biology. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
  • Nature Chemical Biology. Determining target engagement in living systems. [Link]
  • Parasites & Vectors. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. [Link]
  • PubMed Central.
  • Celtarys Research. Biochemical assays in drug discovery and development. [Link]
  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]
  • MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]
  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
  • Patsnap. How Are Biochemical Assays Used in High-Throughput Screening? [Link]

Sources

A Comparative Guide to Isomeric Purity Analysis of (6-Fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (6-Fluoropyridin-2-YL)methanamine, a versatile building block in medicinal chemistry, ensuring enantiomeric purity is paramount. The presence of an unwanted enantiomer is not merely a diluent but is treated as an impurity that must be rigorously controlled according to strict regulatory guidelines.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used to assess the isomeric purity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Isomeric Purity

Chirality, the property of "handedness," means that enantiomers (non-superimposable mirror images) of a drug can interact differently with the chiral environment of the human body, such as enzymes and receptors.[1][3] This can lead to significant differences in efficacy, metabolism, and toxicity between enantiomers.[4] Consequently, regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate thorough characterization and control of the isomeric purity of chiral drug substances.[2][5] For this compound, this necessitates analytical methods capable of accurately quantifying the undesired enantiomer, often at levels below 0.15%.[5]

The journey from a racemic mixture to a single-enantiomer drug requires robust analytical methods at every stage, from process development and optimization to final quality control. The choice of technique depends on various factors, including the required sensitivity, resolution, speed, and the specific physicochemical properties of the analyte.

Chromatographic Techniques: The Workhorses of Chiral Analysis

Chromatography is the cornerstone of enantiomeric purity analysis, offering high-resolution separation of isomers.[6] The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), each with distinct advantages.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique for separating enantiomers.[7] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality in Method Development: The key to a successful chiral HPLC separation lies in the selection of the appropriate CSP. For a primary amine like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability and proven track record in separating a wide range of chiral compounds.[8] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The fluorine atom on the pyridine ring can also influence retention through specific interactions with the stationary phase.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Screen a variety of polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A typical starting mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). The ratio is optimized to achieve the best balance between resolution and analysis time.

  • Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to the mobile phase to improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support and ensuring the analyte is in a single ionic form.

  • Detection: UV detection is commonly used, with the wavelength set to a maximum absorbance of the pyridine chromophore.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) for the minor enantiomer.[9]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[10][11] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier.[12]

Causality in Method Development: The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC.[11] For this compound, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The fluorinated nature of the analyte can be particularly advantageous in SFC, as fluorinated compounds often exhibit favorable interactions with both the mobile and stationary phases, sometimes leading to unique selectivity.[10] The choice of co-solvent (typically an alcohol) and any additives plays a crucial role in modulating the retention and resolution of the enantiomers.

Experimental Protocol: Chiral SFC Analysis

  • Column Selection: Polysaccharide-based CSPs are the primary choice.

  • Mobile Phase: A gradient of supercritical CO2 and a modifier (e.g., methanol, ethanol) is typically employed.

  • Backpressure and Temperature: These parameters are optimized to maintain the CO2 in its supercritical state and influence selectivity. A typical backpressure is around 1500 psi.

  • Additives: Similar to HPLC, additives like diethylamine are often used to improve peak shape for basic analytes.

  • Detection: UV detection is standard.

  • Advantages: SFC offers significantly faster analysis times and reduced organic solvent consumption, making it a more environmentally friendly and cost-effective technique, especially for high-throughput screening and preparative separations.[13]

Workflow for Chromatographic Method Development

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation & Application A Select Analyte: This compound B Choose Columns: Polysaccharide-based CSPs A->B C Select Mobile Phase Systems: NP (HPLC) & SFC B->C D Optimize Mobile Phase (Solvent Ratio, Additives) C->D E Optimize Instrument Parameters (Flow Rate, Temperature, Backpressure) D->E F Method Validation (ICH Q2) E->F G Routine Analysis / Prep F->G

Caption: A streamlined workflow for developing a robust chiral chromatographic method.

Comparative Data Summary

ParameterChiral HPLC (Normal Phase)Chiral SFC
Principle Diastereomeric interactions with CSPDiastereomeric interactions with CSP in a supercritical fluid mobile phase
Typical Speed 10-30 minutes2-10 minutes
Resolution HighVery High
Solvent Usage High (Hexane/Alcohol)Low (CO2/Alcohol)
Cost per Sample Moderate to HighLow to Moderate
Environmental Impact HighLow
Key Advantage Widely available and well-understoodHigh speed and eco-friendly

Spectroscopic Techniques: Unveiling Absolute Configuration and Purity

While chromatography excels at separating and quantifying isomers, spectroscopic techniques provide invaluable information about the three-dimensional structure and can, in some cases, determine isomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for chiral analysis.[14] While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated in a chiral environment.

Causality in Method Development: This differentiation is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CSA, like (R)-1,1'-bi-2-naphthol, forms transient diastereomeric complexes with the enantiomers of this compound, leading to separate signals in the NMR spectrum.[15] The choice of CSA is critical and depends on the functional groups of the analyte. For amines, CSAs that can form hydrogen bonds are often effective. Quantitative NMR (qNMR) can then be used to determine the enantiomeric excess by integrating the signals corresponding to each diastereomeric complex.[15]

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl3).

  • CSA Addition: Add a molar equivalent of the chosen CSA.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. 2D NMR techniques like COSY can aid in signal assignment.[16]

  • Quantification: Identify well-resolved signals corresponding to each enantiomer and carefully integrate them to determine the isomeric ratio.

Vibrational Circular Dichroism (VCD)

VCD is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] It is a powerful method for determining the absolute configuration of a molecule in solution.[18][19]

Causality in Method Development: The VCD spectrum of a molecule is exquisitely sensitive to its 3D structure.[17] By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT), the absolute configuration (R or S) can be unambiguously assigned.[3][19] This is a significant advantage over chromatography, which only provides relative retention times. While less commonly used for routine purity analysis, VCD can be employed to confirm the identity of the major and minor enantiomers separated by chromatography.

Workflow for Absolute Configuration Determination by VCD

G A Isolate Enantiomer B Measure Experimental VCD Spectrum A->B D Compare Experimental and Calculated Spectra B->D C Perform DFT Calculation for one Enantiomer (e.g., R) C->D E Assign Absolute Configuration D->E

Caption: The process of determining absolute configuration using VCD spectroscopy.

Comparative Data Summary

ParameterNMR with CSAVibrational Circular Dichroism (VCD)
Principle Formation of transient diastereomers with distinct NMR signalsDifferential absorption of circularly polarized infrared light
Primary Use Quantification of enantiomeric excessDetermination of absolute configuration
Sample Req. mg scalemg scale
Throughput ModerateLow
Instrumentation Standard NMR spectrometerSpecialized VCD spectrometer
Key Advantage No need for chiral column, provides structural infoUnambiguous determination of absolute configuration in solution

Conclusion and Recommendations

The selection of an analytical technique for the isomeric purity of this compound is a strategic decision guided by the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, Supercritical Fluid Chromatography (SFC) is the superior choice. Its speed, high resolution, and low environmental impact make it an efficient and sustainable method for ensuring isomeric purity.[10][12]

  • Chiral High-Performance Liquid Chromatography (HPLC) remains a robust and reliable alternative, particularly when SFC instrumentation is not available. It is a well-understood technique with a vast library of applications.[6]

  • Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents offers a valuable orthogonal technique. It is particularly useful for confirming results from chromatography and for situations where a suitable chiral column has not yet been identified.[15]

  • Vibrational Circular Dichroism (VCD) is the gold standard for determining the absolute configuration of the desired enantiomer. While not a routine purity method, it is essential for the initial characterization of the chiral drug substance and for providing the definitive stereochemical assignment.[18][19]

A comprehensive approach to the isomeric purity analysis of this compound will often involve a combination of these techniques. Chromatography serves as the primary tool for separation and quantification, while spectroscopic methods provide crucial structural confirmation and absolute configuration assignment. This multi-faceted analytical strategy ensures the development of a safe, effective, and well-characterized single-enantiomer drug product, meeting the stringent demands of both science and regulation.

References

  • Scribd. Enantiomeric Impurities: ICH Guidelines - Organic Chemistry. [Link]
  • Spectroscopy Europe.
  • American Laboratory.
  • ResearchGate. Chiral Purity in Drug Analysis. [Link]
  • Wikipedia.
  • PubMed Central. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]
  • ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. [Link]
  • PubMed. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. [Link]
  • Regis Technologies. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
  • CORE.
  • White Rose Research Online.
  • RSC Publishing. Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. [Link]
  • National Institutes of Health.
  • Bohrium. “Pure by NMR”?. [Link]
  • PubMed. HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. [Link]
  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
  • Journal of Applicable Chemistry. Full Paper. [Link]
  • Phenomenex.
  • MOLBASE. (6-fluoropyridin-2-yl)methanamine205744-18-9,Purity_BETAPHARM-CN. [Link]
  • ResearchGate. (PDF)
  • ResearchGate. (PDF) Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. [Link]
  • Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
  • SciSpace. Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. [Link]
  • MDPI.
  • PubChem. 1-(6-Fluoropyridin-3-yl)methanamine. [Link]
  • RSC. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
  • PubMed. Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. [Link]

Sources

Safety Operating Guide

Proper Disposal of (6-Fluoropyridin-2-YL)methanamine: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (6-Fluoropyridin-2-YL)methanamine. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep understanding of the chemical's hazard profile and the scientific rationale behind each disposal recommendation. Our commitment is to foster a culture of safety and environmental responsibility within the laboratory.

Understanding the Hazard: Why Special Disposal is Critical

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

  • Environmental Hazard: As with many halogenated organic compounds, it should be prevented from entering drains or the environment.[1][2][5]

The presence of the fluorine atom and the pyridine ring contributes to the molecule's stability and potential for environmental persistence. Improper disposal can lead to contamination of water systems and harm to aquatic life.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes that can cause serious eye damage.
Hand Protection Double-gloving with nitrile glovesProvides an extra layer of protection against skin absorption, which is a potential route of exposure for aminopyridines.[6]
Body Protection Flame-resistant lab coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity.[5]

Always work within a properly functioning chemical fume hood when handling this compound.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste . Do not attempt to neutralize the chemical in the lab unless you have a validated and approved procedure from your institution's Environmental Health and Safety (EHS) department. Aminopyridines can have complex reactivity and are incompatible with strong acids, bases, and oxidizing agents, making in-lab neutralization potentially dangerous.[7]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Designate a Waste Stream: this compound waste must be segregated as Halogenated Organic Waste .[5] Do not mix it with non-halogenated waste streams.

  • Identify All Contaminated Materials: All items that have come into contact with the compound are considered hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, and wipes).

    • Solvent rinsate from cleaning contaminated glassware.

Step 2: Waste Collection and Containment
  • Select an Appropriate Container: Use a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "this compound" . List all components of the waste mixture, including solvents and their approximate percentages.

  • Collection:

    • For solid waste and contaminated consumables, carefully place them into the designated container to minimize dust generation.

    • For liquid waste (solutions and rinsate), pour carefully into the container, avoiding splashes.

    • Keep the container closed at all times except when adding waste.[8][9]

Step 3: Storage and Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your EHS department or a licensed hazardous waste disposal contractor.[8][10]

  • Record Keeping: Maintain accurate records of the waste generated and its disposal as required by your institution and local regulations.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Minor Spill (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[11]

    • Carefully collect the absorbed material and any contaminated debris into the designated halogenated organic waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Follow with a thorough wash with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's emergency response team or EHS department immediately.[6][11] Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

For all exposure incidents, provide the attending medical personnel with the Safety Data Sheet for a similar compound if one for the specific chemical is unavailable.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generation Waste Generated: - Unused Chemical - Contaminated Solutions - Contaminated Consumables fume_hood->waste_generation spill Spill Occurs fume_hood->spill segregation Segregate as 'Halogenated Organic Waste' waste_generation->segregation container Collect in a Labeled, Compatible Waste Container segregation->container labeling Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - All Components & % container->labeling storage Store in a Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by EHS/Licensed Contractor storage->pickup end End: Compliant Disposal pickup->end minor_spill Minor Spill Cleanup (with PPE in fume hood) spill->minor_spill Minor major_spill Major Spill: Evacuate & Call EHS spill->major_spill Major minor_spill->container major_spill->end

Caption: Disposal workflow for this compound.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • University of Washington. (n.d.). 4-Aminopyridine SOP.
  • Jubilant Ingrevia. (2024, February 22).
  • National Oceanic and Atmospheric Administration. (n.d.). 2-aminopyridine. CAMEO Chemicals.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • BenchChem. (n.d.). Safe handling and storage procedures for aminopyridines.
  • University of Georgia. (n.d.). 4-Aminopyridine-504-24-5.docx.
  • CymitQuimica. (2024, December 19). (6-Fluoropyridin-3-yl)
  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • AK Scientific, Inc. (n.d.). (2-Bromo-6-fluoropyridin-3-yl)
  • Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. Journal of Biological Chemistry, 235(2), 433–437.
  • AK Scientific, Inc. (n.d.). N-(6-Fluoropyridin-2-yl)
  • The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Scientific Research Publishing. (n.d.).
  • Wikipedia. (n.d.). PFAS.
  • MedchemExpress.com. (2025, December 30).
  • Fisher Scientific. (2025, December 25).
  • Apollo Scientific. (n.d.). 1-(PYRIDIN-2-YL)-N-[(PYRIDIN-3-YL)
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Neilson, A. H., & Allard, A. S. (2000). Degradation and Transformation of Organic Fluorine Compounds. In The Handbook of Environmental Chemistry (Vol. 3, pp. 1-48). Springer, Berlin, Heidelberg.
  • Massachusetts Institute of Technology. (n.d.). Chemical Waste.
  • Guffey, C. J., & Miller, S. M. (2022). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. Journal of Bacteriology, 204(1), e00329-21.
  • University of Minnesota. (2024, April 16). Chemical waste guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Royal Society of Chemistry. (2024, June 25). Fluoride recovery in degradable fluorinated polyesters.
  • American Veterinary Medical Association. (n.d.).
  • University of New Haven. (n.d.). Soil Washing of Fluorine Contaminated Soil Using Various Washing Solutions.
  • MDPI. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.